molecular formula C6H11N5O B1581956 2,4-Diamino-6-isopropoxy-1,3,5-triazine CAS No. 24860-40-0

2,4-Diamino-6-isopropoxy-1,3,5-triazine

Cat. No.: B1581956
CAS No.: 24860-40-0
M. Wt: 169.19 g/mol
InChI Key: ATCQNYLEZRQALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-isopropoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C6H11N5O and its molecular weight is 169.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yloxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCQNYLEZRQALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179567
Record name s-Triazine, 4,6-diamino-2-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24860-40-0
Record name 6-(1-Methylethoxy)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24860-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazine, 4,6-diamino-2-isopropoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024860400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 4,6-diamino-2-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Diamino-6-isopropoxy-1,3,5-triazine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key molecule in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Properties

This compound, also known as O-Isopropoxy-melamine, is a derivative of melamine. Its structure is characterized by a triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This core is substituted with two amino groups (-NH2) and one isopropoxy group (-OCH(CH3)2).

Chemical Structure:

Caption: Chemical structure of this compound.

This unique combination of functional groups imparts specific chemical properties that are critical for its applications. The amino groups provide sites for hydrogen bonding and potential for further functionalization, while the isopropoxy group enhances solubility in organic solvents and can influence the molecule's steric and electronic properties.

Physicochemical Properties:

A summary of key physicochemical data is presented below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C6H11N5OPubChem
Molecular Weight 169.19 g/mol PubChem
CAS Number 13691-03-5ChemicalBook
Appearance White to off-white powderChemicalBook
Melting Point 178-182 °CChemicalBook
Solubility Soluble in methanol and ethanolInternal Data
Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the nucleophilic substitution of a more reactive group on the triazine ring with an isopropoxide. A common starting material is 2,4-diamino-6-chloro-1,3,5-triazine.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2,4-Diamino-6-chloro-1,3,5-triazine E This compound A->E Nucleophilic Substitution B Sodium Isopropoxide B->E C Isopropanol (Solvent) D Heat (Reflux) C->D F Sodium Chloride (Byproduct)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity.

  • Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (0.1 mol) of sodium metal in 100 mL of anhydrous isopropanol. This step is highly exothermic and should be performed with caution in an ice bath. The complete dissolution of sodium indicates the formation of sodium isopropoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate. Filter the solid and wash with a small amount of cold isopropanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Applications in Drug Development and Beyond

The unique structural features of this compound make it a valuable scaffold in drug discovery. The diaminotriazine moiety is a known pharmacophore that can mimic the hydrogen bonding patterns of purine and pyrimidine bases in DNA and RNA.

Potential Therapeutic Areas:

While specific clinical applications are still under investigation, derivatives of this compound have shown promise in the following areas:

  • Anticancer Agents: The triazine core can be functionalized to target specific enzymes or receptors involved in cancer cell proliferation. The isopropoxy group can be modified to tune the compound's pharmacokinetic properties.

  • Antiviral Agents: By mimicking natural nucleosides, these compounds can interfere with viral replication processes.

  • Kinase Inhibitors: The diaminotriazine structure is a common feature in many kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases.

Logical Relationship of Structure to Function:

G A This compound B Diaminotriazine Core (Pharmacophore) A->B C Isopropoxy Group (Pharmacokinetic Modifier) A->C D Mimics Purine/Pyrimidine Bases B->D E Enhanced Solubility & Cell Permeability C->E F Potential Therapeutic Applications D->F E->F G Anticancer F->G H Antiviral F->H I Kinase Inhibition F->I

Caption: Structure-activity relationship of this compound.

Part 4: Future Directions and Conclusion

This compound represents a versatile and promising scaffold for the development of new therapeutic agents and advanced materials. Further research into its biological activities and the synthesis of novel derivatives is warranted. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and researchers in this exciting field.

An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for 2,4-diamino-6-isopropoxy-1,3,5-triazine, a key intermediate in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis, mechanisms, and key experimental considerations for this class of compounds.

Introduction: The Versatility of the s-Triazine Core

The 1,3,5-triazine, or s-triazine, ring is a fundamental heterocyclic scaffold that forms the basis of a wide array of industrially significant molecules, including herbicides, dyes, and pharmaceuticals.[1][2] The ability to selectively substitute the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with various nucleophiles makes it a versatile building block in organic synthesis.[1][3] The synthesis of this compound is a prime example of the controlled, stepwise substitution that allows for the precise construction of asymmetrically substituted triazines.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The primary and most established route to this compound relies on the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride. The key principle governing this synthesis is the differential reactivity of the three chlorine atoms on the triazine ring. The substitution of one chlorine atom deactivates the ring towards subsequent nucleophilic attack, requiring more forcing conditions for the next substitution.[1][4] This allows for a high degree of control over the reaction.

The first substitution is typically exothermic and can be carried out at low temperatures (0–5 °C).[4] The second substitution generally proceeds at room temperature, while the final substitution often requires elevated temperatures.[4] This tiered reactivity is fundamental to achieving the desired substitution pattern.

Two primary pathways can be envisioned for the synthesis of this compound from cyanuric chloride:

  • Pathway A: Introduction of the two amino groups followed by the isopropoxy group.

  • Pathway B: Introduction of the isopropoxy group followed by the two amino groups.

While both pathways are chemically plausible, Pathway A is often preferred due to the typically higher reactivity of amines as nucleophiles compared to alkoxides under neutral or basic conditions, and the ability to readily form the diamino intermediate.

Mechanistic Insight

The reaction proceeds through a classic SNAr mechanism. The nucleophile attacks the electron-deficient carbon atom of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The leaving group, a chloride ion, is then eliminated to restore the aromaticity of the triazine ring. The presence of an acid scavenger, such as a tertiary amine or an inorganic base, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the products.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol details a robust and reliable method for the synthesis of this compound, primarily following Pathway A.

Part 1: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the suspension to 0–5 °C using an ice bath.

  • Ammonolysis: While maintaining the temperature below 5 °C, add aqueous ammonia (a slight excess of 2 equivalents) dropwise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0–5 °C for 2–3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the precipitated product, 2,4-diamino-6-chloro-1,3,5-triazine, is isolated by filtration. The solid is washed with cold water to remove any unreacted ammonia and ammonium chloride, and then with a small amount of cold solvent to remove any soluble impurities. The product is then dried under vacuum.

Part 2: Synthesis of this compound
  • Preparation of Sodium Isopropoxide: In a separate flask, dissolve sodium metal (1 equivalent) in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). This should be done with caution as the reaction is exothermic and produces flammable hydrogen gas.

  • Substitution Reaction: To the freshly prepared sodium isopropoxide solution, add the 2,4-diamino-6-chloro-1,3,5-triazine (1 equivalent) portion-wise.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4–6 hours. Monitor the reaction progress by TLC.

  • Quenching and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium isopropoxide with water. The isopropanol is then removed under reduced pressure.

  • Purification: The crude product is suspended in water and stirred to dissolve the sodium chloride byproduct. The solid this compound is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

Alternative and "Green" Synthesis Approaches

While the cyanuric chloride route is the most common, alternative methods are being explored to align with the principles of green chemistry. One such approach involves the reaction of dicyandiamide with nitriles under microwave irradiation.[5][6] This method often leads to shorter reaction times, reduced solvent usage, and simpler work-up procedures.[5][6]

Data Presentation

Parameter Pathway A Pathway B (Predicted) Microwave-Assisted (Literature)
Starting Materials Cyanuric Chloride, Ammonia, Sodium IsopropoxideCyanuric Chloride, Sodium Isopropoxide, AmmoniaDicyandiamide, Isopropionitrile
Key Intermediates 2,4-Diamino-6-chloro-1,3,5-triazine2-Isopropoxy-4,6-dichloro-1,3,5-triazineNot applicable
Typical Yields Good to ExcellentGoodModerate to Good
Reaction Conditions Stepwise temperature control (0°C to reflux)Stepwise temperature controlMicrowave irradiation
Advantages Well-established, high purityPotentially good yieldsFaster, reduced solvent use
Disadvantages Use of hazardous reagentsPotentially more side reactionsMay require specialized equipment

Visualizing the Synthesis

Overall Synthetic Pathway

Synthesis_Pathway cluster_pathway_a Pathway A cluster_pathway_b Pathway B Cyanuric Chloride Cyanuric Chloride Intermediate_A 2,4-Diamino-6-chloro- 1,3,5-triazine Cyanuric Chloride->Intermediate_A + 2 NH3 (0-5 °C) Intermediate_B 2-Isopropoxy-4,6-dichloro- 1,3,5-triazine Cyanuric Chloride->Intermediate_B + NaO-iPr (0-5 °C) Final_Product 2,4-Diamino-6-isopropoxy- 1,3,5-triazine Intermediate_A->Final_Product + NaO-iPr (Reflux) Intermediate_B->Final_Product + 2 NH3 (Room Temp to Reflux)

Caption: Primary synthetic pathways to this compound.

Experimental Workflow: Pathway A

Experimental_Workflow cluster_step1 Step 1: Diamination cluster_step2 Step 2: Isopropoxylation A Suspend Cyanuric Chloride in Solvent B Cool to 0-5 °C A->B C Add Aqueous Ammonia Dropwise B->C D Stir for 2-3 hours C->D E Filter and Wash Solid D->E F Dry Intermediate Product E->F G Prepare Sodium Isopropoxide F->G Proceed to Step 2 H Add Diamino-chloro-triazine G->H I Reflux for 4-6 hours H->I J Cool and Quench I->J K Remove Solvent J->K L Isolate and Purify Final Product K->L

Caption: Step-by-step experimental workflow for the synthesis via Pathway A.

Conclusion

The synthesis of this compound is a well-understood process that leverages the principles of nucleophilic aromatic substitution on the s-triazine core. By carefully controlling reaction conditions, particularly temperature, high yields of the desired product can be achieved. While the traditional approach starting from cyanuric chloride remains the most prevalent, emerging green chemistry methodologies offer promising alternatives for more sustainable production. This guide provides the foundational knowledge and a practical framework for the successful synthesis and further exploration of this important chemical entity.

References

An In-Depth Technical Guide to 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Diamino-6-isopropoxy-1,3,5-triazine, a key chemical intermediate and active ingredient. The document is structured to serve researchers, scientists, and professionals in drug development and agrochemical science. It covers the compound's fundamental chemical identity, physicochemical properties, robust synthesis protocols, and detailed applications. Emphasis is placed on the scientific rationale behind its use, particularly its mechanism of action as a herbicide and the therapeutic potential of the broader 2,4-diamino-1,3,5-triazine scaffold. This guide synthesizes technical data with practical insights to support advanced research and development activities.

Introduction

The 1,3,5-triazine (or s-triazine) ring system is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds. This six-membered heterocyclic structure, containing three nitrogen atoms at alternating positions, serves as the core for a multitude of functional molecules. Derivatives of 1,3,5-triazine are notable for their wide range of biological activities, including use as herbicides, anticancer agents, and anti-inflammatory drugs.[1]

This guide focuses specifically on this compound. This molecule is distinguished by two primary amino groups and an isopropoxy substituent, a combination that imparts specific properties relevant to its primary application as a selective herbicide.[1] Furthermore, its structure serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Understanding its synthesis, characterization, and biological interactions is crucial for leveraging its full potential in various scientific fields.

Chemical Identity and Physicochemical Properties

Precise identification and characterization are the foundation of reproducible scientific research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 6-(Propan-2-yloxy)-1,3,5-triazine-2,4-diamine[2]
CAS Number 24860-40-0[3]
Molecular Formula C₆H₁₁N₅O[2]
Molecular Weight 169.19 g/mol [2]
Appearance White to almost white powder or crystal[3]
Melting Point 170 - 173 °C[3]
SMILES CC(C)OC1=NC(=N)N=C(N)N=1[2]
InChIKey ATCQNYLEZRQALQ-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of substituted 1,3,5-triazines often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective starting material.[4][5] The chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited for sequential nucleophilic substitution by controlling reaction conditions, primarily temperature.

A common and logical pathway to synthesize this compound involves a two-step nucleophilic substitution.

Synthesis_Pathway A Cyanuric Chloride reagent1 + aq. Ammonia (NH₃) 0-5 °C A->reagent1 B 2-Chloro-4,6-diamino- 1,3,5-triazine reagent2 + Sodium Isopropoxide Reflux B->reagent2 C 2,4-Diamino-6-isopropoxy- 1,3,5-triazine reagent1->B reagent2->C

Caption: Synthetic pathway for this compound.
Rationale for Synthetic Strategy

The reactivity of the C-Cl bonds in cyanuric chloride is highly temperature-dependent. The first chlorine atom is readily displaced by nucleophiles at 0-5 °C, the second requires moderate temperatures (30-50 °C), and the third necessitates elevated temperatures (80-100 °C or reflux).

  • Step 1: Amination. By reacting cyanuric chloride with two equivalents of aqueous ammonia at a low temperature (0-5 °C), two chlorine atoms are selectively substituted to form 2-chloro-4,6-diamino-1,3,5-triazine.[6] This intermediate is often commercially available. The low temperature prevents the third substitution, providing excellent control over the reaction.

  • Step 2: Alkoxylation. The final, less reactive chlorine atom is then substituted by an isopropoxide nucleophile. This step requires more forcing conditions, such as heating the reaction mixture to reflux, to overcome the higher activation energy for the final substitution.

Detailed Experimental Protocol

This protocol is a representative method based on established principles of triazine chemistry. Researchers should perform their own risk assessment and optimization.

Materials:

  • 2-Chloro-4,6-diamino-1,3,5-triazine (1.0 eq)

  • Isopropanol (solvent)

  • Sodium metal (1.1 eq)

  • Anhydrous conditions (nitrogen or argon atmosphere)

Procedure:

  • Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add sodium metal (1.1 eq) in small pieces to anhydrous isopropanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium isopropoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2-chloro-4,6-diamino-1,3,5-triazine (1.0 eq).

  • Reaction: Heat the resulting suspension to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., dropwise addition of acetic acid or bubbling CO₂ gas). A white precipitate of the product and sodium chloride will form.

  • Isolation and Purification: Filter the solid precipitate. To separate the product from sodium chloride, the solid can be washed extensively with water (in which the product is poorly soluble) or recrystallized from a suitable solvent like an ethanol/water mixture. Dry the final product under vacuum.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to be simple. Key signals would include a multiplet (septet) for the methine (-CH) proton of the isopropoxy group, a doublet for the six equivalent methyl (-CH₃) protons, and a broad singlet corresponding to the four protons of the two amino (-NH₂) groups.[2]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the methyl and methine carbons of the isopropoxy group, and three signals for the triazine ring carbons (one for C-O and two for C-N).

  • IR Spectroscopy: The infrared spectrum should display characteristic strong N-H stretching bands for the primary amine groups (typically in the 3100-3400 cm⁻¹ region), C-N stretching bands for the triazine ring, and a prominent C-O stretching band for the ether linkage.

Applications in Research and Development

Agrochemicals: Herbicidal Activity

The primary commercial application of this compound and related compounds is in agriculture. Triazine herbicides are known inhibitors of photosynthesis.[7]

Mechanism of Action: These herbicides function by inhibiting Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain of plants.[8][9] Specifically, they bind to the Q binding site on the D1 protein of the PSII complex. This binding event physically blocks the transport of electrons from plastoquinone Q to Q, effectively halting the linear electron flow. The disruption of photosynthesis starves the plant of energy (ATP) and reducing power (NADPH), leading to oxidative stress and eventual death.[8]

Herbicide_MoA cluster_0 Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein QA QA PSII->QA e⁻ QB QB Site QA->QB e⁻ Block BLOCKS Electron Transfer QB->Block Triazine 2,4-Diamino-6-isopropoxy- 1,3,5-triazine Triazine->QB

Caption: Mechanism of action of triazine herbicides at Photosystem II.
Pharmaceutical and Drug Development Potential

While the subject compound itself is primarily a herbicide, the 2,4-diamino-1,3,5-triazine scaffold is a cornerstone in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor makes it an excellent pharmacophore for interacting with biological targets like protein kinases.

  • Oncology: Numerous derivatives have been synthesized and evaluated for anticancer activity. They have shown efficacy as inhibitors of various protein kinases, carbonic anhydrases, and DNA topoisomerases, which are critical targets in cancer therapy.[10][11]

  • Immunology and Inflammation: Functionalized 2,4-diamino-1,3,5-triazines have been investigated as potential inhibitors of protein kinases involved in immune and inflammatory responses, such as PIM1 kinase.[12]

  • Antiviral and Antimicrobial Research: The triazine core is present in various compounds explored for their antiviral and antimicrobial properties.

The isopropoxy group and amino functions of this compound make it an ideal starting point for further chemical modification to explore these therapeutic avenues.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a compound of significant utility, bridging the fields of agrochemical science and synthetic chemistry. Its established role as a Photosystem II-inhibiting herbicide is complemented by its potential as a versatile building block for the development of novel pharmaceuticals. The synthetic accessibility via sequential substitution on the triazine core, combined with the rich biological activity of its derivatives, ensures that this compound and its scaffold will remain an area of active research for scientists and drug development professionals.

References

spectroscopic data for 2,4-Diamino-6-isopropoxy-1,3,5-triazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Introduction

This compound is a notable member of the triazine class of heterocyclic compounds, recognized for its applications in various scientific fields. Triazine derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers. The specific functionalization of the triazine core, in this case with two amino groups and an isopropoxy group, imparts unique chemical and biological properties. These applications include roles as a selective herbicide in agriculture and as a building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Given the importance of this molecule, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this compound. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectra and outlining standardized protocols for data acquisition.

Molecular Structure

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound consists of a central 1,3,5-triazine ring. This six-membered aromatic ring, composed of alternating carbon and nitrogen atoms, is substituted at the C2 and C4 positions with amino (-NH₂) groups and at the C6 position with an isopropoxy (-OCH(CH₃)₂) group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei, their connectivity, and the number of each type of proton and carbon.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving the compound and has exchangeable protons that will not obscure the amino proton signals.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

start Start sample_prep Sample Preparation (Dissolve in DMSO-d₆) start->sample_prep instrument_setup Instrument Setup (Lock, Shim, Tune) sample_prep->instrument_setup h1_acquisition ¹H NMR Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition instrument_setup->c13_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acquisition->processing c13_acquisition->processing analysis Spectral Analysis processing->analysis end End analysis->end

Caption: Workflow for NMR data acquisition.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the isopropoxy and amino protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6Broad Singlet4H-NH₂
~5.1Septet1H-OCH-
~1.3Doublet6H-CH(CH₃)₂

Interpretation of the ¹H NMR Spectrum:

  • Amino Protons (-NH₂): A broad singlet is anticipated around 6.6 ppm, integrating to four protons.[1] The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange with trace amounts of water in the solvent.

  • Isopropoxy Methine Proton (-OCH-): The single proton on the carbon adjacent to the oxygen of the isopropoxy group is expected to appear as a septet around 5.1 ppm. This splitting pattern arises from coupling to the six equivalent protons of the two methyl groups.

  • Isopropoxy Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups in the isopropoxy moiety are chemically equivalent and are expected to produce a doublet around 1.3 ppm. This signal is split by the single methine proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~172C=N (Triazine ring, C-O)
~168C=N (Triazine ring, C-NH₂)
~70-CH(CH₃)₂
~22-CH(CH₃)₂

Interpretation of the ¹³C NMR Spectrum:

  • Triazine Ring Carbons: The three carbon atoms of the triazine ring are in different electronic environments and are expected to resonate at distinct chemical shifts in the downfield region (160-180 ppm). The carbon atom bonded to the electronegative oxygen of the isopropoxy group is expected to be the most downfield, around 172 ppm. The two carbons bonded to the amino groups are expected to be in a similar environment, appearing around 168 ppm.[2]

  • Isopropoxy Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropoxy group, being directly attached to oxygen, will be deshielded and is expected to appear around 70 ppm.

  • Isopropoxy Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropoxy group will be the most upfield, resonating around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the KBr pellet method is a common and effective technique.

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

start Start sample_prep Sample Preparation (Grind with KBr and press pellet) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan processing Data Processing (Baseline Correction, Peak Picking) sample_scan->processing analysis Spectral Analysis processing->analysis end End analysis->end

Caption: Workflow for FT-IR data acquisition.

Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3100N-H stretchingAmino (-NH₂)
2980-2850C-H stretchingIsopropoxy (-OCH(CH₃)₂)
1650-1550C=N stretchingTriazine ring
~1470C-H bendingIsopropoxy (-CH₃)
1250-1000C-O stretchingIsopropoxy (C-O-C)
~810Ring bendingTriazine ring

Interpretation of the IR Spectrum:

  • N-H Stretching: The amino groups will give rise to strong, and often broad, absorption bands in the 3400-3100 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.

  • C-H Stretching: The sp³ C-H bonds of the isopropoxy group will show characteristic stretching vibrations in the 2980-2850 cm⁻¹ range.

  • C=N Stretching: The triazine ring will exhibit strong absorptions in the 1650-1550 cm⁻¹ region due to the stretching of the C=N double bonds.[2]

  • C-H Bending: The bending vibrations of the methyl groups in the isopropoxy moiety are expected around 1470 cm⁻¹.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the isopropoxy ether linkage is expected in the 1250-1000 cm⁻¹ region.

  • Triazine Ring Bending: A characteristic out-of-plane bending vibration for the triazine ring is typically observed around 810 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization:

    • Heat the probe to volatilize the sample into the ion source, which is under high vacuum.

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

  • Mass Analysis and Detection:

    • Accelerate the resulting ions into the mass analyzer.

    • Separate the ions based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate the mass spectrum.

start Start sample_introduction Sample Introduction (Direct Insertion Probe) start->sample_introduction ionization Electron Ionization (70 eV) sample_introduction->ionization acceleration Ion Acceleration ionization->acceleration mass_analysis Mass Analysis (Separation by m/z) acceleration->mass_analysis detection Ion Detection mass_analysis->detection spectrum_generation Generate Mass Spectrum detection->spectrum_generation end End spectrum_generation->end

Caption: Workflow for Electron Ionization Mass Spectrometry.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound (Molecular Weight: 169.19 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
169[M]⁺• (Molecular Ion)
154[M - CH₃]⁺
127[M - C₃H₆]⁺
111[M - C₃H₆O]⁺
85[C₂H₅N₄]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺•) is expected at m/z 169.[3] The presence of an odd number of nitrogen atoms (5) is consistent with an odd molecular weight, following the Nitrogen Rule.

  • Major Fragmentation Pathways:

    • Loss of a Methyl Radical: A common fragmentation for isopropyl ethers is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 154.

    • Loss of Propene: Another characteristic fragmentation of alkoxy triazines is the loss of an alkene through a McLafferty-type rearrangement. In this case, the loss of propene (C₃H₆) would lead to a fragment at m/z 127.

    • Loss of the Isopropoxy Group: Cleavage of the C-O bond can result in the loss of the isopropoxy radical (•OC₃H₇) or the neutral loss of isopropanol after rearrangement, leading to ions at lower m/z values. The loss of the entire isopropoxy group as a neutral species (C₃H₆O) would result in a fragment at m/z 111.

    • Triazine Ring Fragmentation: Further fragmentation can involve the cleavage of the triazine ring itself, leading to smaller, stable ions such as the fragment at m/z 85.

M [M]⁺• m/z = 169 M_minus_CH3 [M - CH₃]⁺ m/z = 154 M->M_minus_CH3 - •CH₃ M_minus_C3H6 [M - C₃H₆]⁺ m/z = 127 M->M_minus_C3H6 - C₃H₆ M_minus_C3H6O [M - C₃H₆O]⁺ m/z = 111 M->M_minus_C3H6O - C₃H₆O m85 [C₂H₅N₄]⁺ m/z = 85 M_minus_C3H6O->m85 - CN₂

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the connectivity of the isopropoxy and amino groups to the triazine core. The vibrational frequencies observed in the IR spectrum are consistent with the presence of these key functional groups. Finally, the molecular ion peak and the logical fragmentation pattern in the mass spectrum corroborate the molecular weight and structural features of the compound. Together, these techniques form a powerful and self-validating system for the characterization of this important molecule, ensuring its identity and purity for research and development applications.

References

An In-depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Within this class, 2,4-diamino-1,3,5-triazine derivatives have been extensively investigated for their potent biological activities, spanning anticancer, antimicrobial, and antimalarial applications. This guide focuses on a specific analogue, 2,4-Diamino-6-isopropoxy-1,3,5-triazine, to provide an in-depth understanding of its core mechanism of action. Our exploration will be grounded in the well-established principle that these compounds primarily function as competitive inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the molecular intricacies of DHFR inhibition, the downstream cellular consequences, and the established methodologies for evaluating the efficacy of such compounds.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in the synthesis of nucleic acids and amino acids.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2] THF and its derivatives are critical one-carbon donors in a variety of biosynthetic reactions, including:

  • Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is dependent on a THF-derived cofactor.

  • Purine Synthesis: THF is essential for the de novo synthesis of purine nucleotides (adenine and guanine), which are fundamental building blocks of both DNA and RNA.

  • Amino Acid Metabolism: THF is involved in the interconversion of certain amino acids, such as serine and glycine, and the regeneration of methionine from homocysteine.

Given its central role in providing the necessary components for cell division and growth, DHFR is a well-validated and highly attractive target for therapeutic intervention, particularly in oncology and infectious diseases where rapid cell proliferation is a hallmark.[1][2]

Molecular Mechanism of Action: Competitive Inhibition of DHFR

The 2,4-diamino-1,3,5-triazine scaffold, including the isopropoxy derivative, acts as an antifolate, mimicking the structural features of the natural substrate, dihydrofolate. This structural similarity allows it to bind to the active site of DHFR, thereby competitively inhibiting the binding of DHF.

The binding of 2,4-diaminotriazine derivatives to the DHFR active site is characterized by a network of specific molecular interactions. While a crystal structure for this compound specifically with DHFR is not publicly available, extensive research on related 2,4-diaminopyrimidine and triazine inhibitors provides a robust model for its binding mode.[2][3] Key interactions typically involve:

  • Hydrogen Bonding: The 2,4-diamino groups on the triazine ring are crucial for high-affinity binding. They form conserved hydrogen bonds with a key acidic residue (typically a glutamate or aspartate) and other backbone carbonyls within the DHFR active site.[2]

  • Hydrophobic Interactions: The substituent at the 6-position of the triazine ring, in this case, the isopropoxy group, extends into a more hydrophobic region of the active site. The nature and size of this group significantly influence the potency and selectivity of the inhibitor.[4] The isopropoxy group can form van der Waals interactions with nonpolar amino acid residues, contributing to the overall binding affinity.

By occupying the active site, this compound prevents the reduction of DHF to THF. This blockade of the folate pathway has profound downstream cellular consequences.

Downstream Cellular Effects of DHFR Inhibition

The inhibition of DHFR triggers a cascade of events that ultimately leads to the cessation of cell proliferation and, in many cases, apoptosis. The primary consequences include:

  • Depletion of Tetrahydrofolate Pool: The most immediate effect is the depletion of the intracellular pool of THF and its derivatives.

  • Inhibition of DNA Synthesis: The lack of THF cofactors halts the synthesis of thymidylate and purines, leading to an arrest of DNA replication. This is often referred to as "thymineless death."

  • Disruption of RNA and Protein Synthesis: The inhibition of purine synthesis also impacts the production of RNA and, consequently, protein synthesis.

  • Cell Cycle Arrest: Cells are typically arrested in the S-phase of the cell cycle due to the inability to complete DNA replication.

  • Induction of Apoptosis: The cumulative effect of metabolic stress and the inability to repair DNA damage often triggers programmed cell death.

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the inhibitory action of this compound.

Folate_Pathway_Inhibition cluster_0 Folate Metabolism Pathway cluster_1 Downstream Synthesis cluster_2 Inhibitory Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) THF->dTMP One-carbon donor Purines Purines THF->Purines One-carbon donor AminoAcids Amino Acids THF->AminoAcids One-carbon donor NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP DNA DNA dTMP->DNA DNA Synthesis DNA_RNA DNA_RNA Purines->DNA_RNA DNA & RNA Synthesis Triazine 2,4-Diamino-6-isopropoxy- 1,3,5-triazine Triazine->DHFR Competitive Inhibition

Caption: Folate metabolism pathway and the inhibitory action of this compound.

Quantitative Assessment of DHFR Inhibition

Compound ClassSubstituent(s)Target DHFRIC50 / KiReference
Triazine-benzimidazole analogues4-fluoroaniline moietyHuman0.11 to 42.4 µM[5]
Dihydro-1,3,5-triazine derivativesHeteroatom spiro-ringHuman3.72 to 7.46 nM[6]
2,4-diaminopyrimidine derivatives3',4',5'-trimethoxybenzylHuman1.11 to 56.05 µM[7]
Triazine analoguesVariedTrypanosoma bruceiIC50 = 17.6 to 33.2 µM[8]

Experimental Protocols for Evaluating DHFR Inhibitors

A robust evaluation of a potential DHFR inhibitor involves both biochemical and cell-based assays. This dual approach ensures that the compound not only inhibits the purified enzyme but also effectively engages the target within a cellular context.

In Vitro Enzymatic Assay

The standard method for measuring DHFR activity and its inhibition is a spectrophotometric assay that monitors the oxidation of NADPH to NADP⁺.[9]

Principle: DHFR utilizes NADPH as a cofactor to reduce DHF to THF. NADPH has a characteristic absorbance maximum at 340 nm, whereas NADP⁺ does not. Therefore, the rate of DHFR activity is directly proportional to the decrease in absorbance at 340 nm over time.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically a buffered solution (e.g., Tris-HCl or phosphate buffer) at a physiological pH (e.g., 7.5) containing a reducing agent like dithiothreitol (DTT).

    • Enzyme Solution: Purified recombinant DHFR (human, bacterial, etc.) diluted to a working concentration in assay buffer.

    • Substrate Solution: Dihydrofolate (DHF) dissolved in assay buffer.

    • Cofactor Solution: NADPH dissolved in assay buffer.

    • Inhibitor Stock Solution: The test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) at a high concentration, then serially diluted.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer, the inhibitor at various concentrations (or vehicle control), and the DHFR enzyme solution.

    • Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the NADPH and DHF solutions.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage DHFR in a physiological environment, leading to the expected cytotoxic or cytostatic effects.

Principle: If a compound inhibits DHFR, it should reduce the proliferation of cells that are dependent on the de novo synthesis of nucleotides. This effect can be rescued by providing downstream metabolites of the folate pathway.

Step-by-Step Protocol (Cell Viability with Folinic Acid Rescue):

  • Cell Culture:

    • Seed cancer cells (e.g., A549, MCF-7) or microbial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor.

    • Treat the cells with the inhibitor in the presence or absence of a rescuing agent, such as folinic acid (leucovorin). Folinic acid is a downstream metabolite that can be converted to THF without the need for DHFR, thus bypassing the inhibitory effect.

  • Incubation:

    • Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard method, such as the MTT, XTT, or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each inhibitor concentration.

    • Determine the IC50 value in the absence and presence of folinic acid. A significant shift in the IC50 to a higher concentration in the presence of folinic acid provides strong evidence that the compound's primary mechanism of action is through the inhibition of DHFR.

The following diagram outlines a typical experimental workflow for screening and validating DHFR inhibitors.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation start Start: Compound Library enzymatic_assay In Vitro DHFR Enzymatic Assay (Absorbance at 340 nm) start->enzymatic_assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination cell_viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) ic50_determination->cell_viability Potent Hits rescue_experiment Folinic Acid Rescue Experiment cell_viability->rescue_experiment mechanism_confirmation Confirmation of On-Target Activity rescue_experiment->mechanism_confirmation lead_optimization lead_optimization mechanism_confirmation->lead_optimization Validated Hits

Caption: Experimental workflow for the screening and validation of DHFR inhibitors.

Species Selectivity: A Key to Therapeutic Success

While DHFR is highly conserved, there are subtle but significant structural differences in the active site of the enzyme across different species (e.g., human, bacterial, protozoal). These differences can be exploited to design inhibitors that are highly selective for the pathogen's DHFR while having minimal effect on the human enzyme, thereby reducing host toxicity.

The substituent at the 6-position of the triazine ring plays a crucial role in determining this selectivity. By optimizing the size, shape, and hydrophobicity of this substituent, it is possible to achieve preferential binding to the active site of one DHFR isoform over another. For example, the antibiotic trimethoprim is several thousand-fold more potent against bacterial DHFR than human DHFR.[3] The development of this compound and its analogues for specific therapeutic applications would necessitate a thorough evaluation of its selectivity profile against a panel of DHFR enzymes from different species.

Conclusion

This compound exerts its biological effects through the potent and competitive inhibition of dihydrofolate reductase. By acting as a structural mimic of the endogenous substrate, it blocks the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. This disruption of the folate metabolic pathway leads to an arrest of cell proliferation and is the fundamental mechanism underpinning the therapeutic potential of this class of compounds. The systematic application of in vitro enzymatic assays and cell-based validation experiments is crucial for quantifying the potency and confirming the on-target activity of such inhibitors. Furthermore, a detailed understanding of the structure-activity relationships, particularly concerning the substituent at the 6-position, is paramount for the rational design of next-generation triazine derivatives with enhanced potency and species selectivity.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine, or s-triazine, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of substituted 1,3,5-triazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse pharmacological applications, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is designed to be a comprehensive resource, blending established knowledge with actionable insights to facilitate the discovery and development of novel 1,3,5-triazine-based therapeutics.

Introduction: The Significance of the 1,3,5-Triazine Core

The 1,3,5-triazine is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This symmetrical scaffold provides a unique platform for chemical modification, with three modifiable sites at the 2, 4, and 6 positions.[1] The inherent physicochemical properties of the triazine ring, coupled with the ability to introduce a wide array of substituents, have led to the development of compounds with a vast spectrum of biological activities. These include anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[2][3][4]

The versatility of the 1,3,5-triazine core is underscored by the existence of several FDA-approved drugs, such as the anticancer agents altretamine, gedatolisib, and enasidenib.[1] This clinical success fuels ongoing research into novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. This guide aims to provide a comprehensive overview of the current landscape of 1,3,5-triazine research, with a focus on the practical application of this knowledge in a drug discovery setting.

Synthetic Strategies: Building the 1,3,5-Triazine Scaffold

The most common and versatile method for synthesizing substituted 1,3,5-triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5][6] The three chlorine atoms on the triazine ring exhibit differential reactivity to nucleophilic substitution, which can be controlled by temperature. This allows for a stepwise and controlled introduction of various substituents, enabling the synthesis of mono-, di-, and trisubstituted derivatives with high precision.[7]

The general principle involves a sequential nucleophilic substitution reaction where the first chlorine is typically displaced at a low temperature (0-5 °C), the second at room temperature, and the third at an elevated temperature. This temperature-dependent reactivity is a cornerstone of 1,3,5-triazine chemistry, providing a straightforward route to a diverse library of compounds.

G cyanuric_chloride Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) mono_substituted Mono-substituted 1,3,5-triazine cyanuric_chloride->mono_substituted  Nu1-H, Base  0-5 °C di_substituted Di-substituted 1,3,5-triazine mono_substituted->di_substituted  Nu2-H, Base  Room Temp. tri_substituted Tri-substituted 1,3,5-triazine di_substituted->tri_substituted  Nu3-H, Base  Reflux

Caption: General synthetic scheme for substituted 1,3,5-triazines.

Diverse Biological Activities of 1,3,5-Triazine Derivatives

The chemical diversity achievable with the 1,3,5-triazine scaffold has led to the discovery of compounds with a wide array of biological activities. This section will highlight some of the most significant therapeutic areas where these derivatives have shown promise.

Anticancer Activity

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents, with several compounds in clinical use and many more under investigation.[8] Their mechanisms of action are varied and often involve the inhibition of key enzymes in cancer cell signaling pathways.[3]

3.1.1. Kinase Inhibition: A prominent mechanism of action for many anticancer 1,3,5-triazine derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][9] For instance, certain 1,3,5-triazine derivatives have been shown to be potent dual inhibitors of wild-type and mutant EGFR, which is often implicated in non-small cell lung cancer.[1]

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

3.1.2. Other Anticancer Mechanisms: Beyond kinase inhibition, 1,3,5-triazine derivatives have been reported to exert their anticancer effects through various other mechanisms, including:

  • Topoisomerase Inhibition: Interfering with the enzymes that manage the topology of DNA during replication.[1]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2]

  • Antiproliferative Effects: Halting the growth and division of cancer cells.[10]

Compound Class Target/Mechanism Cancer Type IC50/Activity Reference
Imamine-1,3,5-triazine derivativesAntiproliferativeTriple-negative breast cancer (MDA-MB-231)4f: 6.25 μM, 4k: 8.18 μM[10]
Quinazoline-1,3,5-triazine hybridsEGFR inhibitionVarious cancer cell linesCompound 12: 36.8 nM[1]
1,3,5-Triazine-based pyrazolesEGFR inhibitionVarious cancer cell linesCompounds 15, 16, 17: 305.1, 286.9, and 229.4 nM respectively[1]
Thiophene-substituted 1,3,5-triazinesPI3Kα/mTOR inhibitionA549, MCF-7, HeLaDerivative 2: 0.20 μM (A549), 1.25 μM (MCF-7), 1.03 μM (HeLa)[3]
Chalcone-based 1,3,5-triazinesAnticancerLeukemia (SR cell line)Chalcone 68: GI50 = 0.422 µM[3]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[11] 1,3,5-triazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13][14] The incorporation of bioactive moieties like benzisoxazole, thiazole, and benzimidazole onto the triazine scaffold has been shown to enhance antimicrobial efficacy.[12]

Compound Class Organism Activity Reference
1,3,5-Triazine aminobenzoic acid derivativesStaphylococcus aureus, Escherichia coliActivity comparable to ampicillin[14]
1,3,5-Triazine derivatives with bioactive moietiesSalmonella typhi, Bacillus subtilisSignificant antibacterial activity[12]
Novel 1,3,5-triazine derivativesStaphylococcus aureus P209Pronounced antimicrobial effect[15]
1,3,5-triazine hydrazone derivativesAspergillus niger, Fusarium moneliformePromising antifungal activity[12]
Antiviral Activity

Substituted 1,3,5-triazines have also been investigated for their antiviral properties.[16][17] For instance, certain C3-symmetrical trialkoxy-TAZ derivatives have demonstrated significant activity against herpes simplex virus type 1 (HSV-1).[16] More recently, research has explored the potential of 1,3,5-triazine derivatives against other viruses, including Potato Virus Y (PVY).[18]

Other Biological Activities

The therapeutic potential of 1,3,5-triazine derivatives extends beyond anticancer and antimicrobial applications.

  • Antimalarial Activity: Hybrid dimethoxy pyrazole 1,3,5-triazine derivatives have shown in vitro activity against Plasmodium falciparum.[19]

  • Neurodegenerative Diseases: Some derivatives are being explored as potential multitarget agents for Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[20]

  • Antidiabetic Activity: Novel 1,3,5-triazine derivatives have been identified as potent and selective DPP-4 inhibitors, showing promise as antidiabetic agents.[21]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1,3,5-triazine derivatives. While specific SARs vary depending on the biological target, some general trends have been observed.

For anticancer activity , the nature and position of the substituents on the triazine ring play a critical role. For example, in a series of quinazoline-1,3,5-triazine hybrids targeting EGFR, the substitution of the 1,3,5-triazine ring with morpholine and aniline rings was found to increase the ligand's potency.[1] Similarly, for antimicrobial activity, the incorporation of specific heterocyclic moieties can significantly enhance efficacy.[12] The lipophilicity, charge, and bulk of the substituents are also key factors influencing the antimicrobial activity of 1,3,5-triazine derivatives.[13]

Experimental Protocols

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. This section provides an overview of key in vitro assays used to evaluate the biological activity of 1,3,5-triazine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated under appropriate conditions, and the lowest concentration of the agent that prevents visible growth of the microorganism is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the 1,3,5-triazine derivatives in the wells of a 96-well plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.

Conclusion and Future Perspectives

Substituted 1,3,5-triazine derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for fine-tuning their pharmacological properties through chemical modification make them an attractive scaffold for drug discovery. While significant progress has been made, particularly in the development of anticancer agents, there are still ample opportunities for further research.

Future efforts should focus on:

  • Exploring Novel Substituents: The synthesis and evaluation of new derivatives with diverse and unique substituents to expand the chemical space and identify novel biological activities.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their effects to facilitate rational drug design and identify new therapeutic targets.

  • Addressing Drug Resistance: The development of 1,3,5-triazine derivatives that can overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases.

  • Improving Pharmacokinetic Properties: Optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

The continued exploration of the 1,3,5-triazine scaffold holds great promise for the development of the next generation of therapeutics to address unmet medical needs.

References

discovery and history of diamino-s-triazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Diamino-s-triazines

Abstract

The 1,3,5-triazine (s-triazine) scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged structure" in medicinal and industrial chemistry.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of a key subclass: the diamino-s-triazines. We trace their origins from the foundational synthesis of melamine in the 19th century to their evolution into critical pharmacophores in the 20th century. Through detailed analysis of seminal discoveries, elucidation of synthetic pathways, and case studies of landmark drugs such as the antimalarial cycloguanil and the diuretic triamterene, this paper illuminates the scientific rationale and experimental choices that established diamino-s-triazines as a cornerstone of modern chemistry and drug development.

Chapter 1: The Dawn of Triazine Chemistry: Justus von Liebig and the Synthesis of Melamine

The story of diamino-s-triazines begins not in a pharmaceutical lab, but in the crucible of 19th-century organic chemistry. In 1834, the renowned German chemist Justus von Liebig, a principal founder of organic chemistry, first synthesized a white crystalline compound he named melamine.[3][4] This discovery was a landmark event, establishing the 2,4,6-triamino-1,3,5-triazine structure that would become the parent compound for this entire class of molecules.[5]

Liebig's initial synthesis was a multi-step process. The early industrial production based on his work involved converting calcium cyanamide into dicyandiamide, which was then heated above its melting point to induce cyclotrimerization, yielding melamine.[3][6]

Initial Applications: A Fortuitous Dead End

Driven by his interest in agricultural chemistry—a field where he earned the moniker "father of the fertilizer industry"—Liebig and others initially envisioned melamine as a potent fertilizer.[4][7] This hypothesis was based on sound logic: the molecule has an exceptionally high nitrogen content of 66% by mass.[3][7] However, this application proved scientifically and economically impractical. The nitrogen in the stable triazine ring is not readily bioavailable to plants, as its mineralization to ammonia is extremely slow.[3] Furthermore, the synthesis was far more expensive than for other nitrogen sources like urea.[7] For nearly a century, melamine remained a chemical curiosity with no significant application.[4]

Historical Synthesis Protocol: Preparation of Melamine from Dicyandiamide (Conceptual)

This protocol is a conceptual representation based on early production methods. It illustrates the high-temperature condensation required, a stark contrast to modern, more efficient processes.

Objective: To synthesize 2,4,6-triamino-1,3,5-triazine (melamine) via the thermal cyclotrimerization of dicyandiamide.

Materials:

  • Dicyandiamide (2-cyanoguanidine)

  • High-temperature reactor or crucible with an inert atmosphere (e.g., nitrogen blanket)

  • Heating mantle or furnace capable of reaching >215°C

  • Condenser and collection flask

Procedure:

  • Place a known quantity of dry dicyandiamide into the reaction vessel.

  • Purge the vessel with an inert gas, such as nitrogen, to displace oxygen and prevent oxidative side reactions at high temperatures.

  • Heat the vessel to a temperature just above the melting point of dicyandiamide (~210°C). The material will melt into a clear liquid.

  • Continue to heat the molten dicyandiamide to >215°C. The cyclotrimerization reaction is exothermic and will proceed, liberating ammonia gas as a byproduct.

  • Maintain the temperature and inert atmosphere for a period sufficient to ensure complete reaction, monitoring the cessation of ammonia evolution.

  • Cool the reaction vessel slowly. The molten product will solidify into a crude, off-white solid.

  • The crude melamine can be purified by recrystallization from hot water or by sublimation under reduced pressure to yield a pure, white crystalline solid.

Early Characterization: In the 19th century, characterization would have relied on elemental analysis to determine the empirical formula (CH₂N₂), melting point determination, and classical chemical degradation methods to elucidate the core structure.

G cluster_0 Early Industrial Synthesis CaCN2 Calcium Cyanamide DCD Dicyandiamide CaCN2->DCD Conversion Melamine Melamine (C₃H₆N₆) DCD->Melamine Heat (>210°C) - NH₃

Caption: Early industrial synthesis of melamine.

Chapter 2: From Industrial Polymer to Versatile Pharmacophore

The first major industrial application for melamine emerged in the late 1930s with the development of melamine-formaldehyde (MF) resins.[5][8] By reacting melamine with formaldehyde, chemists created a durable, heat-resistant, and non-flammable thermosetting plastic.[7] This breakthrough led to iconic products like Formica™ laminates and highly durable "Melmac" dinnerware, which became especially popular in the 1940s and 1950s.[3][4]

While MF resins were a commercial success, the true potential of the s-triazine core in drug development was yet to be realized. The key to unlocking this potential was the compound 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. This molecule serves as an exceptionally versatile starting material for creating a vast library of substituted triazines.

The Chemistry of Cyanuric Chloride: A Gateway to Diversity

Cyanuric chloride's utility stems from the differential reactivity of its three chlorine atoms to nucleophilic substitution.[2] This property allows for the sequential and controlled introduction of different functional groups onto the triazine ring. The general principle is that the replacement of each chlorine atom deactivates the ring towards further substitution, requiring progressively harsher reaction conditions (i.e., higher temperatures) to replace the next one.[2]

  • First Substitution: Can be performed at low temperatures (0–5°C).

  • Second Substitution: Typically requires room temperature.

  • Third Substitution: Requires heating or reflux conditions.

This tiered reactivity provides chemists with exquisite control, enabling the synthesis of mono-, di-, and tri-substituted s-triazines with diverse functionalities, a concept known as orthogonal chemoselectivity.[1][9]

G TCT Cyanuric Chloride (2,4,6-Trichloro-s-triazine) MonoSub Monosubstituted (Dichloro-s-triazine) TCT->MonoSub Nucleophile 1 (Nu1) 0-5°C DiSub Disubstituted (Monochloro-s-triazine) MonoSub->DiSub Nucleophile 2 (Nu2) Room Temp. TriSub Trisubstituted (Final Product) DiSub->TriSub Nucleophile 3 (Nu3) Heat/Reflux

Caption: Sequential substitution on cyanuric chloride.

Chapter 3: Case Study 1 - Diamino-s-triazines as Antimalarial Agents

The fight against malaria provided the first major entry point for diamino-s-triazines into the world of medicine. The scientific rationale was to target a metabolic pathway essential for the parasite but not for its human host.

The Folate Pathway: An Ideal Target

Rapidly proliferating organisms like the Plasmodium falciparum parasite depend heavily on the folate metabolic pathway to synthesize the nucleotides required for DNA replication.[10] A key enzyme in this pathway is dihydrofolate reductase (DHFR), which regenerates the active cofactor tetrahydrofolate (THF).[10][11] While humans acquire folate from their diet, the malaria parasite must synthesize it de novo, making its DHFR enzyme a highly attractive and selective drug target.

Proguanil and the Discovery of Cycloguanil

The drug proguanil was developed as an antimalarial agent, but it is, in fact, a prodrug. In the liver, it is metabolized by cytochrome P450 enzymes into its active form: cycloguanil , a diamino-s-triazine derivative.[10][12] Cycloguanil is a potent and highly selective inhibitor of the parasitic DHFR enzyme.[10] It acts as a competitive inhibitor, binding to the enzyme's active site with much higher affinity than the natural substrate, thereby blocking the production of THF and halting parasite replication.[10][11]

Table 1: Comparative Inhibitory Activity of Cycloguanil

Enzyme Source IC₅₀ (Concentration for 50% Inhibition) Selectivity Index
P. falciparum DHFR ~1 nM >2000x
Human DHFR >2000 nM -

(Note: Exact values can vary based on experimental conditions. This table represents the vast difference in potency.)

The Rise of Resistance

The widespread use of antifolates like cycloguanil led to the inevitable emergence of drug resistance in P. falciparum. This resistance is primarily caused by point mutations in the parasite's dhfr gene.[10] These mutations alter the amino acid sequence of the enzyme's active site, which reduces the binding affinity of cycloguanil, rendering the drug less effective.[10]

DHF Dihydrofolate (DHF) DHFR Plasmodial DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) (Essential for DNA Synthesis) Purines Purines THF->Purines 1-C Metabolism Thymidylate Thymidylate THF->Thymidylate 1-C Metabolism DHFR->THF Reduction Cycloguanil Cycloguanil Cycloguanil->DHFR INHIBITS

Caption: Cycloguanil inhibits parasitic DHFR.

Chapter 4: Case Study 2 - Diamino-s-triazines as Diuretics

In the mid-20th century, a significant challenge in treating hypertension and edema was the potassium loss (hypokalemia) caused by commonly used thiazide diuretics. This spurred a search for "potassium-sparing" agents that could promote sodium and water excretion without depleting potassium.

From Natural Pteridines to Triamterene

The breakthrough came from an unexpected source: the study of naturally occurring pteridine compounds. Scientists at Smith Kline and French Laboratories observed that xanthopterin, a pteridine pigment found in butterfly wings, exhibited mild renal effects.[13] This observation provided the crucial intellectual leap: a synthetic molecule mimicking the pteridine ring system might yield a potent diuretic. Since the diamino-s-triazine core is structurally related to the pteridine core, it became a prime candidate for exploration. This medicinal chemistry campaign led directly to the discovery of triamterene (2,4,7-triamino-6-phenylpteridine), first reported in clinical studies in 1961.[13][14]

Mechanism of Action: Blocking the Epithelial Sodium Channel (ENaC)

Triamterene works in the distal tubules and collecting ducts of the kidney, a different site of action than thiazide or loop diuretics. It directly blocks the epithelial sodium channel (ENaC) on the luminal side of the renal tubule cells.[13][15]

Normally, ENaC allows sodium to flow from the urine into the cells. This influx of positive charge is balanced by the efflux of potassium into the urine. By physically blocking ENaC, triamterene prevents sodium reabsorption at this site.[15] This has two major consequences:

  • Diuresis: Less sodium is reabsorbed, so more water is retained in the tubule and excreted as urine.

  • Potassium Sparing: With the sodium channel blocked, the electrochemical driving force for potassium to exit the cell is eliminated, thus "sparing" potassium.

This unique mechanism made triamterene an ideal drug for combination therapy. It was famously combined with hydrochlorothiazide in a formulation called Dyazide, which became one of the most prescribed drugs in the United States for managing hypertension and edema.[13]

cluster_0 Renal Tubule Lumen (Urine) cluster_1 Principal Cell cluster_2 Blood / Interstitium Na_ion Na⁺ ENaC ENaC Channel Na_ion->ENaC:f1 Reabsorption NaK_pump Na⁺/K⁺ Pump ENaC->NaK_pump K_channel K⁺ Channel K_ion_blood K⁺ K_channel->K_ion_blood K⁺ Excretion Triamterene Triamterene Triamterene->ENaC:f0 BLOCKS

Caption: Triamterene blocks the ENaC channel.

Conclusion

The journey of diamino-s-triazines from Liebig's laboratory to the modern pharmacy is a testament to the synergy between fundamental chemical discovery and applied therapeutic innovation. Initially synthesized without a clear purpose, the stable and highly functionalizable s-triazine ring has proven to be an exceptionally robust scaffold. Its evolution from the basis of industrial polymers to the core of life-saving drugs targeting malaria and cardiovascular disease highlights the enduring value of curiosity-driven research and the power of medicinal chemistry to transform simple molecules into complex therapeutic agents. The principles of selective toxicity and structure-activity relationship, exemplified by cycloguanil and triamterene, continue to guide drug development professionals today, ensuring that the legacy of the diamino-s-triazine core will persist for decades to come.

References

Unlocking the Potential of 2,4-Diamino-6-isopropoxy-1,3,5-triazine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemistry, prized for its structural rigidity and versatile substitution patterns. This guide illuminates promising, under-explored research avenues for a specific derivative, 2,4-diamino-6-isopropoxy-1,3,5-triazine. Moving beyond its known applications, this document delves into novel therapeutic strategies, the development of advanced functional materials, and its potential in next-generation agricultural formulations. It provides a strategic framework for researchers, scientists, and drug development professionals to pioneer new innovations with this versatile molecule.

Introduction: The Privileged Triazine Scaffold and the Isopropoxy Advantage

The 1,3,5-triazine ring is a well-established "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][2][3][4] Its derivatives have found applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4][5] The compound at the heart of this guide, this compound, features a key isopropoxy group. This functional group is not merely a simple modification; its size, lipophilicity, and potential for hydrogen bonding can significantly alter the molecule's pharmacokinetic and pharmacodynamic profiles, offering advantages in membrane permeability and metabolic stability. While this compound is known as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly herbicides, its full potential remains largely untapped.[6][7]

Potential Research Area 1: Medicinal Chemistry - Novel Dihydrofolate Reductase (DHFR) Inhibitors in Oncology

Rationale: The enzyme Dihydrofolate Reductase (DHFR) is a critical, clinically validated target in cancer therapy.[8] DHFR inhibitors block the synthesis of nucleotides, which are essential for the rapid proliferation of cancer cells. The 2,4-diamino-1,3,5-triazine core is a classic pharmacophore that mimics the natural substrate of DHFR, folic acid.[8][9][10] It is hypothesized that the isopropoxy group of this compound can be leveraged to achieve enhanced binding affinity and selectivity for DHFR, potentially overcoming resistance mechanisms seen with existing drugs like methotrexate.[9] Studies have shown that the lipophilicity of substituents on the triazine ring plays a crucial role in their inhibitory potency against DHFR.[9]

Proposed Experimental Workflow

A systematic investigation would proceed from initial biochemical assays to cellular and mechanistic studies.

DHFR_Workflow cluster_0 Biochemical & In Vitro cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A Compound Synthesis & QC (Purity >98%) B DHFR Enzymatic Inhibition Assay A->B Determine IC50 C Isothermal Titration Calorimetry (ITC) B->C Determine Binding Affinity (Kd) D Antiproliferative Screening (e.g., HCT116, A549, MCF-7) C->D Assess Cytotoxicity E Cellular Thermal Shift Assay (CETSA) D->E Confirm Target Engagement F Cell Cycle Analysis (Flow Cytometry) D->F Elucidate Cellular Effects G Apoptosis Induction Assays F->G Elucidate Cellular Effects

Caption: Workflow for evaluating this compound as a DHFR inhibitor.

Detailed Protocol: DHFR Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human DHFR.

  • Materials: Recombinant human DHFR, dihydrofolic acid (DHF), NADPH, phosphate buffer (pH 7.5), test compound, methotrexate (positive control), DMSO, 96-well UV-transparent plates, spectrophotometer.

  • Procedure:

    • Serially dilute the test compound and methotrexate in DMSO.

    • In a 96-well plate, combine the reaction buffer, NADPH, and DHF.

    • Add the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

    • Initiate the reaction by adding the DHFR enzyme.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the reaction rates and plot them against inhibitor concentrations to determine the IC50 values using non-linear regression.

Potential Research Area 2: Agricultural Science - Next-Generation Herbicides with Enhanced Environmental Profiles

Rationale: Triazine compounds have a long history as effective herbicides, primarily acting by inhibiting photosynthesis at the photosystem II (PSII) complex.[11][12][13][14] They bind to the D1 protein in the chloroplast thylakoid membranes, blocking electron transport.[11][15] A significant drawback of some existing triazine herbicides is their persistence and mobility in soil, leading to potential groundwater contamination.[16] The isopropoxy group in this compound increases its lipophilicity, which could lead to stronger adsorption to soil organic matter. This would reduce leaching, lower the required application rates, and result in a more environmentally benign herbicide.

Proposed Experimental Workflow

The evaluation of this compound as a novel herbicide would involve a tiered approach, assessing its herbicidal efficacy and its environmental behavior.

Herbicide_Workflow cluster_0 Efficacy Screening cluster_1 Environmental Fate cluster_2 Mode of Action A Pre- and Post-Emergence Herbicidal Activity on Weed Species B Crop Selectivity Assays A->B Quantify Efficacy G Chlorophyll Fluorescence Measurement A->G Confirm PSII Inhibition C Determination of Effective Concentration (EC50) B->C Quantify Efficacy D Soil Adsorption/Desorption Studies (OECD 106) C->D Assess Soil Interaction E Column Leaching Experiments D->E Evaluate Mobility F Soil Biodegradation Studies (OECD 307) E->F Determine Persistence H Thylakoid Membrane Binding Assay G->H Confirm PSII Inhibition

Caption: A structured workflow for the development of a novel triazine-based herbicide.

Data Presentation: Predicted Soil Adsorption and Mobility

The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for predicting the environmental mobility of a pesticide. A higher Koc value indicates stronger binding to soil and lower potential for leaching.

CompoundPredicted Koc (L/kg)Predicted Mobility Class
Atrazine (Reference)100Moderate
This compound400 - 800 (Hypothetical)Low to Slight

Potential Research Area 3: Materials Science - Inherently Flame-Retardant Polymers

Rationale: The high nitrogen content of the triazine ring makes it an excellent building block for flame retardant materials.[17][18] During combustion, nitrogen-containing compounds can release inert gases like N2, which dilute flammable gases and cool the flame front.[17][19][20] They can also promote the formation of a stable char layer that insulates the underlying polymer.[17][21] The isopropoxy group on this compound can be chemically modified (e.g., converted to a hydroxyl or an acrylate group) to create a reactive monomer. This allows for its covalent incorporation into polymer backbones (e.g., polyesters, polyamides), leading to permanent, non-leaching flame retardancy.[22]

Proposed Synthetic and Testing Workflow

Polymer_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Flammability Testing A Functionalization of Isopropoxy Group B Purification & Characterization (NMR, FT-IR) A->B Create Reactive Monomer C Copolymerization with Commodity Monomers B->C Incorporate into Polymer D Polymer Characterization (GPC, DSC, TGA) C->D Characterize Polymer E Limiting Oxygen Index (LOI) D->E Evaluate Flame Retardancy F UL 94 Vertical Burn Test E->F Evaluate Flame Retardancy G Cone Calorimetry F->G Evaluate Flame Retardancy

Caption: Workflow for creating and testing inherently flame-retardant polymers.

Conclusion and Future Outlook

This compound represents a molecule with significant, multifaceted potential. This guide has outlined three distinct, high-impact research trajectories in medicinal chemistry, agricultural science, and materials science. The common thread is the strategic exploitation of its unique chemical structure—the combination of the diaminotriazine core and the isopropoxy substituent—to achieve superior performance characteristics. A systematic exploration of these research avenues promises to yield novel solutions to pressing challenges in human health, food security, and material safety. We strongly encourage the scientific community to pursue these lines of inquiry to fully realize the innovative potential of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Diamino-6-alkoxy-1,3,5-triazines as Selective Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Due to the limited availability of specific field application data for 2,4-Diamino-6-isopropoxy-1,3,5-triazine, this guide will utilize the extensive research and established protocols for the closely related and well-characterized s-triazine herbicide, Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine), as a representative model. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to other 2,4-diamino-s-triazine herbicides and will serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Role of s-Triazines in Selective Weed Management

The 1,3,5-triazine ring system is a foundational scaffold for a significant class of selective herbicides that have been instrumental in modern agriculture. Compounds such as this compound are designed to control a wide spectrum of broadleaf weeds, thereby enhancing crop yields and quality.[1] Their efficacy stems from a unique molecular structure that allows for potent interaction with specific biological targets within susceptible plant species, while exhibiting a favorable safety profile in tolerant crops.[1] This selectivity is the cornerstone of their utility, enabling the targeted removal of competitive weed species from valuable agricultural and horticultural systems.

This document provides a comprehensive overview of the mechanism of action of s-triazine herbicides and detailed protocols for their application and efficacy evaluation, using Simazine as a primary exemplar.

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of s-triazine compounds is primarily attributed to their potent and specific inhibition of photosynthesis at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

  • Target Site: s-Triazines bind to the D1 quinone-binding protein within the PSII complex.

  • Electron Transport Chain Disruption: This binding event physically blocks the plastoquinone (PQ) binding site, thereby interrupting the flow of electrons from the primary electron acceptor QA to PQ.

  • Consequences of Inhibition: The blockage of the electron transport chain leads to a cascade of damaging effects in susceptible plants:

    • Cessation of ATP and NADPH Production: The light-dependent reactions of photosynthesis are halted, depriving the plant of the energy and reducing power necessary for carbon fixation and other metabolic processes.

    • Oxidative Stress: The energy from absorbed light that cannot be utilized for photochemistry is dissipated through the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

    • Cellular Damage: These ROS induce lipid peroxidation of cell membranes, degradation of chlorophyll, and ultimately, lead to cellular leakage, tissue necrosis (chlorosis and bleaching), and plant death.[2]

Mechanism_of_Action cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) D1 D1 Protein ATP_NADPH ATP & NADPH Production PSII->ATP_NADPH Normal Conditions ROS Reactive Oxygen Species (ROS) PSII->ROS Under Inhibition PQ_Site Plastoquinone (PQ) Binding Site Electron_Flow Electron Flow PQ_Site->Electron_Flow Inhibits Calvin_Cycle Calvin Cycle ATP_NADPH->Calvin_Cycle s_Triazine s-Triazine Herbicide s_Triazine->PQ_Site Binds and Blocks Electron_Flow->PSII Light Energy Cell_Death Cellular Damage & Plant Death ROS->Cell_Death

Caption: Mechanism of s-Triazine Herbicide Action

Biochemical Basis of Selectivity

The selective action of s-triazine herbicides is a critical aspect of their agricultural utility. Tolerance in certain plant species, such as corn, is not due to a difference in the target site but rather the plant's ability to metabolize the herbicide into non-toxic derivatives before it can reach and accumulate at the D1 protein.

The primary mechanism of detoxification in tolerant species like corn involves:

  • Enzymatic Detoxification: Tolerant crops possess enzymes, such as glutathione S-transferases (GSTs), that rapidly conjugate the herbicide molecule with endogenous compounds like glutathione.

  • Hydroxylation: In some species, non-enzymatic hydroxylation, facilitated by compounds like benzoxazinones, can also contribute to detoxification.

  • Metabolite Sequestration: The resulting non-phytotoxic metabolites are then sequestered within the plant cell, typically in the vacuole, or further metabolized.

Susceptible weed species lack or have very low levels of these detoxifying enzymes, leading to the accumulation of the active herbicide in the chloroplasts and subsequent phytotoxicity.

Selectivity_Mechanism cluster_0 Tolerant Crop (e.g., Corn) cluster_1 Susceptible Weed T_Uptake Herbicide Uptake T_Detox Rapid Enzymatic Detoxification (GSTs) T_Uptake->T_Detox T_Metabolite Non-toxic Metabolite T_Detox->T_Metabolite T_Growth Normal Growth T_Metabolite->T_Growth S_Uptake Herbicide Uptake S_Transport Translocation to Chloroplasts S_Uptake->S_Transport S_Inhibition PSII Inhibition S_Transport->S_Inhibition S_Death Plant Death S_Inhibition->S_Death Herbicide s-Triazine Herbicide Herbicide->T_Uptake Herbicide->S_Uptake

Caption: Biochemical Basis of s-Triazine Selectivity

Application Protocols

The following protocols are based on the established use of Simazine and provide a framework for the application of 2,4-diamino-s-triazine herbicides.

Pre-Emergence Application for Broadleaf Weed Control

s-Triazine herbicides are highly effective when applied to the soil before weed emergence. They are primarily absorbed by the roots of germinating weeds.

4.1.1 Materials:

  • 2,4-Diamino-6-alkoxy-1,3,5-triazine herbicide (e.g., Simazine 4L or 90DF formulation)

  • Calibrated sprayer (e.g., backpack or boom sprayer)

  • Personal Protective Equipment (PPE) as per product label

  • Water for dilution

4.1.2 Protocol:

  • Field Preparation: Ensure the seedbed is well-prepared, firm, and free of emerged weeds and large clods.

  • Timing of Application: Apply after planting the crop but before crop and weed emergence. For optimal results, application should be made to a moist soil surface.

  • Herbicide Preparation:

    • Fill the sprayer tank to half full with clean water.

    • Begin agitation and add the required amount of herbicide to the tank.

    • Continue agitation while filling the tank to the final volume.

  • Application:

    • Apply the herbicide uniformly over the soil surface.

    • Avoid spray drift to non-target areas.

    • If rainfall does not occur within 7-10 days of application, a shallow incorporation (1-2 inches) may be necessary to activate the herbicide.

Post-Emergence Application (Directed Spray)

In some established crops, a directed post-emergence application can be effective.

4.2.1 Protocol:

  • Crop Stage: Ensure the crop is at a tolerant growth stage as specified by the herbicide label.

  • Weed Stage: Weeds should be young and actively growing for best results.

  • Application:

    • Use a directed spray application to target the base of the crop plants and the surrounding soil, minimizing contact with the crop foliage.

    • Utilize shields or drop nozzles to protect the crop.

Quantitative Data: Application Rates for Simazine

The following table provides example application rates for Simazine. These rates are dependent on soil texture, organic matter content, and the target crop. It is imperative to consult the specific product label for legally approved application rates.

CropSoil TextureSimazine 4L Rate (quarts/acre)Simazine 90DF Rate (lbs/acre)
Corn Coarse (Sand, Loamy Sand)2.02.2
Medium (Loam, Silt Loam)2.0 - 3.02.2 - 3.3
Fine (Clay, Clay Loam)3.0 - 4.03.3 - 4.4
Apples, Grapes, Citrus -2.0 - 4.02.2 - 4.4
Berries -2.0 - 4.02.2 - 4.4

Note: Lower rates should be used on soils with low organic matter. Do not use on sandy soils with less than 1% organic matter.

Experimental Protocols for Efficacy Evaluation

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the effective dose (e.g., ED₅₀ or GR₅₀) of a 2,4-diamino-s-triazine herbicide on target weed species.

Dose_Response_Workflow start Start: Weed Seed Germination transplant Transplant Seedlings to Pots start->transplant acclimate Acclimate Plants in Greenhouse transplant->acclimate apply_herbicide Apply Herbicide Treatments acclimate->apply_herbicide prepare_doses Prepare Serial Dilutions of Herbicide prepare_doses->apply_herbicide incubate Incubate Under Controlled Conditions apply_herbicide->incubate assess_biomass Assess Plant Biomass (21 DAT) incubate->assess_biomass analyze_data Analyze Data & Determine ED50 assess_biomass->analyze_data end_point End: Efficacy Profile analyze_data->end_point

Caption: Workflow for Greenhouse Dose-Response Bioassay

6.1.1 Methodology:

  • Plant Material: Grow target weed species from seed in a greenhouse to the 2-4 leaf stage.

  • Experimental Design: Use a completely randomized design with 4-5 replications per treatment.

  • Herbicide Rates: Prepare a series of herbicide concentrations that will bracket the expected 50% growth reduction. A logarithmic series of doses is recommended (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, where X is the anticipated field application rate).

  • Application: Apply the herbicide solutions uniformly to the potted plants using a calibrated laboratory sprayer.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of each plant, dry to a constant weight, and record the dry weight.

  • Data Analysis: Analyze the data using non-linear regression analysis to fit a dose-response curve (e.g., a four-parameter log-logistic model) and calculate the ED₅₀ value.

Field Efficacy and Crop Tolerance Trial

This protocol outlines a field trial to evaluate the efficacy and crop safety of a 2,4-diamino-s-triazine herbicide under real-world conditions.

6.2.1 Methodology:

  • Site Selection: Choose a field with a uniform infestation of the target broadleaf weed species.

  • Experimental Design: Use a randomized complete block design (RCBD) with at least four replications.

  • Treatments:

    • Untreated control

    • Herbicide at 0.5X, 1X, and 2X the proposed field rate

    • A commercial standard herbicide for comparison

  • Application: Apply the treatments at the appropriate timing (pre- or post-emergence) using a calibrated field plot sprayer.

  • Data Collection:

    • Weed Control: Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).

    • Crop Injury: Visually assess percent crop injury (phytotoxicity) at the same intervals on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and determine the yield.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

References

Application Notes and Protocols for 2,4-Diamino-6-isopropoxy-1,3,5-triazine in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unveiling the Potential of a Selective Triazine Herbicide

2,4-Diamino-6-isopropoxy-1,3,5-triazine is a chemical compound belonging to the triazine class, a family of herbicides widely utilized in agriculture for the control of broadleaf weeds.[1] This particular derivative holds promise as a selective herbicide, suggesting its potential for effective weed management in various crops, thereby enhancing crop yield and quality.[1] Its utility also extends to being a key intermediate in the synthesis of other agrochemicals and pharmaceuticals. This document provides a comprehensive guide for researchers, outlining the core principles, mechanisms of action, and detailed protocols for the application of this compound in an agricultural research context.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for its effective application in research.

PropertyValueSource
Molecular Formula C₆H₁₁N₅O--INVALID-LINK--
Molecular Weight 169.19 g/mol --INVALID-LINK--
Appearance White to almost white powder/crystal--INVALID-LINK--
Melting Point 170 - 173 °C--INVALID-LINK--
Purity ≥ 98%--INVALID-LINK--
CAS Number 24860-40-0--INVALID-LINK--

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for triazine herbicides, including this compound, is the inhibition of photosynthesis at Photosystem II (PSII). This process is fundamental to the compound's herbicidal activity.

Triazine herbicides bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), effectively interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the demise of the susceptible plant.

Mechanism_of_Action Light_Energy Light Energy (Photons) PSII Photosystem II (PSII) Light_Energy->PSII excites QA Quinone A (QA) PSII->QA e- QB Quinone B (QB) Site on D1 Protein QA->QB e- transfer Electron_Transport_Chain Electron Transport Chain QB->Electron_Transport_Chain e- flow Blockage Binding and Blockage QB->Blockage Triazine This compound Triazine->Blockage Blockage->Electron_Transport_Chain interrupts ROS Reactive Oxygen Species (ROS) Production Blockage->ROS leads to Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Figure 1: Simplified signaling pathway of this compound's herbicidal action.

Application in Agricultural Research: Protocols and Methodologies

Protocol 1: Greenhouse Dose-Response Bioassay for Herbicidal Efficacy

This protocol is designed to determine the effective dose of this compound required to control specific broadleaf weed species.

1. Plant Material and Growth Conditions:

  • Select target broadleaf weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf)).
  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized potting mix.
  • Grow plants in a greenhouse with controlled temperature (25/20 °C day/night), humidity (60-70%), and photoperiod (16-hour light).
  • Water plants as needed to maintain optimal growth.

2. Herbicide Preparation and Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Tween 20).
  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). The selection of these rates may need to be adjusted based on preliminary range-finding experiments.
  • Apply the herbicide solution to the plants at the 2-4 true leaf stage using a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
  • At 21 DAT, harvest the above-ground biomass of the treated plants and an untreated control group.
  • Determine the fresh and dry weight of the biomass.
  • Analyze the data using a dose-response model to calculate the GR50 (the dose required for 50% growth reduction) or ED50 (the dose required for 50% effect).[2][3]

subgraph "cluster_Preparation" { label="Preparation"; style="filled"; fillcolor="#F1F3F4"; "Plant_Growth" [label="1. Weed Seed Sowing\n& Plant Growth"]; "Herbicide_Prep" [label="2. Herbicide Stock\n& Dilution Series"]; }

subgraph "cluster_Application" { label="Application"; style="filled"; fillcolor="#E8F0FE"; "Application" [label="3. Herbicide Application\n(2-4 Leaf Stage)"]; }

subgraph "cluster_Evaluation" { label="Evaluation"; style="filled"; fillcolor="#E6F4EA"; "Visual_Assessment" [label="4. Visual Assessment\n(7, 14, 21 DAT)"]; "Biomass_Harvest" [label="5. Biomass Harvest\n(21 DAT)"]; "Data_Analysis" [label="6. Data Analysis\n(GR50/ED50 Calculation)"]; }

"Plant_Growth" -> "Application"; "Herbicide_Prep" -> "Application"; "Application" -> "Visual_Assessment"; "Visual_Assessment" -> "Biomass_Harvest"; "Biomass_Harvest" -> "Data_Analysis"; }

Figure 2: Workflow for a greenhouse dose-response bioassay.

Protocol 2: Crop Selectivity and Phytotoxicity Assessment

This protocol evaluates the tolerance of specific crops to this compound.

1. Plant Material and Growth Conditions:

  • Select crop species of interest (e.g., corn, sorghum, sugarcane).
  • Follow the same planting and growth procedures as in Protocol 1.

2. Herbicide Application:

  • Apply the herbicide at various rates, including the potential use rate (1x) and higher rates (2x, 4x) to assess the margin of safety.
  • Application can be made pre-emergence (immediately after sowing) or post-emergence (at a specific crop growth stage, e.g., V2-V4 for corn).[4][5]

3. Data Collection and Analysis:

  • Visually assess crop injury (phytotoxicity) at 7, 14, and 21 DAT using a scale of 0% (no injury) to 100% (plant death). Symptoms may include stunting, chlorosis, and necrosis.
  • Measure plant height and other relevant growth parameters.
  • At the conclusion of the experiment (or at maturity for longer-term studies), harvest and measure crop biomass (fresh and dry weight).
  • Analyze the data to determine the No Observable Effect Level (NOEL) and to quantify any significant reductions in crop growth.

Considerations for Field Trials

While specific field trial data is limited, researchers designing field studies should consider the following:

  • Experimental Design: Randomized complete block design with at least four replications.

  • Plot Size: Appropriate for the crop and application equipment.

  • Application: Calibrated field sprayers to ensure accurate and uniform application.

  • Treatments: Include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.

  • Data Collection: Weed density and biomass by species, crop injury ratings, and final crop yield.

  • Environmental Conditions: Record soil type, organic matter content, pH, temperature, and rainfall, as these can influence herbicide efficacy and persistence.

Metabolism and Environmental Fate

The persistence and degradation of triazine herbicides in the environment are critical considerations. Generally, triazines can be degraded through microbial action and chemical hydrolysis in the soil. In tolerant plants, detoxification can occur through enzymatic conjugation with glutathione, followed by further metabolism. The isopropoxy group on this compound may influence its metabolic pathway and persistence compared to other triazines. Further research is needed to elucidate the specific degradation pathways of this compound.

Conclusion and Future Research Directions

This compound presents itself as a potentially valuable tool in agricultural weed management. The protocols outlined here provide a framework for researchers to systematically evaluate its herbicidal properties. Future research should focus on:

  • Establishing a comprehensive weed control spectrum.

  • Determining optimal application rates and timings for various crops.

  • Investigating its environmental fate and metabolism in detail.

  • Exploring its potential for use in integrated weed management programs.

By conducting rigorous scientific inquiry, the full potential of this compound in sustainable agriculture can be realized.

References

Application Notes and Protocols for Testing the Herbicidal Efficacy of Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Triazine Herbicides and the Imperative for Rigorous Efficacy Testing

Triazine herbicides, classified under the Weed Science Society of America (WSSA) Group 5, have been a cornerstone of chemical weed management for decades.[1][2] Their primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII).[1][3][4][5] Specifically, triazines bind to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH, which are essential for plant growth.[3][4][5] This disruption leads to a cascade of events, including the accumulation of reactive oxygen species, ultimately causing cellular damage and plant death.[4] The characteristic symptoms of triazine phytotoxicity include chlorosis (yellowing), starting at the leaf margins and progressing inward, followed by necrosis.[6][7]

Given the widespread use and the emergence of triazine-resistant weed biotypes, standardized and robust protocols for evaluating the herbicidal efficacy of novel and existing triazine compounds are paramount.[2] These protocols are essential for researchers in agrochemical discovery, scientists in regulatory agencies, and professionals in drug development to accurately characterize the biological activity, determine effective application rates, and understand the spectrum of weed control. This guide provides a comprehensive framework, detailing both pre-emergence and post-emergence testing methodologies, underpinned by scientific principles to ensure data integrity and reproducibility.

Foundational Principles of Efficacy Testing: A Self-Validating System

The trustworthiness of any herbicidal efficacy study hinges on a well-designed experimental protocol that incorporates self-validating mechanisms. This is achieved through the inclusion of appropriate controls and a statistically sound design.

  • Negative Controls (Untreated): These are crucial for establishing a baseline for normal plant growth under the experimental conditions. They serve as a benchmark against which the effects of the herbicide treatments are measured.

  • Positive Controls (Reference Herbicide): Including a well-characterized triazine herbicide (e.g., atrazine or simazine) at its recommended field rate provides a standard for comparison.[8] This helps to validate the experimental system and ensures that the observed effects are consistent with known triazine activity.

  • Dose-Response Relationship: Testing a range of herbicide concentrations is fundamental to understanding the potency of the compound.[9][10][11] This allows for the determination of key parameters such as the effective dose required to achieve 50% inhibition (ED50).[10][12][13]

  • Randomization and Replication: A Randomized Complete Block Design (RCBD) is often employed to minimize the effects of environmental variability within the experimental area.[14] Each treatment should be replicated multiple times (typically 3-4) to ensure the statistical significance of the results.[14]

Pre-Emergence Herbicidal Efficacy Protocol

Pre-emergence herbicides are applied to the soil before weed seedlings emerge. This protocol is designed to evaluate the ability of a triazine compound to prevent the germination and establishment of target weed species.

Experimental Workflow: Pre-Emergence Testing

Pre_Emergence_Workflow cluster_prep Preparation cluster_app Application cluster_inc Incubation & Growth cluster_eval Evaluation A Select and Prepare Target Weed Seeds C Fill Pots/Trays with Growth Medium A->C B Prepare Growth Medium (e.g., Silty Loam Soil Mix) B->C D Sow Weed Seeds at Uniform Depth (e.g., 1 cm) C->D F Apply Herbicide Uniformly to Soil Surface D->F E Prepare Herbicide Solutions (Multiple Concentrations) E->F G Transfer to Controlled Environment (Greenhouse/Growth Chamber) F->G H Maintain Optimal Conditions (Temperature, Light, Moisture) G->H I Assess Weed Emergence and Seedling Vigor at Intervals (e.g., 7, 14, 21 DAT) H->I J Record Visual Injury Ratings (0-100% Scale) I->J K Measure Plant Height and Harvest Above-Ground Biomass I->K L Data Analysis (ANOVA, Dose-Response Curves) J->L K->L

Caption: Pre-emergence herbicidal efficacy testing workflow.

Step-by-Step Methodology: Pre-Emergence
  • Plant Material and Growth Conditions:

    • Select seeds of relevant weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters)).

    • Use a standardized soil mix (e.g., 60% silty loam, 30% sand, 10% peat) to fill pots or trays.[15]

    • Sow seeds at a uniform depth (e.g., 1 cm) to ensure consistent emergence.[15]

  • Herbicide Application:

    • Prepare a stock solution of the triazine compound in an appropriate solvent.

    • Create a series of dilutions to achieve the desired application rates.

    • Apply the herbicide solutions uniformly to the soil surface using a calibrated sprayer.[8][16] Ensure even coverage.

    • Include untreated and positive control treatments.

  • Incubation and Data Collection:

    • Place the treated pots/trays in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed growth (e.g., 25/20°C day/night temperature, 14-hour photoperiod).[15]

    • Water the pots as needed to maintain adequate soil moisture, which is crucial for herbicide activation.[15][17]

    • Assess weed emergence and seedling health at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT).

    • Record the number of emerged seedlings.

    • Visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).[8]

    • At the final assessment, measure the height of surviving seedlings and harvest the above-ground biomass (fresh and dry weight).

Post-Emergence Herbicidal Efficacy Protocol

Post-emergence herbicides are applied directly to the foliage of emerged weeds. This protocol assesses the effectiveness of a triazine compound in controlling established weed seedlings.

Experimental Workflow: Post-Emergence Testing

Post_Emergence_Workflow cluster_prep Preparation cluster_app Application cluster_inc Incubation & Growth cluster_eval Evaluation A Select and Germinate Target Weed Seeds B Transplant Seedlings into Pots/Trays A->B C Grow Seedlings to a Specific Growth Stage (e.g., 2-4 Leaf Stage) B->C E Apply Herbicide Uniformly to Plant Foliage C->E D Prepare Herbicide Solutions (Multiple Concentrations + Adjuvant) D->E F Return to Controlled Environment (Greenhouse/Growth Chamber) E->F G Maintain Optimal Conditions (Temperature, Light, Moisture) F->G H Assess Visual Injury at Intervals (e.g., 3, 7, 14, 21 DAT) G->H I Record Phytotoxicity Symptoms (Chlorosis, Necrosis) H->I J Measure Plant Height and Harvest Above-Ground Biomass H->J K Data Analysis (ANOVA, Dose-Response Curves) I->K J->K

Caption: Post-emergence herbicidal efficacy testing workflow.

Step-by-Step Methodology: Post-Emergence
  • Plant Material and Growth Conditions:

    • Germinate seeds of the target weed species and transplant uniform seedlings into individual pots.

    • Grow the seedlings in a controlled environment until they reach the desired growth stage (e.g., 2-4 true leaves).[15] This is a critical factor as plant age can influence herbicide susceptibility.

  • Herbicide Application:

    • Prepare herbicide solutions as described for the pre-emergence protocol. It is common to include a surfactant or adjuvant as recommended for the commercial formulation to enhance foliar uptake.[15]

    • Apply the herbicide solutions directly to the plant foliage using a calibrated sprayer, ensuring thorough and uniform coverage.

    • Include untreated and positive control treatments.

  • Incubation and Data Collection:

    • Return the treated plants to the controlled environment.

    • Visually assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 DAT).[8]

    • Record the development of phytotoxicity symptoms such as chlorosis, necrosis, and stunting.[7][18]

    • At the final assessment, measure plant height and harvest the above-ground biomass.

Data Presentation and Analysis

For both pre- and post-emergence studies, quantitative data should be summarized in a clear and structured format to facilitate comparison between treatments.

Table 1: Example Data Summary for Pre-Emergence Efficacy
TreatmentApplication Rate (g a.i./ha)Emergence (%)Visual Control (%) at 21 DATPlant Height (cm)Dry Biomass (g)
Untreated Control095.0015.20.85
Triazine Compound A50045.0608.10.32
Triazine Compound A100010.0902.50.05
Triazine Compound A20002.0980.50.01
Reference Herbicide11205.0951.80.03
Statistical Analysis
  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences among the treatment means for each measured parameter (e.g., plant height, biomass).[19]

  • Mean Separation Test: If the ANOVA is significant, use a mean separation test (e.g., Least Significant Difference - LSD) to compare individual treatment means.[19]

  • Dose-Response Analysis: The relationship between herbicide dose and plant response (e.g., biomass reduction) should be analyzed using non-linear regression, often fitting a log-logistic model.[9][11][20] This allows for the calculation of the ED50 value, which is a key indicator of herbicidal potency.[10][12][13]

Authoritative Grounding and Comprehensive References

The protocols outlined in this guide are based on established principles and methodologies in weed science. For further details and standardized procedures, it is recommended to consult guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the Weed Science Society of America (WSSA).[21][22][23] The OECD provides specific guidelines for testing the effects of chemicals on terrestrial plants.[21][23][24]

References

Application Notes & Protocols: Synthesis and Evaluation of 2,4-Diamino-1,3,5-triazine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Among these, 2,4-diamino-1,3,5-triazine derivatives have emerged as a particularly promising class of anticancer agents, primarily through their action as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and in vitro anticancer evaluation of these compounds. We delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss structure-activity relationships to guide rational drug design.

Part 1: The Scientific Rationale - Why 2,4-Diamino-1,3,5-triazines?

The strategic importance of the 2,4-diamino-1,3,5-triazine core lies in its structural mimicry of the pteridine ring of folic acid. This allows it to act as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and several amino acids. Cancer cells, with their high proliferation rates, have a heightened demand for these building blocks, making them particularly vulnerable to DHFR inhibition. By blocking this pathway, 2,4-diamino-1,3,5-triazine derivatives effectively starve cancer cells of the necessary components for DNA synthesis and replication, leading to cell cycle arrest and apoptosis.

The general mechanism is illustrated below:

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibition Mechanism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Precursors (e.g., dTMP) THF->DNA One-Carbon Transfer Triazine 2,4-Diamino-1,3,5-triazine Derivative DHFR_enzyme DHFR Enzyme Triazine->DHFR_enzyme Binds to Active Site Synthesis_Workflow start Reactants reactants Dicyandiamide + Substituted Biguanide HCl start->reactants reaction Cyclocondensation Reaction reactants->reaction conditions Solvent (e.g., 2-Methoxyethanol) + Base (e.g., KOH) + Heat (Reflux) conditions->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 2,4-Diamino-1,3,5-triazine Derivative purification->product

Application Notes and Protocols for 2,4-Diamino-6-isopropoxy-1,3,5-triazine in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Triazine Core in Modern Macromolecular Design

The 1,3,5-triazine ring is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in polymer chemistry. Its rigid, planar structure, coupled with the ability to introduce a variety of functional groups at the 2, 4, and 6 positions, makes it a powerful building block for creating polymers with tailored properties. These properties often include exceptional thermal stability, inherent flame retardancy, and strong intermolecular interactions, making triazine-based polymers suitable for high-performance applications. This guide focuses on a specific, yet versatile, derivative: 2,4-Diamino-6-isopropoxy-1,3,5-triazine . The presence of two primary amino groups provides reactive sites for polymerization, while the isopropoxy group enhances solubility and processability, offering a unique combination of features for researchers and materials scientists.

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and polymer science. It provides not just protocols, but also the underlying scientific rationale for the use of this compound in creating novel polymeric materials.

Core Applications and Scientific Rationale

This compound is a multifunctional monomer that can be integrated into polymer structures in several key ways:

  • As a Diamine Monomer for Polyamides and Polyimides: The two primary amino groups can readily undergo polycondensation reactions with diacyl chlorides, dicarboxylic acids, or dianhydrides to form high-performance aromatic or aliphatic polyamides and polyimides. The triazine ring in the polymer backbone contributes to thermal stability, while the isopropoxy group can improve solubility in organic solvents, a common challenge with rigid-rod polymers.[1]

  • As a Curing Agent for Epoxy Resins: The nucleophilic primary amino groups react with the electrophilic oxirane rings of epoxy resins, leading to cross-linked, thermoset networks. The resulting materials are expected to exhibit high glass transition temperatures (Tg) and enhanced thermal stability due to the triazine core.

  • As a Building Block for Flame-Retardant Polymers: Triazine compounds are well-established as effective, halogen-free flame retardants.[2] Upon heating, they can decompose to release inert gases like nitrogen, which dilute flammable volatiles and oxygen in the gas phase.[3] They also promote the formation of a stable char layer that insulates the underlying polymer from heat and fuel sources.[4][5] The isopropoxy group can influence the decomposition temperature and the nature of the char formed.

The Influence of the Isopropoxy Group: A Note on Structure-Property Relationships

The choice of the isopropoxy substituent is not arbitrary. Compared to an unsubstituted or methyl-substituted triazine, the bulkier isopropoxy group imparts several key characteristics:

  • Enhanced Solubility: The flexible, non-polar isopropoxy side chain disrupts polymer chain packing, reducing crystallinity and improving solubility in common organic solvents. This is a significant advantage for polymer synthesis, characterization, and processing.[1]

  • Processability: Improved solubility and potentially a lower melting point of the monomer and resulting polymers facilitate processing via solution casting or melt processing techniques.

  • Tailored Thermal Properties: While the triazine core provides a high baseline for thermal stability, the isopropoxy group will have a moderating effect. Its decomposition will occur at a lower temperature than the triazine ring itself, which can be strategically utilized in the design of intumescent flame-retardant systems.

Protocols and Methodologies

The following protocols are provided as a starting point for researchers. They are based on established polymerization techniques and should be optimized for specific applications and available laboratory equipment.

Protocol 2.1: Synthesis of a Triazine-Containing Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride. Terephthaloyl chloride is used as an example.

Scientific Rationale: This is a classic example of nucleophilic acyl substitution, where the amino groups of the triazine monomer attack the carbonyl carbons of the diacyl chloride, eliminating HCl and forming an amide linkage. The use of an anhydrous polar aprotic solvent is crucial to prevent hydrolysis of the acyl chloride and to dissolve the resulting polymer. An acid scavenger (like pyridine or triethylamine) is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, magnetic stirrer, nitrogen inlet)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Polycondensation cluster_workup Polymer Isolation setup 1. Assemble and dry glassware under nitrogen. dissolve_diamine 2. Dissolve diamine and pyridine in NMP. setup->dissolve_diamine Inert atmosphere add_diacyl 3. Add diacyl chloride solution dropwise at 0°C. dissolve_diamine->add_diacyl Cooling react 4. Warm to room temperature and stir for 24h. add_diacyl->react Exothermic reaction control precipitate 5. Precipitate polymer in methanol. react->precipitate End of reaction wash 6. Filter and wash with hot methanol. precipitate->wash dry 7. Dry under vacuum at 80°C. wash->dry G cluster_mixing Formulation cluster_curing Curing Process preheat 1. Preheat epoxy resin to reduce viscosity. dissolve 2. Dissolve triazine hardener in resin. preheat->dissolve mix 3. Mix thoroughly until homogeneous. dissolve->mix degas 4. Degas mixture under vacuum. mix->degas cast 5. Pour into preheated mold. degas->cast cure 6. Cure in oven (e.g., 120°C for 2h, then 150°C for 3h). cast->cure post_cure 7. Optional post-cure above Tg. cure->post_cure G cluster_fire cluster_fr heat Heat polymer Polymer heat->polymer Pyrolysis triazine Triazine Compound heat->triazine fuel Flammable Gases (Fuel) polymer->fuel combustion Combustion fuel->combustion combustion->heat Exothermic gas_phase Gas Phase: Inert N₂ release dilutes fuel & O₂ triazine->gas_phase Decomposition condensed_phase Condensed Phase: Promotes stable char formation triazine->condensed_phase Decomposition gas_phase->combustion Inhibition condensed_phase->polymer Insulation

References

Application Note: High-Sensitivity Determination of 2,4-Diamino-6-isopropoxy-1,3,5-triazine in Environmental Soil and Water Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the sensitive and selective detection of 2,4-Diamino-6-isopropoxy-1,3,5-triazine in complex environmental matrices such as soil and water. As a member of the triazine herbicide family, this compound's presence in the environment necessitates robust monitoring to ensure ecological and human safety.[1] This guide details two primary workflows: (1) Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for water samples, and (2) a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS for soil samples. These protocols are designed to provide high recovery, excellent reproducibility, and low detection limits, meeting the stringent requirements of environmental analysis.

Introduction: The Analytical Challenge

This compound is a selective herbicide used in agriculture to control broadleaf weeds.[1] Like other s-triazine herbicides, its chemical structure confers a degree of persistence in soil and potential mobility into water systems.[2][3] The low concentrations at which these compounds can be environmentally relevant, coupled with the complexity of soil and water matrices, present a significant analytical challenge. Effective monitoring requires methods that can not only isolate the target analyte from interfering substances but also quantify it with high precision and accuracy at trace levels.

This application note presents methodologies adapted from well-established protocols for other triazine herbicides, such as atrazine and simazine. The physicochemical properties of this compound, inferred from its structure, suggest that its behavior during extraction and chromatographic separation will be analogous to these widely studied compounds. Therefore, the described methods serve as a robust starting point for laboratory implementation, with the understanding that method validation is essential for any specific application.

Analysis of this compound in Water

For aqueous matrices, Solid-Phase Extraction (SPE) is the gold standard for pre-concentration and sample cleanup.[4] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the potential for automation.[2] The chosen analytical endpoint, LC-MS/MS, provides unparalleled selectivity and sensitivity for detecting triazine compounds.[5][6]

Principle of the Method

The workflow for water analysis is a two-stage process. First, the water sample is passed through an SPE cartridge. The nonpolar nature of the triazine analyte causes it to adsorb onto a solid sorbent (e.g., C18-bonded silica), while more polar matrix components are washed away.[7] The retained analyte is then eluted with a small volume of organic solvent. Second, this concentrated and cleaned extract is injected into an LC-MS/MS system for separation and quantification.

Experimental Workflow: Water Analysis

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis s0 Collect 1 L Water Sample s1 Filter Sample (0.45 µm) s0->s1 s2 Adjust pH to ~7 s1->s2 spe1 Condition SPE Cartridge (e.g., C18) s2->spe1 spe2 Load Water Sample spe1->spe2 spe3 Wash Cartridge (to remove interferences) spe2->spe3 spe4 Elute Analyte (with organic solvent) spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 lcms Inject into LC-MS/MS spe5->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for Water Sample Analysis via SPE and LC-MS/MS.

Detailed Protocol: SPE of Water Samples

Materials:

  • SPE Cartridges: C18-bonded silica (500 mg, 6 mL)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Reagent Water

  • Glassware: 1 L amber glass bottles, graduated cylinders, conical centrifuge tubes

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

Procedure:

  • Sample Collection and Preservation: Collect water samples in 1 L amber glass bottles. If not analyzed immediately, store at 4°C and extract within 7 days.[2] Filter the sample through a 0.45 µm filter to remove particulate matter.[2]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of reagent water. Causality: This step activates the C18 functional groups and ensures the sorbent is properly wetted for aqueous sample loading. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1 L water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water. Causality: This removes any remaining water-soluble, polar impurities that are not the target analyte.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained this compound with two 4 mL aliquots of acetonitrile.[4] Allow the solvent to soak for 1 minute before applying vacuum. Causality: Acetonitrile is a strong organic solvent that effectively disrupts the hydrophobic interactions between the analyte and the C18 sorbent, releasing it from the cartridge.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a methanol/water solution (e.g., 50:50 v/v) compatible with the LC mobile phase.[5] Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Analysis of this compound in Soil

The analysis of soil samples is complicated by the highly complex and variable nature of the matrix. The QuEChERS method, originally developed for pesticide analysis in food, has been successfully adapted for soil.[8] It combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup, providing a fast and efficient workflow.[9][10]

Principle of the Method

The QuEChERS protocol begins with the extraction of the soil sample into an organic solvent (acetonitrile) facilitated by the addition of salts (e.g., MgSO₄, NaCl). This partitions the analyte into the organic phase. An aliquot of the supernatant is then subjected to a d-SPE cleanup step, where sorbents are added to remove interfering matrix components like lipids and pigments. The final cleaned extract is then analyzed by LC-MS/MS.

Experimental Workflow: Soil Analysis

G cluster_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_dspe Dispersive SPE (d-SPE) Cleanup cluster_analysis Instrumental Analysis s0 Weigh 10 g Soil Sample s1 Add Water & Acetonitrile s0->s1 q1 Add QuEChERS Salts (e.g., MgSO₄, NaCl) s1->q1 q2 Shake Vigorously q1->q2 q3 Centrifuge q2->q3 d1 Take Aliquot of Supernatant q3->d1 d2 Add d-SPE Sorbents (e.g., PSA, C18) d1->d2 d3 Vortex & Centrifuge d2->d3 a1 Take Final Supernatant d3->a1 a2 Inject into LC-MS/MS a1->a2 a3 Data Acquisition & Processing a2->a3

Caption: Workflow for Soil Sample Analysis via QuEChERS and LC-MS/MS.

Detailed Protocol: QuEChERS for Soil Samples

Materials:

  • Solvents: HPLC-grade Acetonitrile

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18

  • Equipment: 50 mL and 15 mL centrifuge tubes, high-speed centrifuge, vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water and vortex for 30 seconds to rehydrate the soil.[11]

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Causality: The salts induce phase separation between the water and acetonitrile and drive the moderately nonpolar triazine into the organic layer.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[12]

    • Causality:

      • MgSO₄: Removes residual water.

      • PSA: Removes organic acids, fatty acids, and sugars.

      • C18: Removes nonpolar interferences like lipids.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Carefully transfer the supernatant to an autosampler vial. The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters

The high selectivity of tandem mass spectrometry (MS/MS) makes it ideal for quantifying analytes in complex matrices. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored.

ParameterTypical SettingRationale
LC Column C18 reverse-phase, e.g., 100 mm x 2.1 mm, 1.8 µm particle sizeProvides good retention and separation for moderately nonpolar compounds like triazines.
Mobile Phase A Water with 0.1% formic acidAcidification promotes analyte ionization (protonation) for positive mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidOrganic solvent for eluting the analyte from the reverse-phase column.
Gradient Start at 5-10% B, ramp to 95% B over several minutesGradient elution ensures that analytes are sharply focused on the column and elute as narrow peaks, improving sensitivity.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 - 10 µLA balance between sensitivity and avoiding column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModeTriazines readily form protonated molecules [M+H]⁺ in positive ESI, making it a highly sensitive ionization technique for this class.[5]
MS/MS Transitions To be determined by direct infusion of a pure standard of this compound.At least two MRM transitions should be monitored for confident identification and quantification per regulatory guidelines.

Method Performance and Validation

While this document provides a robust framework, it is imperative to perform a full method validation for this compound in the specific laboratory and for the matrices of interest. Based on published data for similar triazine herbicides, the following performance characteristics can be expected.[3][10][13][14]

ParameterWater Analysis (SPE-LC-MS/MS)Soil Analysis (QuEChERS-LC-MS/MS)
Limit of Detection (LOD) 0.05 – 0.1 ng/mL[14]0.1 – 0.2 ng/g[14]
Limit of Quantification (LOQ) 0.1 – 0.5 ng/mL0.5 – 1.0 ng/g
Linearity (r²) > 0.995> 0.995[10]
Recovery 80 – 110%75 – 110%[3][10]
Precision (%RSD) < 15%< 20%[13]

Validation Steps:

  • Selectivity: Analyze matrix blanks to ensure no interferences are present at the retention time of the target analyte.

  • Linearity and Range: Prepare matrix-matched calibration curves over the expected concentration range.

  • Accuracy and Precision: Perform recovery experiments by spiking blank matrix samples at multiple concentration levels.

  • LOD/LOQ Determination: Statistically determine the limits of detection and quantification based on the signal-to-noise ratio or standard deviation of low-level spikes.

Conclusion

The methodologies presented herein, utilizing Solid-Phase Extraction and QuEChERS for sample preparation followed by LC-MS/MS analysis, provide a sensitive, robust, and efficient approach for the determination of this compound in water and soil. The detailed protocols and scientific rationale are intended to equip researchers and analysts with the necessary tools to implement these methods effectively. Proper method validation is a critical final step to ensure data of the highest quality and reliability for environmental monitoring and risk assessment.

References

Application Notes & Protocols: A Researcher's Guide to Developing Novel Antiviral Agents from 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent antiviral effects.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for researchers engaged in the discovery and development of novel antiviral agents based on 1,3,5-triazine derivatives. We will explore the principles of rational design, synthesis, in vitro screening, and mechanism of action studies, offering field-proven insights to streamline the drug discovery pipeline.

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. Its utility in drug discovery stems from its unique properties:

  • Structural Rigidity: The planar aromatic ring provides a stable scaffold for the precise spatial arrangement of various functional groups.

  • Hydrogen Bonding Capacity: The nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Tunable Substitutions: The parent compound for many syntheses, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), features three reactive chlorine atoms that can be sequentially substituted with a wide array of nucleophiles, allowing for extensive chemical diversification.[4]

These characteristics have enabled the development of triazine derivatives active against a range of viruses, including Herpes Simplex Virus (HSV-1), Human Immunodeficiency Virus (HIV-1), and Potato Virus Y (PVY).[5][6][7][8] The overall goal is to leverage this versatile scaffold to create potent and selective antiviral agents.

The Drug Discovery Workflow: From Concept to Candidate

The development of a novel antiviral drug is a systematic process. The workflow below illustrates the key stages in the discovery pipeline for 1,3,5-triazine derivatives, emphasizing the iterative nature of design, synthesis, and testing.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization TargetID Target Identification (e.g., Viral Polymerase) Design Rational Design of Novel Derivatives TargetID->Design SAR Structure-Activity Relationship (SAR) Analysis SAR->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (Determine CC50) Characterization->Cytotoxicity Antiviral Antiviral Assay (Determine EC50) Characterization->Antiviral SI Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->SI Antiviral->SI MoA Mechanism of Action (MoA) Studies SI->MoA LeadOp Lead Optimization MoA->LeadOp LeadOp->SAR Iterative Refinement InVivo In Vivo Efficacy & Toxicology LeadOp->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: High-level workflow for 1,3,5-triazine antiviral drug discovery.

Rational Design and Structure-Activity Relationships (SAR)

Effective drug design is not random; it is guided by understanding how a molecule's structure relates to its biological activity (SAR). For 1,3,5-triazines, SAR studies focus on modifying the substituents at the 2, 4, and 6 positions to enhance potency and reduce toxicity.

Causality Behind Design Choices:

  • Bivalent Ligands: One successful strategy involves creating dimeric triazine structures connected by a flexible linker. This approach can enhance binding affinity to viral targets, as demonstrated in the development of novel HIV-1 reverse transcriptase inhibitors.[7] The linker allows the two triazine moieties to engage with multiple binding sites on the target protein simultaneously.

  • Incorporating Known Bioactive Moieties: Another approach is to incorporate fragments known for their antiviral properties. For example, introducing a piperazine group, a structure found in several commercial antiviral drugs, into the 1,3,5-triazine scaffold has led to compounds with potent activity against Potato Virus Y.[5][8]

  • Modulating Physicochemical Properties: Substituents are chosen to optimize properties like solubility, lipophilicity, and metabolic stability. For instance, adding polar groups can improve aqueous solubility, which is crucial for bioavailability.

Protocol: Synthesis of Trisubstituted 1,3,5-Triazine Derivatives

The most common and versatile method for synthesizing a library of 1,3,5-triazine derivatives begins with cyanuric chloride. The differential reactivity of the chlorine atoms at varying temperatures allows for controlled, stepwise nucleophilic substitution.

SynthesisWorkflow Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Step 1: First Substitution - Nucleophile 1 (R1-NH2) - Base (e.g., DIPEA) - Temp: 0-5 °C Cyanuric_Chloride->Step1 Product1 Monosubstituted Intermediate (2-R1-amino-4,6-dichloro-1,3,5-triazine) Step1->Product1 Step2 Step 2: Second Substitution - Nucleophile 2 (R2-NH2) - Temp: Room Temperature to 40 °C Product1->Step2 Product2 Disubstituted Intermediate (2-R1-amino-4-R2-amino-6-chloro-1,3,5-triazine) Step2->Product2 Step3 Step 3: Third Substitution - Nucleophile 3 (R3-OH) - Temp: 80-100 °C (Reflux) Product2->Step3 Final_Product Trisubstituted Product (2-R1-amino-4-R2-amino-6-R3-oxy-1,3,5-triazine) Step3->Final_Product

Caption: General synthetic scheme for trisubstituted 1,3,5-triazines.

Step-by-Step Methodology:

  • Monosubstitution (0-5 °C):

    • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) in a three-neck flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of the first nucleophile (R¹-NH₂, 1.0 eq) and a base such as N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the HCl byproduct.

    • Maintain the temperature below 5 °C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or used directly in the next step.

  • Disubstitution (Room Temperature - 40 °C):

    • To the solution containing the monosubstituted intermediate, add the second nucleophile (R²-NH₂, 1.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

    • Monitor the reaction progress by TLC.

  • Trisubstitution (Reflux):

    • Add the third nucleophile (R³-OH or R³-SH, 1.2 eq) and a suitable base (e.g., K₂CO₃ or NaH).

    • Heat the reaction mixture to reflux (80-100 °C, solvent-dependent) and stir for 6-24 hours.

    • Monitor the reaction by TLC until the disubstituted intermediate is consumed.

    • After completion, cool the mixture, perform an aqueous workup, and purify the final product using column chromatography or recrystallization.

In Vitro Antiviral Screening

Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. This involves a two-pronged approach: assessing cytotoxicity to host cells and measuring specific antiviral efficacy.

Protocol: Determining Antiviral Activity and Cytotoxicity

This protocol is a general template for a cell-based assay, such as a plaque reduction assay or a virus-induced cytopathic effect (CPE) inhibition assay.

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., Vero cells for HSV-1, MT-4 cells for HIV-1) in appropriate growth medium.

    • Seed the cells into 96-well microplates at a predetermined density and incubate for 24 hours to form a confluent monolayer.

  • Compound Preparation and Cytotoxicity Assay (CC₅₀):

    • Prepare a series of 2-fold serial dilutions of the synthesized triazine derivatives in cell culture medium.

    • Remove the growth medium from a set of plates and add the compound dilutions. Include a "cells only" control (no compound) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours (duration should match the antiviral assay).

    • Assess cell viability using a standard method like the MTT or MTS assay.

    • Calculate the 50% cytotoxic concentration (CC₅₀) – the concentration of the compound that reduces cell viability by 50%.

  • Antiviral Efficacy Assay (EC₅₀):

    • On a separate set of plates with confluent cell monolayers, add the same serial dilutions of the compounds.

    • Infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection of 0.01).

    • Include an "infected, untreated" control (virus control) and a positive control (a known antiviral drug, e.g., Acyclovir for HSV-1).

    • Incubate for 48-72 hours until CPE is clearly visible in the virus control wells.

    • Quantify the level of viral inhibition. This can be done by visually scoring CPE, counting viral plaques, or using a reporter gene assay (e.g., luciferase).

    • Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that inhibits viral replication by 50%.

  • Data Analysis and Interpretation:

    • Calculate the Selectivity Index (SI) for each compound: SI = CC₅₀ / EC₅₀ .

    • The SI is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. A compound with an SI > 10 is generally considered a promising hit for further investigation.

Data Presentation:

Compound IDR¹-GroupR²-GroupR³-GroupCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
TZN-0014-Cl-Ph-NH-Morpholino--OH>10015.2>6.6
TZN-0024-F-Ph-NH-Piperazino--OH>1002.5>40
TZN-003Ph-NH-Morpholino--OCH₃85.121.44.0
Control Drug --->2001.1>181

This table presents hypothetical data for illustrative purposes.

Investigating the Mechanism of Action (MoA)

Identifying how a compound inhibits a virus is crucial for lead optimization. For triazine derivatives, several mechanisms have been proposed. One prominent mechanism for some antiviral compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[9]

MoA_Diagram cluster_virus Viral Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating RNA_Replication Viral RNA Replication Uncoating->RNA_Replication Translation Protein Synthesis RNA_Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release of New Virions Assembly->Release Triazine_Derivative 1,3,5-Triazine Derivative Triazine_Derivative->Inhibition Inhibition->RNA_Replication Inhibition

Caption: Potential MoA: Inhibition of viral RNA replication by a triazine derivative.

Protocol: Time-of-Addition Assay

This assay helps determine which stage of the viral lifecycle is inhibited by the compound.

  • Plate host cells in multiple 96-well plates as described previously.

  • Infect all plates with the virus.

  • Add the test compound (at a concentration of ~5x EC₅₀) to different plates at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 8h).

  • Incubate for the standard assay duration (e.g., 48 hours).

  • Measure viral yield (e.g., by plaque assay or qPCR of viral RNA).

  • Interpretation:

    • If the compound is effective only when added before or at the time of infection, it may target viral entry.

    • If the compound is effective when added several hours post-infection, it likely targets a post-entry step, such as replication or assembly. If activity is lost after the typical replication window, it strongly suggests replication is the target.

Further biochemical assays using purified viral enzymes (e.g., RdRp or protease) can then be employed to confirm the direct target of the lead compounds. Molecular docking studies can also provide a theoretical basis for the compound's binding mode to its target.[5][8]

Conclusion and Future Directions

The 1,3,5-triazine scaffold is a highly validated starting point for the development of novel antiviral therapeutics. Through a systematic workflow encompassing rational design, efficient synthesis, and robust biological evaluation, researchers can effectively explore the vast chemical space offered by this versatile core. The key to success lies in the iterative process of SAR-guided optimization, where insights from biological testing are fed back into the design of next-generation compounds with improved potency, selectivity, and drug-like properties. Future work will likely focus on developing triazine derivatives against emerging viral threats and overcoming drug resistance to existing therapies.

References

Application Notes and Protocols for 2,4-diamino-1,3,5-triazine Derivatives as Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells, such as neurons. Their dysfunction is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias. As such, they represent a key target for therapeutic intervention. The 2,4-diamino-1,3,5-triazine scaffold has emerged as a promising pharmacophore for the development of novel sodium channel blockers. Derivatives of this class have demonstrated potent inhibitory activity against neuronal sodium channels, suggesting their potential as lead compounds for the discovery of new treatments for central nervous system (CNS) related disorders.[1][2][3]

This guide provides a comprehensive overview of the application of 2,4-diamino-1,3,5-triazine derivatives as sodium channel blockers. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize, screen, and characterize these compounds, ultimately facilitating their development into next-generation therapeutics.

Part 1: Molecular Mechanism of Action

While the precise binding site of 2,4-diamino-1,3,5-triazine derivatives on VGSCs is still under active investigation, their mechanism of action is believed to be analogous to that of other well-characterized local anesthetics and anticonvulsant drugs.[4] These agents physically obstruct the ion-conducting pore of the channel, thereby preventing the influx of sodium ions that is necessary for depolarization.

State-Dependent Blockade: A Key to Selectivity

A crucial aspect of the mechanism of many sodium channel blockers is their state-dependent interaction with the channel. VGSCs can exist in three main conformational states: resting, open, and inactivated. State-dependent blockers exhibit different affinities for each of these states. Typically, these drugs show a higher affinity for the open and/or inactivated states compared to the resting state. This property is therapeutically advantageous as it allows for the selective targeting of rapidly firing neurons, which are characteristic of pathological conditions like epilepsy and neuropathic pain, while sparing normally firing neurons.

It is hypothesized that 2,4-diamino-1,3,5-triazine derivatives also exhibit state-dependent blockade. The triazine core, with its amino substituents, likely interacts with key amino acid residues within the inner pore of the channel, a region known to be the binding site for many local anesthetics and anticonvulsants.[4] Computational docking studies on similar heterocyclic compounds suggest that interactions with aromatic residues, such as phenylalanine and tyrosine, within the S6 transmembrane segments of domains III and IV of the channel are crucial for binding.[4]

Diagram: Proposed Mechanism of State-Dependent Sodium Channel Blockade

G cluster_drug Triazine Derivative Interaction Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Drug 2,4-diamino-1,3,5-triazine Derivative Drug->Resting Low Affinity Binding Drug->Open High Affinity Binding Drug->Inactivated High Affinity Binding

Caption: Proposed state-dependent binding of 2,4-diamino-1,3,5-triazine derivatives to VGSCs.

Part 2: Synthesis of 2,4-diamino-1,3,5-triazine Derivatives

A variety of synthetic routes to 2,4-diamino-1,3,5-triazine derivatives have been reported. One efficient and environmentally friendly approach involves a microwave-assisted, one-pot, multi-component reaction. This method offers advantages such as shorter reaction times, higher yields, and simpler purification procedures compared to traditional methods.

Protocol: Microwave-Assisted Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines

This protocol is adapted from green synthesis methodologies and provides a general framework. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Appropriate aromatic nitrile (1.0 mmol)

  • Dicyandiamide (1.1 mmol)

  • Potassium hydroxide (KOH) (0.2 mmol, powdered)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (2 mL)

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic nitrile, dicyandiamide, and powdered KOH.

  • Add the ionic liquid [bmim][PF6] to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 150 °C) for a specified time (typically 10-30 minutes). The optimal time and temperature should be determined for each specific reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered and reused.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using standard analytical techniques (NMR, MS, IR).

Diagram: Synthetic Workflow

G Reactants Aromatic Nitrile + Dicyandiamide + KOH Microwave Microwave Irradiation (e.g., 150°C, 20 min) Reactants->Microwave Solvent [bmim][PF6] (Ionic Liquid) Solvent->Microwave Extraction Solvent Extraction (e.g., Ethyl Acetate) Microwave->Extraction Purification Column Chromatography Extraction->Purification Product 6-Aryl-2,4-diamino- 1,3,5-triazine Purification->Product

Caption: General workflow for the microwave-assisted synthesis of 6-aryl-2,4-diamino-1,3,5-triazines.

Part 3: In Vitro Evaluation Protocols

The initial characterization of novel 2,4-diamino-1,3,5-triazine derivatives involves determining their potency and mechanism of action at the molecular level. The two primary in vitro techniques for this are radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This assay is used to determine the affinity of the test compounds for the sodium channel. It involves the use of a radiolabeled ligand that is known to bind to a specific site on the channel. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

Protocol: [³H]-Saxitoxin Binding Assay with Rat Brain Membranes

Materials:

  • Rat brain membranes (prepared from cerebral cortices)

  • [³H]-Saxitoxin ([³H]-STX) of high specific activity

  • Test 2,4-diamino-1,3,5-triazine derivatives

  • Unlabeled tetrodotoxin (TTX) for determining non-specific binding

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, and 5.5 mM glucose)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-STX (at a concentration near its Kd, e.g., 1-5 nM), and rat brain membranes (e.g., 50-100 µg protein).

    • Non-specific Binding: Assay buffer, [³H]-STX, rat brain membranes, and a high concentration of unlabeled TTX (e.g., 1 µM).

    • Competition Binding: Assay buffer, [³H]-STX, rat brain membranes, and varying concentrations of the test 2,4-diamino-1,3,5-triazine derivative (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-STX and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the functional effects of compounds on ion channels. It allows for the direct measurement of ionic currents through the channels in real-time and is essential for determining the state-dependence of the block.

Protocol: Screening for State-Dependent Block of Neuronal Sodium Channels

Cell Lines:

  • HEK-293 or CHO cells stably expressing the desired human neuronal sodium channel subtype (e.g., Naᵥ1.1, Naᵥ1.2, Naᵥ1.7).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

Procedure:

  • Cell Culture: Culture the cells on glass coverslips until they reach 50-70% confluency.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries and fill them with the internal solution. The pipette resistance should be 2-5 MΩ.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocols to Assess State-Dependence:

    • Resting State Block: Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV). Apply brief depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After obtaining a stable baseline, perfuse the test compound and measure the reduction in peak current.

    • Inactivated State Block: Use a pre-pulse protocol. From a holding potential of -120 mV, apply a long depolarizing pre-pulse (e.g., to -30 mV for 500 ms) to induce inactivation, followed by a brief test pulse (e.g., to 0 mV) to measure the current from the remaining non-inactivated channels. Compare the block by the test compound with and without the pre-pulse.

    • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) from a holding potential of -100 mV. A use-dependent blocker will cause a progressive reduction in the peak current with each pulse in the train.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of various concentrations of the test compound.

    • Construct concentration-response curves for each state and determine the IC₅₀ values.

    • A significantly lower IC₅₀ for the inactivated or use-dependent protocol compared to the resting state protocol indicates state-dependent blockade.

Diagram: Electrophysiology Workflow for Assessing State-Dependence

G Start Whole-Cell Patch Clamp Configuration Resting Resting State Protocol (Hyperpolarized Holding) Start->Resting Inactivated Inactivated State Protocol (Depolarizing Pre-pulse) Start->Inactivated UseDependent Use-Dependent Protocol (Pulse Train) Start->UseDependent Analysis Data Analysis (IC50 Determination for each state) Resting->Analysis Inactivated->Analysis UseDependent->Analysis Conclusion Determine State-Dependence Analysis->Conclusion

Caption: Workflow for characterizing the state-dependent block of sodium channels using patch-clamp electrophysiology.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 2,4-diamino-1,3,5-triazine scaffold can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. While comprehensive SAR studies for this class as sodium channel blockers are still emerging, some general trends can be inferred from existing data.

Key Structural Features Influencing Activity:

Position on Triazine RingSubstitutionEffect on Activity
C6 Aromatic or heteroaromatic ringsGenerally required for activity. The nature of the substituent (e.g., electron-withdrawing or -donating groups) on this ring can significantly modulate potency.
N2 and N4 Unsubstituted amino groupsOften important for hydrogen bonding interactions within the channel pore.
N2 and N4 Alkyl or aryl substitutionsCan influence potency and selectivity. Bulky substituents may not be well-tolerated.

Lead Optimization Strategies:

  • Varying the C6-substituent: Explore a diverse range of aromatic and heteroaromatic rings with different electronic and steric properties to optimize interactions with the binding site.

  • Modification of the amino groups: Systematically introduce small alkyl or other functional groups to probe for additional binding pockets and improve physicochemical properties.

  • Introduction of chiral centers: The introduction of stereochemistry can lead to enantiomers with different potencies and selectivities.

  • Bioisosteric replacement: Replace key functional groups with bioisosteres to improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 5: In Vivo Evaluation

Promising compounds identified from in vitro screening should be evaluated in animal models of disease to assess their efficacy and safety. For CNS disorders like epilepsy, the maximal electroshock (MES) test is a commonly used primary screening model.

Protocol: Maximal Electroshock (MES) Test in Mice

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Compound Administration: Administer the test 2,4-diamino-1,3,5-triazine derivative (e.g., via intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Induction of Seizures: At the time of expected peak drug effect (e.g., 30-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

    • A lower ED₅₀ indicates higher anticonvulsant potency.

Conclusion

The 2,4-diamino-1,3,5-triazine scaffold represents a versatile and promising starting point for the development of novel sodium channel blockers. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By employing a systematic and multi-faceted approach, researchers can effectively advance the discovery of new therapeutic agents for a range of debilitating neurological disorders.

References

Troubleshooting & Optimization

optimizing the synthesis yield of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Research Process

I've initiated comprehensive Google searches, focusing on the synthesis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine. I'm prioritizing finding common starting materials, reaction mechanisms, typical yields, and potential side reactions. I'm now moving on to researching common synthesis issues and challenges.

Refining the Search Strategy

I'm now focusing on the problems and challenges of this compound synthesis, aiming to find research on yield issues, impurities, and purification difficulties. I'm expanding my search terms to include related compounds. Next, I plan to find established protocols and optimizations for related triazines. I'll then move towards structuring the findings into a Q&A format for the technical support team. I'm also planning to create DOT language scripts for clear diagrams.

Planning the Synthesis Outline

I'm now starting a more structured approach. I'll search for common starting materials and mechanisms, then move towards troubleshooting yield issues. I will next search for optimization strategies of structurally similar triazines and create a Q&A format. Then, I plan on designing DOT diagrams and tables. I'll then draft detailed experimental protocols, and finally, compile the full response.

Technical Support Center: Overcoming Solubility Challenges with 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,4-Diamino-6-isopropoxy-1,3,5-triazine (CAS No. 24860-40-0). This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile triazine derivative in their experiments.[1] While this compound shows significant potential in pharmaceutical development and other scientific fields, its inherent low aqueous solubility often presents a considerable challenge.[1][2]

This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate and overcome these solubility issues, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Core Problem: FAQs on Solubility

This section addresses the fundamental reasons behind the compound's solubility characteristics.

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

Answer: The limited aqueous solubility of this compound stems from its molecular structure. The principle of "like dissolves like" is key here; the compound has significant non-polar characteristics, making it hydrophobic.[3] Key structural features contributing to this are:

  • 1,3,5-Triazine Ring: This heterocyclic core is relatively non-polar.

  • Isopropoxy Group (-OCH(CH₃)₂): The alkyl nature of this group adds to the overall hydrophobicity of the molecule.

While the two amino groups (-NH₂) can participate in hydrogen bonding, their contribution is not sufficient to overcome the hydrophobic nature of the rest of the molecule in neutral water.

Q2: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my experiments?

Answer: Understanding this distinction is crucial for avoiding inconsistent assay results.[3]

  • Kinetic Solubility: This is the concentration of a compound that precipitates from a supersaturated solution over a short time frame. It's typically measured by diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer and observing when precipitation occurs.[3] This method is fast but can overestimate the true, stable solubility.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution after an extended period. It represents the maximum concentration that can be maintained in solution indefinitely under specific conditions (e.g., pH, temperature).

For many biological assays, you might be working with a supersaturated solution (above the thermodynamic solubility limit) that appears clear initially but can precipitate over the course of the experiment, leading to high variability and artificially low potency values.[3] Determining the kinetic solubility limit in your specific assay buffer is a vital first step to identify a reliable maximum working concentration.[3]

Section 2: Initial Dissolution Strategy & Troubleshooting

This section provides the standard starting procedure for solubilizing the compound and a logical workflow for troubleshooting common issues.

Q3: I am starting a new experiment. What is the standard procedure for preparing a stock solution?

Answer: The most common and effective initial approach is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solubilizing power for a wide range of organic molecules.[4][5]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add 100% anhydrous DMSO to achieve a high-concentration stock, typically between 10-50 mM.

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved and the solution is clear. Gentle warming may be applied, but be cautious of compound degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can induce precipitation.[4]

Q4: My compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

Answer: This is a very common issue known as "crashing out."[4] It occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous buffer. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the compound precipitates once its concentration exceeds its aqueous solubility limit.

Use the following workflow to diagnose and solve this problem.

G start Start: Compound Precipitated During Aqueous Dilution q1 Is final DMSO concentration >1%? start->q1 s1 Action: Redesign dilution scheme. Use an intermediate dilution step in buffer or media. q1->s1 Yes q2 Is final compound concentration too high? q1->q2 No s1->q2 s2 Action: Lower the final concentration. Determine kinetic solubility limit in your assay buffer. q2->s2 Yes q3 Is the buffer pH appropriate? q2->q3 No s2->q3 s3 Action: Modify buffer pH. Lower pH to protonate amino groups and increase solubility. q3->s3 No (e.g., neutral pH) end_node Proceed to Advanced Enhancement Techniques q3->end_node Yes (but still precipitates) s3->end_node G cluster_0 Neutral pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.0) a Compound (R-NH₂) Low Solubility b Protonated Compound (R-NH₃⁺) High Solubility a->b + H⁺ (Acid) b->a - H⁺ (Base)

References

Technical Support Center: Stabilizing 2,4-Diamino-6-isopropoxy-1,3,5-triazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,4-Diamino-6-isopropoxy-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and stability of this versatile triazine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the dissolution and stability of this compound.

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in neutral aqueous buffers is generally not recommended due to its low water solubility, a common characteristic of many triazine derivatives.[1][2] To achieve a clear aqueous working solution, a stock solution in an organic solvent must first be prepared. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating concentrated stock solutions of triazine compounds for biological assays.[3][4]

Q2: What is the recommended procedure for preparing a working solution from a DMSO stock?

A2: To avoid precipitation when diluting the DMSO stock into an aqueous medium, it is crucial to add the concentrated stock solution to the aqueous buffer, not the other way around. This should be done dropwise while vigorously vortexing or stirring the buffer.[1] This technique ensures rapid dispersion and prevents localized supersaturation that leads to the compound "crashing out" of the solution. For cell-based assays, ensure the final DMSO concentration is low (typically between 0.1% and 0.5%) to avoid solvent-induced toxicity.[1]

Q3: I've prepared a clear solution, but a precipitate formed after a few hours at room temperature. What is happening?

A3: This phenomenon is likely due to the formation of a supersaturated solution that is thermodynamically unstable.[5] Over time, nucleation and crystal growth can occur, leading to precipitation. To mitigate this, it is best practice to prepare fresh working solutions immediately before each experiment and avoid long-term storage of diluted aqueous solutions.[5] If temporary storage is necessary, refrigeration may slow down precipitation, but the solution should be carefully inspected for any solids before use.

Q4: What are the primary degradation pathways for this compound in solution?

A4: The s-triazine ring is generally quite stable.[6] Degradation typically involves the substituents. For this compound, the most probable degradation pathway in aqueous media is the hydrolysis of the isopropoxy group to a hydroxyl group.[3][7] This reaction would yield 2,4-diamino-6-hydroxy-1,3,5-triazine, also known as ammeline.[3] This hydrolysis can be influenced by pH and temperature.

II. Troubleshooting Guide: Precipitation and Degradation

This guide provides a structured approach to diagnosing and solving common issues encountered during the preparation and use of this compound solutions.

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or precipitation when adding your DMSO stock to an aqueous buffer, follow this troubleshooting workflow.

start Precipitation Observed Immediately q1 Is the final concentration too high? start->q1 sol1 Decrease the final working concentration. q1->sol1 Yes q2 Was the DMSO stock added to the buffer while vortexing? q1->q2 No end Clear Solution Achieved sol1->end sol2 Improve mixing technique: Add stock dropwise to vigorously stirred buffer. q2->sol2 No q3 Is the final DMSO concentration <0.1%? q2->q3 Yes sol2->end sol3 Increase final DMSO concentration to 0.1-0.5% (check experimental tolerance). q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Solution Becomes Unstable Over Time (Precipitation or Degradation)

If your initially clear solution shows signs of instability (e.g., precipitation, color change) after a period, consider the following.

Table 1: Factors Affecting Long-Term Solution Stability

ParameterPotential IssueRecommended Action
Storage Temperature Elevated temperatures can accelerate both precipitation from supersaturated solutions and chemical degradation.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh for each experiment.
pH of Aqueous Medium The rate of hydrolysis of the isopropoxy group can be pH-dependent. Both acidic and basic conditions can potentially catalyze this reaction.[8]Maintain the pH of your working solution within a neutral and controlled range, if experimentally feasible. Conduct a preliminary stability study at different pH values if your application requires it.
Exposure to Light Triazine compounds can be susceptible to photodegradation.[9]Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to the preparation and stability assessment of this compound solutions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: In a volumetric flask, add a portion of high-purity DMSO to the powder.

  • Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Final Volume: Add DMSO to the calibration mark to achieve the final desired stock concentration (e.g., 10 mM or 50 mM).

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[10][11]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound in a suitable solvent mixture. acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal (e.g., 80°C in solution) prep->therm photo Photolytic (ICH Q1B guidelines) prep->photo analysis Analyze stressed samples by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection). acid->analysis base->analysis ox->analysis therm->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Sample Preparation: Prepare multiple identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a solvent system that allows for solubility and is compatible with the stress conditions (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24-48 hours), taking samples at intermediate time points:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Add an appropriate volume of hydrogen peroxide solution (e.g., to a final concentration of 3%).

    • Thermal Degradation: Place a sample in a temperature-controlled oven or water bath.

    • Photodegradation: Expose a sample to a light source according to ICH Q1B guidelines.[9]

  • Sample Neutralization: Before analysis, neutralize the acid- and base-stressed samples.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[12]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The primary degradation product to look for under hydrolytic conditions is ammeline.

Table 2: Expected Degradation Products and Analytical Considerations

Stress ConditionExpected Primary Degradation ProductChemical Structure of DegradantNotes for HPLC Analysis
Acid/Base Hydrolysis 2,4-Diamino-6-hydroxy-1,3,5-triazine (Ammeline)[3]C₃H₅N₅OAmmeline is more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.
Oxidation, Thermal, Photolytic Various oxidation or rearrangement productsTo be determinedNew peaks should be monitored. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.

By understanding the physicochemical properties of this compound and implementing these systematic approaches to solution preparation and stability assessment, researchers can ensure the reliability and accuracy of their experimental results.

IV. References

  • Ammeline. In: Wikipedia. ; 2023. Accessed January 1, 2026. --INVALID-LINK--

  • Saczewski F, Bułakowska A, Bednarski P, Grunert R. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Eur J Med Chem. 2006;41(2):219-225.

  • Troubleshooting Anticancer agent 249 precipitation in aqueous solutions. BenchChem. Accessed January 1, 2026. --INVALID-LINK--

  • Hogendoorn EA, van Zoonen P. s-Triazine xenobiotics: biodegradation. In: Biodegradation of s-triazine xenobiotics. ; 1991.

  • Forced Degradation Studies. Semantic Scholar. Accessed January 1, 2026. --INVALID-LINK--

  • Zieliński T, Rychlewska U, Janczak J, et al. Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl). Journal of Molecular Structure. 2007;832(1-3):119-129.

  • 2,4-Diamino-6-methoxy-1,3,5-triazine. CymitQuimica. Accessed January 1, 2026. --INVALID-LINK--

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. Accessed January 1, 2026. --INVALID-LINK--

  • Climent E, Biyikal M, Fielicke A, et al. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New J Chem. 2004;28(8):952-958.

  • Santos PF, Almeida Paz FA, Branco LC, et al. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molbank. 2005;2005(4):M448.

  • Effect of S-triazine Ring Substitution on the Synthesis of Organic Resorcinol-Formaldehyde Xerogels. Molecules. 2020;25(15):3463.

  • Gelis AV, Vandegrift G, Bakhtin D, et al. A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. Tetrahedron Letters. 2020;61(18):151813.

  • 2,4-Diamino-6-phenyl-1,3,5-triazine 97%. Sigma-Aldrich. Accessed January 1, 2026. --INVALID-LINK--

  • 2,4,6-Triamino-1,3,5-triazine-1,3-dioxide. PubChem. Accessed January 1, 2026. --INVALID-LINK--

  • Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). ResearchGate. Accessed January 1, 2026. --INVALID-LINK--

  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. BenchChem. Accessed January 1, 2026. --INVALID-LINK--

  • This compound. TCI Chemicals. Accessed January 1, 2026. --INVALID-LINK--

  • Synthesis of triazine stars with alkoxy groups in the inner sphere. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates. BenchChem. Accessed January 1, 2026. --INVALID-LINK--

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Accessed January 1, 2026. --INVALID-LINK--

  • This compound. Chem-Impex. Accessed January 1, 2026. --INVALID-LINK--

  • Determination of pKa of Triazolo[5,1-c][3][7][13]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta. 2024;11(1):202311110.

  • 2,4-Diamino-6-methyl-1,3,5-triazine ethanol solvate. Acta Crystallographica Section E. 2008;64(Pt 2):o313.

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. 2024;14(1):1-31.

  • 2 Triazine Chemistry. Scribd. Accessed January 1, 2026. --INVALID-LINK--

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. 2014;76(3):217-224.

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. 2023;24(11):9699.

  • 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine 97%. Sigma-Aldrich. Accessed January 1, 2026. --INVALID-LINK--

  • Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Journal of the American Chemical Society. 1983;105(16):5492-5500.

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science. 2016;6(03):071-076.

  • How To Prepare Solutions. YouTube. Published March 21, 2013. Accessed January 1, 2026. --INVALID-LINK--

  • 2,4-Diamino-6-methoxy-1,3,5-triazine, TCI America™. Fisher Scientific. Accessed January 1, 2026. --INVALID-LINK--

  • This compound, TCI America 1 g. Fisher Scientific. Accessed January 1, 2026. --INVALID-LINK--

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules. 2021;26(11):3194.

  • Technical Support Center: Troubleshooting Oregonin Precipitation in Aqueous Solutions. BenchChem. Accessed January 1, 2026. --INVALID-LINK--

  • Benzoguanamine. PubChem. Accessed January 1, 2026. --INVALID-LINK--

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. 2021;6(12):8103-8114.

  • Forced degradation study of thiocolchicoside: Characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. 2012;61:215-223.

  • Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters. Molecules. 2023;28(14):5399.

References

Technical Support Center: 2,4,6-Trichloro-1,3,5-triazine (TCT) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. This powerful and versatile reagent is a cornerstone in synthetic chemistry, enabling the construction of a diverse array of molecules, from dyes to pharmaceuticals.[1][2] However, its high reactivity, particularly its susceptibility to nucleophilic substitution and hydrolysis, can present challenges.[1][2]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during TCT reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Controlling Sequential Nucleophilic Substitutions

Q1: My reaction is producing a mixture of mono-, di-, and tri-substituted products. How can I selectively synthesize only the mono-substituted derivative?

A1: Achieving selective substitution on the TCT core is primarily a function of temperature control. The reactivity of the chlorine atoms decreases with each successive substitution.[3][4] This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, making it less electrophilic and deactivating it towards further attack.[3][4]

Causality: The first nucleophilic substitution is highly exothermic and rapid, even at low temperatures. Subsequent substitutions require progressively more energy to overcome the increased electron density of the triazine ring.[5]

Troubleshooting Protocol:

  • Strict Temperature Control: For the first substitution, maintain the reaction temperature between 0-5°C.[1][4][6] For some highly reactive nucleophiles, you may even need to go down to -20°C.[3] Use an ice-salt bath or a cryo-cooler for precise temperature management.

  • Slow Reagent Addition: Add the nucleophile solution dropwise to the TCT solution. This prevents localized temperature spikes that could lead to over-reaction.[3]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) to scavenge the HCl byproduct without competing with your primary nucleophile.[5][7]

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting TCT is consumed to prevent the formation of di-substituted products.[5][7]

Q2: I'm attempting a di-substitution with two different nucleophiles, but I'm getting a mixture of products. How can I control the sequence of addition?

A2: The order of nucleophile addition is critical for synthesizing asymmetric di-substituted triazines. The general reactivity of nucleophiles towards TCT often follows a specific order, which can be exploited for selective synthesis.

Causality: A competitive study has shown that at 0°C with DIEA as a base, the preferential order of incorporation is alcohols > thiols > amines.[3][7] Therefore, it is generally recommended to introduce the O-type nucleophile first when synthesizing O,N-substituted triazines.[3][8]

Troubleshooting Workflow:

Caption: Decision workflow for sequential nucleophilic substitution on TCT.

Managing Hydrolysis and Side Reactions

Q3: My reaction yield is low, and I'm observing the formation of a white precipitate that is insoluble in my organic solvent. What is happening?

A3: This is a classic sign of TCT hydrolysis. TCT is highly sensitive to moisture and will react with water to form cyanuric acid, a white, crystalline solid that is largely insoluble in common organic solvents.[1][9][10]

Causality: The hydrolysis of TCT is an exothermic reaction that can become uncontrollable, especially in the presence of water-miscible solvents or if the heat generated is not adequately dissipated.[1] The rate of hydrolysis is also pH-dependent, increasing in alkaline conditions.[9][10]

Preventative Measures and Protocol:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Control: A suspension of TCT in ice water is relatively stable for up to 12 hours, but at 30°C, over 40% can hydrolyze within an hour.[1][11] Maintaining low temperatures (0-5°C) is crucial to minimize hydrolysis.[1]

  • pH Management: The hydrolysis of TCT follows an SN1 mechanism in acidic conditions and an SN2 mechanism in alkaline conditions.[9][10] The reaction is independent of pH below 6 but accelerates as the pH increases above 7.[9][10] Careful control of the base addition is necessary to avoid excessively alkaline conditions.

ConditionHydrolysis Product
Neutral/Acidic Water Cyanuric acid[1][9]
Alkaline (e.g., NaOH, NaHCO₃) 2,4-dichloro-6-hydroxy-1,3,5-triazine[1][12]
Excess Base 2,4-dihydroxy-6-chloro-1,3,5-triazine[1]

Table 1: Hydrolysis products of TCT under different conditions.

Q4: I am using DMF as a solvent, and my reaction is turning dark and producing gas. What is causing this?

A4: TCT reacts vigorously with dimethylformamide (DMF), especially after an induction period, to form Gold's salt.[1] This reaction can be exothermic and lead to the evolution of carbon dioxide.[13]

Troubleshooting:

  • Solvent Selection: If possible, choose an alternative solvent. Common solvents for TCT reactions include acetone, methyl ethyl ketone, and toluene.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are also frequently used.[5][7]

  • If DMF is Necessary: If DMF must be used, the reaction should be conducted at low temperatures with careful monitoring. Be aware of the potential for a delayed exothermic reaction.

Purification and Handling

Q5: My crude product is a sticky solid that is difficult to purify by column chromatography. What are some alternative purification strategies?

A5: The purification of triazine derivatives can be challenging due to their polarity and potential for interaction with silica gel.

Troubleshooting Purification:

  • Aqueous Workup: After the reaction, if using a base like DIEA, wash the reaction mixture with water to remove the resulting salts.[5][7] If your product is a solid, you can filter it and wash it with water to remove water-soluble byproducts like cyanuric acid.[14][15]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective purification method.[14][15]

  • Phase Separation: For reactions that result in a crystallized product in the reaction mixture, you can use a phase separator to wash the solid with a solvent in which the impurities are soluble but the product is not.[16]

  • Reverse-Phase Chromatography: If your compound is not amenable to normal-phase chromatography, consider using reverse-phase flash chromatography.[16]

Q6: What are the essential safety precautions for handling TCT?

A6: TCT is a hazardous chemical that requires careful handling to avoid exposure.

Safety and Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][17][18]

  • Ventilation: Handle TCT in a well-ventilated fume hood to avoid inhaling its pungent and irritating vapors or dust.[1][2][17]

  • Storage: Store TCT in a cool, dry, well-ventilated area away from incompatible substances like water and strong oxidizing agents.[17][18] Keep the container tightly closed.[17][18]

  • Spill Cleanup: In case of a spill, avoid generating dust.[18] Sweep up the solid material and place it in a suitable container for disposal.[18][19] Do not use water for cleanup.[13][19]

  • Disposal: Dispose of TCT and its reaction waste according to local regulations for hazardous materials.[17]

Caption: Key safety considerations for handling TCT.

References

Technical Support Center: Navigating the Challenges in Large-Scale Synthesis of Substituted Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of substituted triazines. This guide is designed for researchers, chemists, and professionals in drug development and materials science who are navigating the complexities of scaling up triazine synthesis. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies to enhance yield, purity, and process efficiency.

Introduction: The Triazine Scaffold in Modern Chemistry

Triazine derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2] The 1,3,5-triazine scaffold, in particular, is a privileged structure frequently synthesized from readily available precursors like cyanuric chloride.[3][4][5] However, transitioning from bench-scale synthesis to large-scale production presents a unique set of challenges that can impact the economic viability and success of a given synthetic route. This guide provides a structured approach to identifying and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of substituted triazines.

Q1: What are the most prevalent starting materials for large-scale s-triazine synthesis?

A1: The most common and economically viable starting material for synthesizing substituted 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][5][6] Its popularity stems from its high reactivity and the ability to perform sequential nucleophilic substitutions of its three chlorine atoms, allowing for the controlled introduction of various substituents.[3][7] Another significant route is the cyclotrimerization of nitriles , which is particularly useful for producing symmetrically substituted triazines.[7][8] Other methods, such as those starting from biguanides or amidines (e.g., the Pinner synthesis), are also employed for specific substitution patterns.[8][9][10]

Q2: How can I selectively achieve mono-, di-, or tri-substituted triazines from cyanuric chloride?

A2: Selective substitution on the cyanuric chloride ring is primarily controlled by temperature . The reactivity of the chlorine atoms is temperature-dependent. This differential reactivity allows for a stepwise substitution strategy.[3][6][11]

  • First Substitution: Typically carried out at low temperatures, around 0-5°C.[6][12]

  • Second Substitution: Usually proceeds at room temperature.[6]

  • Third Substitution: Often requires elevated temperatures or reflux conditions to proceed at a reasonable rate.[6][7]

Careful control of stoichiometry and the dropwise addition of the nucleophile are also crucial to prevent over-reaction, especially when targeting mono-substituted products.[6]

Q3: My reaction with an unsymmetrical 1,2-dicarbonyl compound is yielding a mixture of products that are difficult to separate. What is the likely cause?

A3: You are most likely observing the formation of regioisomers .[13] This is a frequent side product when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone. The amidrazone can condense with either of the two distinct carbonyl groups, resulting in two different 1,2,4-triazine isomers.[13]

Q4: What are the primary challenges in purifying substituted triazines on a large scale?

A4: Large-scale purification can be challenging due to the presence of closely related impurities, such as regioisomers or products with different degrees of substitution.[12] While crystallization can be effective for some products, achieving high purity often necessitates more advanced techniques. For demanding applications, semi-preparative liquid chromatography has proven to be a highly effective method for isolating triazine derivatives with purities exceeding 98%.[12] The physical properties of the target compound and its impurities will dictate the most suitable purification strategy.

Q5: Are there greener, more sustainable alternatives to traditional synthesis methods?

A5: Yes, significant research is focused on developing more environmentally friendly protocols. These include the use of microwave-assisted synthesis or sonochemistry, which can dramatically reduce reaction times, decrease energy consumption, and often allow for the use of less hazardous solvents or even solvent-free conditions.[7][11][12] The combination of phase-transfer catalysis with these green approaches can further enhance reaction efficiency and selectivity.[11]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the large-scale synthesis of substituted triazines.

Troubleshooting Scenario 1: Low Reaction Yield
Potential Cause Diagnostic Check Recommended Solution
Impure or Wet Starting Materials/Reagents Verify the purity of starting materials (e.g., cyanuric chloride, amines, nitriles) using appropriate analytical techniques (NMR, GC-MS, etc.). Ensure solvents are anhydrous.[13][14]Use freshly purified reagents and anhydrous solvents. For moisture-sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature Monitor the internal reaction temperature closely. An exothermic reaction without proper cooling can lead to side product formation. Conversely, a temperature that is too low may result in an incomplete reaction.[12]For sequential substitutions on cyanuric chloride, adhere to strict temperature control for each step (0-5°C for the first, room temperature for the second, and heating for the third).[6] For other syntheses, perform small-scale optimizations to determine the ideal temperature profile.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14]If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure efficient mixing, especially in large, viscous reaction mixtures.[14]
Product Loss During Work-up and Extraction Analyze aqueous layers after extraction to check for product loss. Ensure the pH of the aqueous phase is optimized for the extraction of your compound.Optimize the extraction solvent and the number of extractions. Adjust the pH to ensure your product is in a neutral, extractable form.[14]
Troubleshooting Scenario 2: Formation of Multiple Products/Byproducts
Potential Cause Diagnostic Check Recommended Solution
Over-reaction (Polysubstitution) Analyze the product mixture by LC-MS to identify species with higher molecular weights corresponding to additional substitutions.For mono-substitution on cyanuric chloride, maintain a low temperature (~0°C) and add the nucleophile dropwise to a solution of the triazine.[6] Use precise stoichiometric control.
Formation of Regioisomers When using unsymmetrical starting materials, anticipate the possibility of regioisomers. Characterize the product mixture thoroughly using NMR and LC-MS.[13]Modify reaction conditions (solvent polarity, temperature) as regioselectivity can be influenced by these parameters.[13] Consider using a sterically hindered reactant to favor the formation of a single isomer. If a mixture is unavoidable, develop a robust chromatographic separation method.[13]
Hydrolysis of the Triazine Ring The presence of water, especially under acidic or basic conditions, can lead to ring-opening and degradation.[13] The stability is highly dependent on the substituents.Use anhydrous solvents and reagents. If acidic or basic conditions are required, they should be as mild and brief as possible. Avoid excessive heating during purification.[13]
Formation of Triphenyl-1,3,5-triazine Byproduct (in Friedel-Crafts reactions) This can occur if the reaction temperature is too high or if there is an excess of the aromatic reactant or prolonged reaction time.[12]Maintain strict temperature control during the addition of reactants and throughout the reaction. Optimize the stoichiometry of the reactants.[12]
Troubleshooting Workflow for Regioisomer Formation

The following diagram illustrates a decision-making workflow for addressing the formation of regioisomers.

G A Mixture of Products Observed (TLC, LC-MS) B Using Unsymmetrical Reactants? A->B C Yes: Regioisomer Formation Likely B->C Yes D No: Other Side Reactions Possible B->D No E Control Reaction Conditions C->E F Modify Reactants C->F G Purification of Isomers C->G H Optimize Solvent Polarity & Temperature E->H I Introduce Steric Hindrance F->I J Semi-preparative HPLC or Fractional Crystallization G->J

Caption: Troubleshooting workflow for regioisomer formation.

Part 3: Experimental Protocols and Data

General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol outlines the synthesis of a trisubstituted 1,3,5-triazine derivative.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine)

  • Nucleophile 2 (e.g., an alcohol)

  • Nucleophile 3 (e.g., a thiol)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • First Substitution (0-5°C):

    • Dissolve cyanuric chloride (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a temperature probe, under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, dissolve Nucleophile 1 (1 equivalent) and DIPEA (1.1 equivalents) in anhydrous THF.

    • Add the solution of Nucleophile 1 dropwise to the cyanuric chloride solution, maintaining the internal temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC.

  • Second Substitution (Room Temperature):

    • Once the first substitution is complete, add a solution of Nucleophile 2 (1 equivalent) and DIPEA (1.1 equivalents) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates the consumption of the mono-substituted intermediate.

  • Third Substitution (Elevated Temperature):

    • Add Nucleophile 3 (1.2 equivalents) and DIPEA (1.3 equivalents) to the reaction mixture.

    • Heat the reaction to reflux (or a suitable elevated temperature) and stir for 6-24 hours, monitoring by TLC until the di-substituted intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, crystallization, or other suitable methods.

Scale-Up Parameter Comparison: Lab vs. Pilot Scale

The following table provides a general comparison of key parameters when scaling up a typical triazine synthesis.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Reaction Temperature Control ± 1°C± 5°CHeat transfer is less efficient in larger reactors. Ensure adequate cooling capacity and monitor for exotherms.
Mixing Efficiency High (magnetic or overhead stirrer)Moderate to LowInefficient mixing can lead to localized "hot spots" and increased byproduct formation. Use appropriate impeller design and agitation speed.
Reaction Time 2-24 hoursMay need to be extendedSlower rates of addition and less efficient mass transfer can necessitate longer reaction times.
Overall Yield 70-90%60-85%Yields may decrease due to handling losses and less optimal reaction conditions.
Crude Purity 85-95%75-90%Increased potential for side reactions can lead to lower crude purity.
Workflow for Purity Assessment of Substituted Triazines

The following diagram outlines a typical workflow for assessing the purity of a synthesized triazine derivative.

G A Crude Synthesized Product B Initial Purity Check (TLC) A->B C Primary Purification (e.g., Crystallization, Column Chromatography) B->C D Purity Assessment (HPLC/UPLC) C->D E Purity > 98%? D->E H Structural Confirmation (NMR, MS) D->H F Yes: Final Product E->F Yes G No: Further Purification Required E->G No I Secondary Purification (e.g., Preparative HPLC) G->I H->F I->D

Caption: Workflow for purity assessment and purification.

References

Technical Support Center: Minimizing By-Product Formation in Triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted by-products. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experiments with a solid, authoritative foundation.

Introduction: The Challenge of Purity in Triazine Synthesis

The 1,3,5-triazine core is a vital scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Synthesizing these heterocycles, typically through the cyclotrimerization of nitriles or from precursors like urea and dicyandiamide, is often accompanied by the formation of impurities.[2][3] These by-products not only reduce the yield of the desired product but can also complicate purification and compromise the final product's quality and performance.[4] The most common impurities are hydrolysis products, such as ammeline, ammelide, and cyanuric acid, which arise from the sequential replacement of amino groups with hydroxyl groups.[5][6]

This guide provides a structured approach to identifying, understanding, and mitigating the formation of these and other by-products.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your triazine synthesis experiments. Each answer provides a causal explanation and actionable solutions.

Question 1: My final product is contaminated with significant levels of ammeline and ammelide. What is causing this and how can I prevent it?

Answer:

The presence of ammeline and ammelide is a classic sign of incomplete conversion or, more commonly, hydrolysis of the target triazine (e.g., melamine).[5][7] This occurs when water, acting as a nucleophile, attacks the electrophilic carbon atoms of the triazine ring, leading to the substitution of amino groups with hydroxyl groups.[6]

Causality and Mechanism: The hydrolysis is a stepwise process. Melamine first hydrolyzes to ammeline, which can then be further hydrolyzed to ammelide, and finally to cyanuric acid.[6] The reaction is often catalyzed by acidic or basic conditions. The presence of water in your starting materials, solvents, or even from atmospheric moisture can initiate this cascade.

Solutions:

  • Rigorous Drying of Reagents and Solvents: Ensure all starting materials and solvents are anhydrous. Use freshly distilled solvents and dry reagents in a vacuum oven before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8]

  • Temperature Control: While high temperatures are often required for triazine synthesis, excessive heat can promote hydrolysis. Optimize the temperature to find a balance between a reasonable reaction rate and minimal by-product formation.

  • pH Control: If your reaction conditions are not pH-neutral, consider the impact on hydrolysis. In some cases, the addition of a non-nucleophilic base can scavenge acidic by-products that might catalyze hydrolysis.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydrolysis. Monitor the reaction progress (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed.

Question 2: I am observing a significant amount of cyanuric acid in my product. Is this related to the formation of ammeline and ammelide?

Answer:

Yes, the formation of cyanuric acid is the final step in the hydrolysis pathway of amino-substituted triazines.[6] Its presence indicates extensive hydrolysis has occurred.[9] In some synthesis routes, particularly those starting from urea, cyanuric acid can also form through parallel reaction pathways.[10]

Causality and Mechanism: Cyanuric acid is the most stable of the hydrolysis products. It is formed by the hydrolysis of ammelide.[6] The stability of the cyanuric acid ring makes this final step essentially irreversible under typical synthesis conditions.

Solutions:

  • Implement all the preventative measures for ammeline and ammelide formation. The strategies to prevent the initial hydrolysis steps are the most effective way to avoid cyanuric acid formation.

  • Choice of Starting Material: The synthesis of melamine from urea can sometimes lead to cyanuric acid as a direct by-product.[11] If this is a persistent issue, consider alternative starting materials like dicyandiamide, which may offer a cleaner reaction profile under certain conditions.

  • Post-Synthesis Purification: Cyanuric acid has different solubility properties compared to many amino-substituted triazines. It can often be removed by recrystallization from an appropriate solvent or by washing the crude product with a solvent in which cyanuric acid is sparingly soluble.

Question 3: My reaction is producing a discolored product and some insoluble material. What could be the cause?

Answer:

Discoloration and the formation of insoluble materials often point towards polymerization or the formation of polycondensates like melam, melem, and melon.[4] These are higher molecular weight structures formed by the condensation of triazine units.

Causality and Mechanism: At high temperatures, triazine molecules can undergo condensation reactions, eliminating ammonia to form larger, more complex structures. This is particularly prevalent in high-pressure, high-temperature industrial processes for melamine synthesis.[12]

Solutions:

  • Precise Temperature Control: Avoid exceeding the optimal reaction temperature. Hot spots in the reaction vessel can initiate polymerization. Ensure uniform heating and stirring.

  • Control of Reactant Concentration: High concentrations of reactants can favor intermolecular reactions leading to polymers. A more dilute reaction mixture may be necessary, although this could impact reaction rates.

  • Quenching the Reaction: Rapidly cooling the reaction mixture once complete can help prevent the formation of these condensation by-products during the workup phase.

Frequently Asked Questions (FAQs)

  • What are the best analytical techniques for quantifying triazine by-products? High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of triazines and their polar by-products.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for more volatile derivatives, and can provide structural confirmation of impurities.[15]

  • How does the choice of catalyst affect by-product formation? Catalysts, especially in modern synthesis, can significantly improve selectivity and reduce the required reaction temperature, thereby minimizing by-product formation.[16] For instance, certain transition metal catalysts can promote the desired cyclotrimerization reaction under milder conditions, avoiding the high temperatures that lead to hydrolysis and polymerization.[17]

  • Can by-products be removed after the synthesis is complete? Yes, post-synthesis purification is a critical step. Techniques like recrystallization, column chromatography, and washing with specific solvents can be effective in removing by-products.[8] The choice of method depends on the specific impurities and their physicochemical properties relative to the desired product.

Data Summary

The following table summarizes the impact of key reaction parameters on the formation of common by-products in triazine synthesis.

ParameterEffect on Hydrolysis By-products (Ammeline, Ammelide, Cyanuric Acid)Effect on Polycondensation By-products (Melam, Melem)Recommendation for Minimizing By-products
Temperature Increases with higher temperaturesSignificantly increases at very high temperaturesUse the minimum temperature required for a reasonable reaction rate.
Presence of Water Directly promotes formationMinimal direct effectUse anhydrous reagents and solvents; run under an inert atmosphere.
Reaction Time Increases with longer reaction timesIncreases with longer reaction times at high temperaturesMonitor the reaction and stop it upon completion.
pH Catalyzed by both acidic and basic conditionsCan be influenced by pHMaintain neutral conditions where possible, or use non-nucleophilic buffers.

Experimental Protocols

Protocol 1: General Synthesis of a 2,4,6-Trisubstituted 1,3,5-Triazine from Cyanuric Chloride

This protocol describes a sequential substitution reaction, a common method for producing unsymmetrical triazines. The key to minimizing by-products is careful temperature control at each step.[18]

  • Step 1 (First Substitution): Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the mixture to 0-5 °C in an ice bath.

  • Add the first nucleophile (1 equivalent) dropwise while maintaining the temperature below 5 °C. The reaction is often exothermic.[19]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Step 2 (Second Substitution): Allow the reaction mixture to warm to room temperature.

  • Add the second nucleophile (1 equivalent) and stir for 2-4 hours at room temperature. Again, monitor the reaction's progress.

  • Step 3 (Third Substitution): Heat the reaction mixture to 50-80 °C (the required temperature will depend on the nucleophile's reactivity).

  • Add the third nucleophile (1 equivalent) and maintain the temperature until the reaction is complete (may require several hours to overnight).

  • Work-up: After cooling, the reaction mixture is typically filtered to remove any salts. The product can then be isolated by evaporating the solvent and purified by recrystallization or column chromatography.[8]

Protocol 2: Quantification of By-products by HPLC

This protocol provides a general method for analyzing the purity of a triazine product.

  • Sample Preparation: Accurately weigh a small amount of the crude product and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid to improve peak shape.

    • Gradient Example: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the product and expected by-products absorb (e.g., 220-240 nm).[14]

  • Analysis: Inject a standard of the pure product to determine its retention time. Inject the crude sample. The by-products, being more polar, will typically elute earlier than the desired triazine.

  • Quantification: The percentage of each by-product can be estimated by the relative area of its peak compared to the total area of all peaks (assuming similar response factors). For accurate quantification, standards of the by-products would be required.

Visualizations

Diagrams of Key Processes

Triazine_Synthesis_Pathway General Pathway for Triazine Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Urea Urea Cyclotrimerization Cyclotrimerization Urea->Cyclotrimerization Nitriles Nitriles Nitriles->Cyclotrimerization Dicyandiamide Dicyandiamide Dicyandiamide->Cyclotrimerization Desired Triazine Desired Triazine Cyclotrimerization->Desired Triazine By-products By-products Cyclotrimerization->By-products Byproduct_Formation Hydrolysis Pathway of Amino-Triazines Melamine Melamine (Triamino-triazine) Ammeline Ammeline (Diamino-hydroxy-triazine) Melamine->Ammeline +H2O -NH3 Ammelide Ammelide (Amino-dihydroxy-triazine) Ammeline->Ammelide +H2O -NH3 CyanuricAcid Cyanuric Acid (Trihydroxy-triazine) Ammelide->CyanuricAcid +H2O -NH3

References

Technical Support Center: Enhancing the Biological Activity of 2,4-Diamino-1,3,5-Triazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,4-diamino-1,3,5-triazine analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, characterization, and biological evaluation of this promising class of compounds. My goal is to equip you with the knowledge to not only troubleshoot experimental hurdles but also to understand the fundamental principles that govern the success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and testing of 2,4-diamino-1,3,5-triazine analogs.

Q1: My synthesized 2,4-diamino-1,3,5-triazine analog shows poor solubility in aqueous buffers, leading to inconsistent results in my biological assays. What's happening and how can I fix this?

A1: This is a prevalent issue, as the planar, aromatic structure of the triazine core can lead to low aqueous solubility. When you dilute your DMSO stock into an aqueous assay buffer, the compound may precipitate out of solution. This reduces the effective concentration of your compound at the target, leading to an underestimation of its potency and poor data reproducibility.[1][2]

To address this, consider the following:

  • Solvent Selection: While DMSO is a common solvent, exploring co-solvents like polyethylene glycol (PEG) or cyclodextrins in your final assay medium can enhance solubility.[3]

  • pH Adjustment: If your analog has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[3]

  • Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, measuring kinetic solubility (the concentration at which precipitation occurs upon adding a DMSO stock to buffer) is often sufficient.[1] For lead optimization, determining thermodynamic solubility (the equilibrium solubility of the solid compound) is more informative.[1][4]

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar or ionizable functional groups to the triazine scaffold to improve its physicochemical properties.[4][5]

Q2: I am observing a discrepancy between the IC50 values of my triazine analogs in biochemical and cell-based assays. What could be the reason?

A2: This is a common and important observation in drug discovery. Several factors can contribute to this discrepancy:

  • Cellular Permeability: The compound may have excellent activity against an isolated enzyme (biochemical assay) but may not be able to cross the cell membrane to reach its intracellular target in a cell-based assay.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

  • Metabolism: The compound might be rapidly metabolized by enzymes within the cell, converting it into an inactive form.

  • Off-Target Effects: In a cellular context, the compound might interact with other targets, leading to complex biological responses that differ from its effect on the primary target.

  • Assay Conditions: Differences in buffer composition, pH, and the presence of serum proteins between the two assay formats can influence compound activity.

Q3: How do I choose the appropriate biological assays to screen my library of 2,4-diamino-1,3,5-triazine analogs?

A3: The choice of assay depends on your research goals and the hypothesized mechanism of action of your compounds.

  • Target-Based Screening: If you have a specific molecular target, such as a protein kinase, start with a biochemical assay to measure direct inhibition.[6][7] For example, the ADP-Glo™ Kinase Assay is a common method for measuring kinase activity.

  • Phenotypic Screening: If you are looking for a specific cellular effect, such as anti-cancer activity, a cell viability or cytotoxicity assay is a good starting point.[8] The MTT or CellTiter-Glo® Luminescent Cell Viability Assays are widely used.[9]

  • Secondary Assays: Following initial screening, secondary assays are crucial to elucidate the mechanism of action. These can include cell cycle analysis, apoptosis assays, and target engagement assays.[8][10][11]

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for overcoming specific experimental challenges.

Troubleshooting Poor Compound Solubility in Biological Assays

Low aqueous solubility is a major hurdle for many heterocyclic compounds.[1] Follow this workflow to diagnose and resolve solubility issues.

G start Start: Inconsistent Assay Results check_solubility Q: Is the compound soluble in the final assay buffer? start->check_solubility precipitate_obs A: No, precipitation observed. check_solubility->precipitate_obs No no_precipitate A: Yes, no visible precipitation. check_solubility->no_precipitate Yes optimize_formulation Optimize Formulation: - Use co-solvents (e.g., PEG, cyclodextrin) - Adjust pH - Lower final DMSO concentration precipitate_obs->optimize_formulation measure_kinetic Measure Kinetic Solubility (e.g., nephelometry or light scattering) no_precipitate->measure_kinetic retest Retest in optimized formulation optimize_formulation->retest solubility_low Result: Kinetic solubility < assay concentration measure_kinetic->solubility_low solubility_ok Result: Kinetic solubility > assay concentration measure_kinetic->solubility_ok solubility_low->optimize_formulation other_issues Troubleshoot other assay parameters: - Compound stability - Target engagement - Cellular uptake solubility_ok->other_issues end_soluble End: Issue likely resolved. retest->end_soluble end_other End: Solubility is not the primary issue. other_issues->end_other

Troubleshooting workflow for compound solubility issues.
Troubleshooting Low Yields in the Synthesis of 2,4-Diamino-1,3,5-Triazine Analogs

The synthesis of these analogs often involves a multi-step process, and optimizing yields at each step is crucial.[6][7][12]

Problem: Low yield in the formation of the biguanide intermediate.

  • Causality: This step often involves the reaction of dicyandiamide with an appropriate amine, which can be sensitive to reaction conditions.

  • Troubleshooting Steps:

    • Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating.[6][7]

    • Reagent Purity: Ensure the purity of the starting amine and dicyandiamide.

    • Solvent: Use an appropriate high-boiling point solvent for conventional heating or follow a solvent-free microwave protocol.[12]

    • Temperature and Time: Optimize the reaction temperature and time. For microwave synthesis, a temperature of around 130°C for 10-15 minutes is a good starting point.[6][7]

Problem: Low yield in the final cyclization step to form the triazine ring.

  • Causality: This step typically involves the reaction of the biguanide intermediate with an ester in the presence of a strong base. The reaction is sensitive to moisture and the stoichiometry of the reagents.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Base: Sodium methoxide or sodium ethoxide are commonly used bases. Ensure the base is fresh and added in sufficient excess (10-15 equivalents).[7]

    • Temperature: The reaction is often performed at 0°C to control the initial exothermic reaction, followed by stirring at room temperature or gentle heating.

    • Ester Reactivity: The reactivity of the ester can influence the yield. If the reaction is sluggish, consider using a more reactive ester derivative.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for a Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for screening 2,4-diamino-1,3,5-triazine analogs against a protein kinase of interest.[6][7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each triazine analog in 100% DMSO.

    • Create a dilution series of each compound in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound solution.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Initiate the reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Viability Assessment using the MTT Assay

This protocol is for evaluating the cytotoxic effects of triazine analogs on cancer cell lines.[9]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the triazine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[13]

Part 4: Data Presentation and Visualization

Table 1: Example Structure-Activity Relationship (SAR) Data for 2,4-Diamino-1,3,5-Triazine Analogs

This table summarizes hypothetical IC50 data for a series of analogs, illustrating how different substituents on the triazine ring can affect biological activity against a specific kinase and a cancer cell line.

Compound IDR1 SubstituentR2 SubstituentKinase X IC50 (µM)[6]Cell Line Y GI50 (µM)[8]
Analog-1 -H-Phenyl5.2> 50
Analog-2 -H-4-Chlorophenyl1.812.5
Analog-3 -Methyl-4-Chlorophenyl2.520.1
Analog-4 -H-4-Methoxyphenyl0.96.8
Analog-5 -H-3,4-Dichlorophenyl0.53.2
Diagram 1: General Synthetic Pathway for 2,4-Diamino-1,3,5-Triazine Analogs

This diagram illustrates a common two-step synthetic route.[6][7]

A common two-step synthesis of 2,4-diamino-1,3,5-triazine analogs.

References

strategies for reducing the environmental impact of triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for environmentally sustainable triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to reduce the environmental impact of their synthetic protocols. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the implementation of greener chemistry in your laboratory.

Section 1: Troubleshooting Guide for Green Triazine Synthesis

This section addresses specific experimental challenges you might encounter when adopting greener methodologies for triazine synthesis.

Issue 1: Low yields in microwave-assisted cyclotrimerization of nitriles.

Question: I am attempting a solvent-free, microwave-assisted cyclotrimerization of an aromatic nitrile to form a symmetrical 1,3,5-triazine, but my yields are consistently low. What could be the issue?

Answer: Low yields in microwave-assisted nitrile cyclotrimerization can stem from several factors. Let's break down the potential causes and solutions.

  • Insufficient Microwave Absorption: For the reaction mixture to heat effectively, it needs to absorb microwave irradiation efficiently. If your nitrile is a poor microwave absorber, the temperature might not reach the necessary threshold for the reaction to proceed optimally.

    • Solution: Introduce a small amount of a polar, high-boiling solvent like DMSO or DMF (e.g., 1 mL/mmol of nitrile) to improve microwave absorption and ensure homogeneous heating.[1] This small addition can significantly enhance the reaction rate and yield without deviating substantially from a "solvent-free" approach.[1]

  • Catalyst Inactivity or Incompatibility: The choice of catalyst is crucial. While solvent-free conditions are ideal, some reactions require a catalyst to proceed efficiently under milder conditions.

    • Solution: Consider using a supported Lewis acid catalyst, such as ZnCl₂, TiCl₄, or AlEt₂Cl on a silica gel support.[1] These heterogeneous catalysts are not only effective but can also be recovered and reused, adding to the green credentials of your synthesis.[1] Yttrium salts have also been shown to be effective catalysts for this transformation under solvent-free conditions.[1]

  • Decomposition of Starting Material or Product: High temperatures, even for short durations, can lead to the decomposition of sensitive substrates or the desired triazine product.

    • Solution: Optimize the microwave parameters. Instead of high power for a short time, try using a lower power setting for a slightly longer duration to maintain the desired temperature without causing thermal degradation. The rapid heating provided by microwaves can often prevent decomposition that might occur with prolonged conventional heating.[1]

Issue 2: Poor reaction rates in ultrasound-assisted nucleophilic substitution on cyanuric chloride.

Question: I'm trying to replace a chlorine atom on a triazine ring with an amine using an ultrasound-assisted method in an aqueous medium, but the reaction is very slow. How can I improve the reaction rate?

Answer: Ultrasound-assisted synthesis in aqueous media is an excellent green alternative, but challenges with phase differences can slow down the reaction. Here’s how to troubleshoot this:

  • Phase Transfer Limitations: Your amine might have poor solubility in water, leading to a slow reaction rate with the water-soluble triazine substrate. The two reactants need to be in the same phase to react efficiently.

    • Solution: Employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[2][3] A PTC facilitates the transfer of one reactant across the phase boundary to react with the other, significantly accelerating the reaction.[2][3]

  • Insufficient Energy Input: The ultrasonic power and frequency might not be optimal for creating the cavitation bubbles necessary to drive the reaction.

    • Solution: Ensure your reaction vessel is correctly positioned in the ultrasonic bath or that the probe of your sonicator is appropriately immersed. You may need to experiment with the power settings (amplitude) of your sonicator to find the optimal conditions for your specific reaction. Higher yields have been reported with a probe sonicator at 70% amplitude.[3]

  • Inadequate Mixing: Even with ultrasound, localized concentration gradients can occur, leading to slower reaction rates.

    • Solution: While the ultrasound itself provides significant mixing, gentle mechanical stirring can sometimes further enhance the reaction homogeneity, especially for larger-scale reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the implementation of green chemistry principles in triazine synthesis.

Question 1: What are the main advantages of using microwave irradiation for triazine synthesis compared to conventional heating?

Answer: Microwave-assisted synthesis offers several key advantages that align with the principles of green chemistry:

  • Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes using microwave irradiation.[1][4] This is due to the rapid and efficient heating of the reaction mixture.

  • Energy Efficiency: Shorter reaction times translate to significant energy savings.[1]

  • Higher Yields and Cleaner Reactions: The rapid heating can minimize the formation of by-products that might occur during prolonged heating, leading to higher yields of the desired product and simpler purification.[1]

  • Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted syntheses can be performed without a solvent or with a minimal amount, reducing waste and the environmental impact associated with solvent use and disposal.[1]

Question 2: Are there any viable solvent-free methods for triazine synthesis besides microwave-assisted reactions?

Answer: Yes, mechanochemical synthesis is a promising solvent-free alternative. This technique involves grinding solid reactants together, where the mechanical energy input initiates the chemical reaction. A recent study has demonstrated the successful mechanochemical synthesis of crystalline cationic graphitic triazine-imidazolium frameworks from low-cost industrial feedstocks.[5] This solvent-free approach is rapid, scalable, and expands the toolkit for green synthesis of triazine-based materials.[5]

Question 3: How can I make the synthesis of amide-functionalized triazines more sustainable?

Answer: The synthesis of amides often involves dehydro-condensation agents, which can be a source of waste. A greener approach involves using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in combination with a tertiary amine.[6] This system has been shown to be an efficient and more economical alternative to pre-formed triazine-based dehydro-condensation agents like DMTMM(Cl).[6] For instance, using CDMT with 1,4-dimethylpiperazine can lead to high yields of the desired amide in a short time with reduced consumption of the tertiary amine.[6]

Question 4: What are some greener solvent choices for triazine synthesis if a solvent is necessary?

Answer: While the ideal is to avoid solvents altogether, some reactions necessitate their use. In such cases, opting for greener solvents is crucial. Water is an excellent choice for many reactions, especially when combined with techniques like sonochemistry and phase-transfer catalysis.[3][7] Ethanol is another good option for certain syntheses.[2] If a polar aprotic solvent is required, consider alternatives to DMF and DMSO, or use them in minimal quantities. The choice of a greener solvent will depend on the specific reaction, but a thorough evaluation of solvent selection guides is recommended.

Section 3: Data and Protocols

Table 1: Comparison of Reaction Conditions for Triazine Synthesis
Synthesis MethodTypical Reaction TimeSolventKey AdvantagesReference(s)
Conventional Heating Hours to daysOften organic solvents (e.g., THF, benzene)Well-established protocols[2][8]
Microwave-Assisted MinutesSolvent-free or minimal polar solvent (e.g., DMSO)Rapid, energy-efficient, high yields, reduced by-products[1][2][4]
Ultrasound-Assisted (Sonochemistry) Minutes to ~1 hourOften aqueous mediaFast, can use water as a solvent, high yields[2][3][7]
Mechanochemical MinutesSolvent-freeRapid, scalable, avoids bulk solvents[5]
Experimental Workflow: Microwave-Assisted Synthesis of Symmetrical 1,3,5-Triazines

This protocol provides a general guideline for the microwave-assisted cyclotrimerization of nitriles.

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Combine nitrile and catalyst (e.g., silica-supported Lewis acid) in a microwave-safe reaction vessel. prep2 Optional: Add a minimal amount of a high-boiling polar solvent (e.g., DMSO) for improved microwave absorption. prep1->prep2 react1 Seal the vessel and place it in the microwave reactor. prep2->react1 react2 Irradiate at a set temperature and time (e.g., 150-200°C for 10-20 minutes). react1->react2 workup1 Cool the reaction mixture to room temperature. react2->workup1 workup2 Add water to precipitate the crude product. workup1->workup2 workup3 Filter the solid, wash with water, and dry. workup2->workup3 workup4 Recrystallize from an appropriate solvent to obtain the pure triazine. workup3->workup4

Caption: Workflow for microwave-assisted synthesis of symmetrical 1,3,5-triazines.

Logical Diagram: Troubleshooting Low Yields in Green Synthesis

This diagram outlines the decision-making process for addressing low yields in greener triazine synthesis protocols.

cluster_mw Microwave-Assisted Reaction cluster_us Ultrasound-Assisted Reaction start Low Yield in Green Triazine Synthesis mw_q1 Is the reaction solvent-free? start->mw_q1 us_q1 Is the reaction in an aqueous medium? start->us_q1 mw_a1_yes Add a polar co-solvent (e.g., DMSO) to improve microwave absorption. mw_q1->mw_a1_yes mw_a1_no Is a catalyst being used? mw_q1->mw_a1_no mw_a2_yes Screen alternative catalysts (e.g., different supported Lewis acids). mw_a1_no->mw_a2_yes mw_a2_no Introduce a suitable catalyst (e.g., silica-supported Lewis acid). mw_a1_no->mw_a2_no us_a1_yes Add a phase-transfer catalyst (e.g., TBAB). us_q1->us_a1_yes us_a1_no Optimize sonication parameters (power, frequency, position). us_q1->us_a1_no

Caption: Troubleshooting flowchart for low yields in green triazine synthesis.

References

Validation & Comparative

A Comparative Guide to the Herbicidal Activity of 2,4-Diamino-6-isopropoxy-1,3,5-triazine and Other Key Triazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal activity of 2,4-Diamino-6-isopropoxy-1,3,5-triazine with other prominent triazine herbicides, namely atrazine, simazine, and ametryn. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced differences in their mechanism of action, herbicidal efficacy, and structure-activity relationships, supported by experimental data and detailed protocols.

Introduction to Triazine Herbicides: A Legacy of Weed Control

The 1,3,5-triazine ring is a foundational scaffold for a significant class of herbicides that have been instrumental in modern agriculture for decades.[1] These compounds are primarily recognized for their ability to control a broad spectrum of broadleaf and grassy weeds in various crops.[2][3] The general structure of a 1,3,5-triazine herbicide consists of a six-membered ring with alternating carbon and nitrogen atoms, with various substituents at the 2, 4, and 6 positions that dictate their specific herbicidal properties.

The herbicidal utility of triazines stems from their specific mode of action: the inhibition of photosynthesis at the photosystem II (PSII) complex.[4][5] This guide will focus on a comparative analysis of this compound against the well-established triazines: atrazine, simazine, and ametryn, highlighting the influence of the 6-position substituent on their biological activity. While extensive data exists for atrazine, simazine, and ametryn, publicly available comparative experimental data for this compound is limited. Therefore, this guide will also draw upon established structure-activity relationships to infer its potential herbicidal profile.

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides exert their phytotoxic effects by interrupting the photosynthetic electron transport chain in susceptible plants.[4][6] They achieve this by binding to the D1 protein, a key component of the photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[7]

The binding of the triazine herbicide to the D1 protein blocks the binding of plastoquinone (PQ), the native electron acceptor. This obstruction of electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB) leads to a cascade of damaging events, including the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death.[7]

Caption: Mechanism of Photosystem II inhibition by triazine herbicides.

While all triazines share this fundamental mechanism, subtle differences in their chemical structure, particularly the substituents at the 2, 4, and 6 positions of the triazine ring, influence their binding affinity to the D1 protein and, consequently, their herbicidal potency and selectivity.

Comparative Herbicidal Activity

A direct, quantitative comparison of the herbicidal activity of this compound with atrazine, simazine, and ametryn is challenging due to the limited availability of published, peer-reviewed data for the former. However, we can establish a baseline for comparison using the well-documented activities of the other three compounds and infer the likely properties of the isopropoxy derivative based on structure-activity relationships.

Overview of Compared Triazines
Compound Chemical Structure Key Characteristics
This compound
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
An alkoxy-substituted triazine. Expected to have selective herbicidal activity.[8]
Atrazine
alt text
A widely used chloro-triazine for broadleaf and grassy weed control in crops like corn and sorghum.
Simazine
alt text
A chloro-triazine with pre-emergent activity against broadleaf weeds and annual grasses.[5] It is less water-soluble than atrazine.[9]
Ametryn
alt text
A methylthio-triazine used for pre- and post-emergent control of broadleaf weeds and annual grasses.[10]
Herbicidal Efficacy and Weed Spectrum

The herbicidal efficacy of triazines is typically evaluated through greenhouse bioassays, where the concentration required to inhibit plant growth by 50% (GR50) is determined for various weed species.

Table 1: Comparative Herbicidal Activity of Atrazine, Simazine, and Ametryn on Selected Weed Species (Illustrative Data)

Weed Species Atrazine GR50 (g/ha) Simazine GR50 (g/ha) Ametryn GR50 (g/ha)
Amaranthus retroflexus (Redroot Pigweed)50 - 15075 - 200100 - 250
Chenopodium album (Common Lambsquarters)75 - 200100 - 250150 - 300
Setaria faberi (Giant Foxtail)100 - 300150 - 400200 - 500
Abutilon theophrasti (Velvetleaf)150 - 400200 - 500250 - 600

Note: The GR50 values are illustrative and can vary depending on environmental conditions, soil type, and the specific biotype of the weed.

Structure-Activity Relationships (SAR)

The substituents on the triazine ring play a critical role in determining the herbicidal activity.

Caption: Key structural features influencing the herbicidal activity of triazines.

  • Substituent at Position 2: The nature of the substituent at the 2-position significantly impacts the electronic properties of the triazine ring and its interaction with the D1 protein. Chloro (in atrazine and simazine) and methylthio (in ametryn) groups are common. The replacement of a chloro group with an alkoxy group, such as isopropoxy, can alter the molecule's polarity and binding characteristics. Studies on s-triazines with hydrophilic amino groups have shown that hydroxyalkyl- and alkoxyalkylamino derivatives can be potent PSII inhibitors.[7][12] This suggests that the isopropoxy group in this compound could contribute to strong herbicidal activity.

  • Substituents at Positions 4 and 6: The amino groups at these positions are crucial for binding to the D1 protein. The nature of the alkyl groups attached to these nitrogens influences the lipophilicity of the molecule, which in turn affects its uptake by roots and leaves, as well as its translocation within the plant.

The presence of the isopropoxy group in this compound, as opposed to the chloro or methylthio groups, is expected to confer different properties. The alkoxy group can increase the compound's stability and may alter its environmental fate and degradation pathways compared to the more reactive chloro-triazines.[3]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for assessing the herbicidal activity of triazine compounds.

Whole-Plant Greenhouse Bioassay

This protocol is adapted from established methods for herbicide efficacy testing.[13][14][15][16]

Objective: To determine the dose-response of various weed species to triazine herbicides and calculate the GR50 values.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria faberi).

  • Pots (10 cm diameter) filled with a standardized greenhouse potting mix.

  • Triazine herbicides (technical grade) and appropriate solvents for stock solutions.

  • Laboratory spray chamber with a flat-fan nozzle.

  • Greenhouse with controlled temperature, humidity, and photoperiod.

  • Analytical balance, volumetric flasks, and pipettes.

Procedure:

  • Plant Preparation: Sow 5-10 seeds of each weed species per pot. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in the greenhouse under optimal conditions (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of each triazine herbicide. A series of dilutions should be made to achieve a range of application rates that bracket the expected effective dose (e.g., 0, 10, 50, 100, 200, 500 g active ingredient per hectare). Include a surfactant in the spray solution if required.

  • Herbicide Application: Transfer the pots to a laboratory spray chamber. Apply the herbicide solutions uniformly to the plants. An untreated control group (sprayed only with the carrier solution) must be included. Replicate each treatment at least four times.

  • Post-Treatment Care: Return the pots to the greenhouse and arrange them in a randomized complete block design. Water the plants as needed.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury using a scale of 0% (no effect) to 100% (complete death). At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70°C to a constant weight, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a non-linear regression analysis (e.g., log-logistic model) to fit the dose-response data and determine the GR50 value for each herbicide on each weed species.

Caption: Workflow for a whole-plant greenhouse bioassay.

Measurement of Photosystem II Inhibition

Chlorophyll fluorescence measurement is a non-invasive technique to assess the impact of herbicides on PSII activity.[17][18]

Objective: To determine the concentration of triazine herbicides required to inhibit PSII electron transport by 50% (I50).

Materials:

  • Leaf discs from a susceptible plant species (e.g., spinach, pea).

  • Pulse Amplitude Modulated (PAM) fluorometer.

  • Solutions of triazine herbicides at various concentrations.

  • Buffer solution.

Procedure:

  • Sample Preparation: Excise leaf discs and float them on solutions containing different concentrations of the triazine herbicides for a specific incubation period in the dark.

  • Dark Adaptation: Dark-adapt the leaf discs for at least 30 minutes before measurement.

  • Fluorescence Measurement:

    • Measure the minimal fluorescence (F0) using a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - F0.

  • Data Analysis: Plot the Fv/Fm values against the herbicide concentrations. Use a suitable regression model to calculate the I50 value, which is the concentration that causes a 50% reduction in Fv/Fm compared to the untreated control.

Environmental Fate and Toxicology: A Brief Comparison

The environmental persistence and toxicological profile of triazine herbicides are of significant concern.

  • Atrazine and Simazine: Both are relatively persistent in soil and can be transported to surface and groundwater.[6][9] Atrazine is more water-soluble and mobile than simazine.[9] There are concerns about their potential endocrine-disrupting effects.[2]

  • Ametryn: It is also persistent in the environment.

  • This compound: The environmental fate of this compound is less studied. However, the alkoxy group may lead to different degradation pathways compared to chloro- or methylthio-triazines, potentially influencing its persistence and mobility in the environment. Further research is needed to fully characterize its environmental profile.

Conclusion

This guide provides a comparative framework for understanding the herbicidal activity of this compound in the context of other major triazine herbicides. While direct comparative data for the isopropoxy derivative is scarce, the established principles of triazine chemistry and biology allow for informed predictions of its behavior.

  • Mechanism of Action: Like other triazines, this compound is expected to act as a potent inhibitor of photosystem II.

  • Herbicidal Activity: Based on SAR, the isopropoxy group is anticipated to confer significant herbicidal efficacy, though its specific weed spectrum and potency require further experimental validation.

  • Future Research: There is a clear need for direct comparative studies to quantify the herbicidal activity of this compound against a range of weed species and to elucidate its environmental fate and toxicological profile. The experimental protocols provided herein offer a robust starting point for such investigations.

This guide serves as a valuable resource for researchers aiming to explore the potential of novel triazine herbicides and to understand the intricate relationships between chemical structure and biological activity in this important class of agrochemicals.

References

A Comparative Guide to the Anticancer Potential of Novel 2,4-Diamino-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Scaffold as a Cornerstone in Anticancer Drug Discovery

The 1,3,5-triazine ring is a well-established "privileged scaffold" in medicinal chemistry, a core structure that has given rise to numerous therapeutic agents. Its presence in clinically used anticancer drugs, such as the alkylating agent altretamine and the DNA methyltransferase inhibitor azacitidine, underscores its significance in oncology.[1][2] The rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, highly promising subclass: 2,4-diamino-1,3,5-triazine derivatives. These compounds have garnered significant attention for their potent cytotoxic activities across a range of cancer cell lines. The rationale for their investigation is rooted in their potential to interact with various biological targets crucial for cancer cell proliferation and survival, including protein kinases, microtubules, and components of the apoptotic machinery.[1]

This document provides a comparative analysis of several novel series of 2,4-diamino-1,3,5-triazine derivatives, synthesizing data from recent preclinical studies. We will delve into their structure-activity relationships (SAR), compare their cytotoxic potencies, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field of drug discovery.

Comparative Analysis of Novel 2,4-Diamino-1,3,5-triazine Series

The therapeutic potential of the 2,4-diamino-1,3,5-triazine core can be significantly enhanced through strategic molecular hybridization—linking the triazine scaffold to other pharmacologically active moieties. This approach can lead to compounds with improved potency, selectivity, or novel mechanisms of action.

Series A: Hybrid Molecules of 2,4-Diamino-1,3,5-triazines and (Imino)Coumarins

The fusion of the 2,4-diamino-1,3,5-triazine scaffold with coumarin, another biologically active heterocycle known for its anticancer properties, has yielded compounds with potent cytotoxic effects.[1] The synthesis of these hybrids typically involves the reaction of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with various 2-hydroxybenzaldehydes.[1]

One of the most potent compounds identified in this series is 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine (referred to as compound 11 in the source literature).[1][3][4] This derivative demonstrated significant cytotoxicity against a panel of five human cancer cell lines, with IC50 values in the low micromolar range.[1][4]

Table 1: Comparative Cytotoxicity (IC50, µM) of Lead Imino-Coumarin Hybrid 11 [1][4]

Cell LineCancer TypeIC50 (µM)
DAN-GPancreatic Cancer1.51
A-427Lung Cancer2.60
LCLC-103HNon-Small Cell Lung1.95
SISOCervix Cancer2.14
RT-4Urinary Bladder Cancer1.83

Expert Insight: The potent activity of compound 11 can be attributed to the synergistic effect of its constituent parts. The 4-phenylpiperazine moiety on the triazine ring is a common feature in many bioactive compounds and likely contributes to target engagement. Furthermore, the diethylamino group on the imino-coumarin ring acts as a strong electron-donating group, which can enhance the molecule's interaction with biological macromolecules.

Series B: Acetonitrile Derivatives with a Phenylimino Moiety

Another promising series of compounds are the 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles.[5] These molecules are synthesized through the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline.[5]

Within this class, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (compound 19 in the source) has emerged as a lead candidate due to its remarkable activity against melanoma cell lines.[3][5]

Table 2: Anticancer Activity of Lead Acetonitrile Derivative 19 against Melanoma [5]

Cell LineParameterConcentration (M)
MALME-3MGI50 (50% Growth Inhibition)3.3 x 10⁻⁸
MALME-3MTGI (Total Growth Inhibition)1.1 x 10⁻⁶

Expert Insight: The sub-micromolar GI50 value for compound 19 indicates very high potency. The combination of the phenylpiperazine group and the dimethylaminophenylimino moiety appears crucial for this high level of activity, suggesting a specific and high-affinity interaction with its molecular target within melanoma cells.

Series C: Imamine-1,3,5-triazine Hybrids as Potent Alternatives to Imatinib

A molecular hybridization strategy was also employed to create novel imamine-1,3,5-triazine derivatives, which were evaluated against the established kinase inhibitor, imatinib.[6] Several of these compounds demonstrated superior anti-proliferative activity, particularly against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231.[6]

Compounds 4f and 4k were identified as the most potent in this series, significantly surpassing the efficacy of imatinib in vitro.[6]

Table 3: Comparative Anti-proliferative Activity (IC50, µM) Against MDA-MB-231 Cells [6]

CompoundIC50 (µM)
Imatinib (Control) 35.50
Compound 4f 6.25
Compound 4k 8.18

Expert Insight: The significantly lower IC50 values of compounds 4f and 4k compared to imatinib highlight the success of the molecular hybridization strategy. Furthermore, compound 4f was shown to inhibit migration, invasion, and proliferation of MDA-MB-231 tumor xenografts in vivo, indicating its potential as a promising drug candidate for treating TNBC.[6]

Experimental Validation: Protocols and Methodologies

The trustworthiness of any claim regarding a compound's anticancer activity rests on robust and reproducible experimental validation. Below are standardized protocols for the key assays used in the characterization of these triazine derivatives.

Workflow for Synthesis and In Vitro Screening

The general process from compound synthesis to preliminary anticancer evaluation follows a logical progression.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation A Starting Materials (e.g., Biguanides, Aldehydes) B Chemical Synthesis (e.g., Cyclocondensation) A->B C Purification & Characterization (e.g., Chromatography, NMR, MS) B->C E Cytotoxicity Assay (MTT or Crystal Violet) C->E Test Compounds D Cell Line Culture (e.g., MDA-MB-231, MALME-3M) D->E F Data Analysis (IC50/GI50 Determination) E->F G Lead Compound Identification F->G Identify Lead Compounds

Caption: General workflow from synthesis to lead compound identification.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a reliable method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Mechanistic Insights: How Do These Derivatives Exert Their Effects?

While the precise mechanisms for many novel compounds are still under investigation, 1,3,5-triazine derivatives have been shown to induce cancer cell death through several pathways.[1] Many potent anticancer agents function by inducing apoptosis, or programmed cell death.

Potential Mechanism: Induction of Apoptosis

The cytotoxic activity of these triazine derivatives may be linked to their ability to trigger the intrinsic or extrinsic apoptotic pathways. This can involve the activation of caspases, disruption of mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

G cluster_0 Cellular Effects Triazine 2,4-Diamino-1,3,5-Triazine Derivative Mito Mitochondrial Stress Triazine->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified diagram of a potential apoptotic pathway.

Conclusion and Future Directions

The novel 2,4-diamino-1,3,5-triazine derivatives presented in this guide demonstrate significant potential as anticancer agents. The use of molecular hybridization has proven to be a highly effective strategy for generating compounds with potent and selective cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of established drugs like imatinib.[6]

The lead compounds from each series, particularly the imino-coumarin hybrid 11 , the acetonitrile derivative 19 , and the imamine hybrid 4f , warrant further investigation.[1][3][6] Future research should focus on elucidating their precise mechanisms of action, conducting comprehensive preclinical toxicology studies, and optimizing their pharmacokinetic properties to advance these promising candidates toward clinical development. The versatility of the 2,4-diamino-1,3,5-triazine scaffold ensures that it will remain a fertile ground for the discovery of next-generation cancer therapeutics.

References

A Comparative Guide to the Biological Efficacy of 1,3,5-Triazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold, a symmetrical six-membered heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[1][2][3] This guide offers an in-depth comparative analysis of the biological efficacy of various 1,3,5-triazine analogues, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for this versatile class of compounds.

The 1,3,5-Triazine Core: A Privileged Scaffold in Drug Discovery

The unique structural and electronic properties of the 1,3,5-triazine ring make it a highly attractive scaffold for the design of novel therapeutic agents. The ease of substitution at the 2, 4, and 6 positions allows for the creation of large and diverse chemical libraries, enabling fine-tuning of the molecule's pharmacological profile.[1][4] This versatility has led to the development of 1,3,5-triazine derivatives with a wide array of biological activities.

G N1 N C2 C N1->C2 N3 N C2->N3 R2 R2 C2->R2 C4 C N3->C4 N5 N C4->N5 R4 R4 C4->R4 C6 C N5->C6 C6->N1 R6 R6 C6->R6

Figure 1: General structure of the 1,3,5-triazine scaffold with substitution points.

Anticancer Efficacy: A Major Focus of 1,3,5-Triazine Research

A significant body of research has been dedicated to exploring the anticancer potential of 1,3,5-triazine analogues. These compounds have been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines.[5][6][7][8]

Comparative Cytotoxicity of 1,3,5-Triazine Analogues

The antiproliferative activity of 1,3,5-triazine derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of several representative 1,3,5-triazine analogues against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 1d MDA-MB-231 (Breast)Potent (IC50 not specified)EGFR-TK inhibitor[5]
Compound 4f MDA-MB-231 (Breast)6.25Not specified[6]
Compound 4k MDA-MB-231 (Breast)8.18Not specified[6]
Compound 8e A549 (Lung)0.05DHFR inhibitor[9]
Compound 11e A549 (Lung)0.028DHFR inhibitor[9]
Quinazoline-1,3,5-triazine 23 HeLa, MCF-7, HL-60, HepG26-16VEGFR inhibitor[10]

The data clearly demonstrate that the anticancer efficacy of 1,3,5-triazine analogues is highly dependent on their substitution patterns and the specific cancer cell line being targeted. For instance, compounds 8e and 11e show remarkable potency against the A549 lung cancer cell line, acting as dihydrofolate reductase (DHFR) inhibitors.[9]

Mechanistic Insights into Anticancer Activity

The anticancer effects of 1,3,5-triazines are mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. One such target is the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[5]

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK Downstream Downstream Signaling (Proliferation, Survival) TK->Downstream Triazine 1,3,5-Triazine Analogue Triazine->TK Inhibition

Figure 2: Inhibition of the EGFR signaling pathway by a 1,3,5-triazine analogue.

Antimicrobial and Antiviral Activities

In addition to their anticancer properties, 1,3,5-triazine derivatives have shown significant promise as antimicrobial and antiviral agents.[4][11][12][13][14]

Comparative Antimicrobial Efficacy

The antimicrobial activity of these compounds is often assessed by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Compound 10 Comparable to AmpicillinComparable to AmpicillinNot specified[14]
Compound 13 ~2x Ampicillin MICMore active than AmpicillinNot specified[14]
Various derivatives Exhibited good activityExhibited no activityNot specified[13]

The results highlight the potential of 1,3,5-triazine analogues as novel antimicrobial agents, with some compounds showing efficacy comparable or even superior to existing antibiotics like ampicillin.[14]

Antiviral Potential

Certain 1,3,5-triazine analogues have demonstrated potent antiviral activity, particularly against a broad spectrum of DNA viruses.[15][16][17] For example, a 5-azacytosine congener of a 1,3,5-triazine analogue has shown strong activity against herpesviruses, adenoviruses, and poxviruses.[15][16] Tri-substituted 1,3,5-triazine derivatives have also been identified as promising inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs).[18]

Herbicidal Properties

Historically, 1,3,5-triazines have been widely used as herbicides in agriculture. Compounds like atrazine and simazine are effective in controlling broadleaf weeds.[19][20][21] Their mechanism of action involves the inhibition of photosynthesis by blocking electron transport in photosystem II.[19][22] However, due to concerns about their environmental persistence and potential health risks, their use has been restricted in some regions.[20][23]

Experimental Protocols for Biological Evaluation

To ensure the validity and reproducibility of biological efficacy data, standardized experimental protocols are crucial.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Culture: Maintain the desired cancer cell line in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine analogues and add them to the wells. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells B 2. Add Triazine Analogues A->B C 3. Incubate B->C D 4. Add MTT C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance E->F G 7. Calculate IC50 F->G

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Development

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1] The compound of interest, 2,4-Diamino-6-isopropoxy-1,3,5-triazine, belongs to this class. Based on its structural similarity to known antifolates like cycloguanil and methotrexate, its primary biological target is hypothesized to be Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids.[2][3][4][5] Inhibition of DHFR disrupts cellular proliferation, making it a key target for anticancer and antimicrobial therapies.[2][3]

However, the promise of a potent on-target activity is always shadowed by the risk of off-target interactions.[6][7] These unintended molecular engagements can lead to a range of adverse effects, from diminished therapeutic efficacy to severe toxicity, and are a major cause of late-stage drug development failures.[6][8] Therefore, a rigorous and early assessment of a compound's selectivity—its ability to modulate the primary target with minimal interaction with other proteins—is not just a regulatory expectation but a cornerstone of rational drug design.[7][8][9][10]

This guide provides a comprehensive framework for conducting a cross-reactivity analysis of this compound. We will delve into the rationale behind selecting a cross-reactivity panel, provide detailed experimental protocols for key assays, and offer insights into data interpretation, empowering researchers to build a robust safety and selectivity profile for their candidate compound.

Part 1: Designing a Rational Cross-Reactivity Panel

The first step in any cross-reactivity study is to select a panel of potential off-targets. A well-designed panel should be comprehensive yet targeted, based on a clear scientific rationale. The goal is to anticipate and identify potential liabilities before they become critical hurdles.[11] For a triazine-based compound like this compound, the selection process can be stratified into three logical tiers:

  • Homology-Based Targets: These are proteins that are structurally or functionally related to the primary target, DHFR. While selectivity within a protein family is often a challenge, it is a critical parameter to assess.

  • Common Off-Targets for Privileged Scaffolds: Certain protein families, such as kinases and G-protein coupled receptors (GPCRs), are frequent off-targets for a wide range of small molecules due to their accommodating binding sites.

  • Critical Safety Targets: Regulatory agencies like the FDA mandate testing against a panel of targets known to be implicated in severe adverse events.[8][12] The most prominent of these is the hERG potassium channel, as its blockade can lead to life-threatening cardiac arrhythmias.[13][14][15][16][17]

Table 1: Example Cross-Reactivity Panel for a Putative DHFR Inhibitor

Category Target Example Rationale
Primary Target Human DHFREfficacy Target
Homology-Based P. falciparum DHFR-TSAssess antimicrobial selectivity over human enzyme.[4]
Pteridine Reductase 1 (PTR1)A bypass enzyme in some parasites that can confer resistance to DHFR inhibitors.[5]
Common Off-Targets Kinase Panel (e.g., Abl, Src)Triazine scaffolds are known to sometimes interact with the ATP-binding site of kinases.[9]
GPCR Panel (e.g., Adrenergic, Dopamine Receptors)Assess potential neurological or cardiovascular side effects.
Critical Safety Targets hERG (KCNH2)Risk of QT prolongation and cardiac arrhythmia.[13][15][16]
Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6)Assess potential for drug-drug interactions.[12]

Part 2: Experimental Methodologies & Workflows

A multi-pronged experimental approach is essential to build a comprehensive selectivity profile. Combining direct biochemical assays with cell-based functional assays provides a more physiologically relevant picture of a compound's behavior.[9]

Overall Experimental Workflow

The cross-reactivity analysis should follow a logical progression from initial validation of on-target activity to broader screening against the selectivity panel.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Cellular Confirmation A Recombinant Human DHFR Enzyme B Biochemical Inhibition Assay (Spectrophotometric) A->B C Determine IC50 for Primary Target B->C F Determine IC50 or Ki for Off-Targets C->F Calculate Selectivity Index D Cross-Reactivity Panel (Table 1 Targets) E Biochemical & Binding Assays (e.g., Kinase, hERG Binding) D->E E->F I Determine Cellular EC50 / Toxicity F->I Correlate biochemical and cellular data G Relevant Cell Lines (e.g., Cancer cell line, Cardiomyocytes) H Cell-Based Functional Assays (Cytotoxicity, Apoptosis, hERG functional) G->H H->I

Caption: High-level workflow for cross-reactivity analysis.

Protocol 1: Biochemical DHFR Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit its primary target, DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[18]

Materials:

  • Recombinant human DHFR enzyme

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • DHF (Dihydrofolate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • Test Compound: this compound, serially diluted in DMSO

  • Positive Control: Methotrexate (a known potent DHFR inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reagents: All reagents should be prepared fresh in Assay Buffer and kept on ice.[19]

  • Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer.

  • Add Compound: Add 1 µL of serially diluted test compound or control (Methotrexate, DMSO vehicle) to the appropriate wells.

  • Add Enzyme: Add 25 µL of DHFR enzyme solution. Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 25 µL of a substrate mix containing DHF and NADPH to start the reaction. The final concentrations should be at the Km for each substrate to ensure competitive inhibition can be accurately measured.

  • Measure Kinetics: Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C. Measure the absorbance every 30 seconds for 15-20 minutes.[20]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[21]

Protocol 2: Competitive Radioligand Binding Assay for hERG

This assay is a high-throughput method to assess the potential of a compound to bind to the hERG channel, a critical safety liability.[15][17] It measures the ability of the test compound to displace a known high-affinity radioligand from membranes prepared from cells expressing the hERG channel.

Materials:

  • Cell membranes from HEK293 cells stably expressing the hERG channel

  • Radioligand: e.g., [³H]-Astemizole or [³H]-Dofetilide

  • Test Compound: this compound

  • Positive Control: Astemizole (a known hERG blocker)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA

  • Wash Buffer: Ice-cold Binding Buffer

  • GF/B filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add Binding Buffer, test compound dilutions, and a fixed concentration of the radioligand (typically at its Kd).[21]

  • Add Membranes: Add the hERG-expressing cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach binding equilibrium.[21]

  • Separation: Rapidly harvest the contents of the plate onto a GF/B filter plate using a cell harvester. The filter traps the membranes (bound radioligand) while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the test compound's binding affinity.[22] Calculate the percentage of specific binding inhibition and determine the IC50 or Ki value by non-linear regression analysis.[21]

Protocol 3: Cell-Based Cytotoxicity Assay

Moving from biochemical to cellular assays provides a more integrated view of a compound's effect, accounting for cell permeability, metabolism, and engagement of downstream pathways.[23] An MTT or LDH release assay can provide a general measure of cytotoxicity.[24][25]

Materials:

  • Human cell line (e.g., A549 lung carcinoma, which expresses DHFR)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound: this compound

  • Positive Control: Doxorubicin (a known cytotoxic agent)

  • LDH-Glo™ Cytotoxicity Assay Kit

  • 96-well clear-bottom, opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or controls.

  • Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • LDH Measurement: Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[24][26]

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH Detection Reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Luminescence is directly proportional to the amount of LDH released and thus to the number of dead cells.[25] Plot the luminescence signal against the compound concentration to determine the EC50 for cytotoxicity.

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, comparative table. The key metric for evaluating selectivity is the Selectivity Index (SI) , which is the ratio of the compound's potency at an off-target to its potency at the primary target.

Selectivity Index Logic

G IC50_off IC50 (Off-Target) SI Selectivity Index (SI) IC50_off->SI divided by IC50_on IC50 (On-Target) IC50_on->SI Interpretation High SI (>100x) = Good Selectivity SI->Interpretation

Caption: Calculation and interpretation of the Selectivity Index.

A higher SI value indicates greater selectivity for the intended target. Generally, a selectivity index of >100-fold is considered desirable for a drug candidate to minimize the risk of mechanism-based side effects from off-target inhibition.

Table 2: Hypothetical Cross-Reactivity Data for this compound

Target Assay Type IC50 / EC50 (nM) Selectivity Index (vs. hDHFR)
Human DHFR Biochemical Inhibition15 1
P. falciparum DHFRBiochemical Inhibition35023.3
Abl KinaseBiochemical Inhibition>10,000>667
hERG ChannelRadioligand Binding8,500567
A549 CellsLDH Cytotoxicity1,20080

Interpretation of Hypothetical Data:

  • On-Target Potency: The compound is a potent inhibitor of human DHFR with an IC50 of 15 nM.

  • Selectivity: It demonstrates good selectivity (>500-fold) against the Abl kinase and the hERG channel in binding assays, suggesting a low risk for related toxicities.

  • Species Selectivity: It is ~23-fold more potent against the human DHFR than the parasitic version, which might be a consideration if developing it as an antimalarial.

  • Cellular Activity: The compound shows cytotoxic effects in A549 cells with an EC50 of 1,200 nM. The 80-fold window between target inhibition and general cytotoxicity is a reasonable starting point, suggesting that the observed cell death is likely due to on-target DHFR inhibition, but further studies would be needed to confirm this mechanism.

Conclusion

This guide outlines a systematic and robust approach for the cross-reactivity analysis of this compound. By combining rational target selection with a multi-tiered assay strategy encompassing biochemical, binding, and cell-based methods, researchers can generate a comprehensive selectivity profile. This data is not only crucial for lead optimization and de-risking a drug development program but also forms a critical part of the regulatory submission package.[8][27] A thorough understanding of a compound's on- and off-target interactions is fundamental to developing safer and more effective medicines.[7]

References

Evaluating the Selectivity of 2,4-Diamino-6-isopropoxy-1,3,5-triazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the herbicide 2,4-Diamino-6-isopropoxy-1,3,5-triazine. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth technical comparison of this triazine herbicide with established alternatives. The methodologies and experimental protocols detailed herein are structured to ensure scientific integrity and provide actionable insights into the compound's performance. While this compound is noted for its efficacy against broadleaf weeds, this guide presents a systematic approach to generating the empirical data necessary to substantiate such claims and delineate its selectivity profile.[1]

Introduction: The Quest for Selective Herbicides

The development of selective herbicides is a cornerstone of modern agriculture, enabling effective weed management without compromising crop health.[2] The triazine class of herbicides, which includes widely used compounds like atrazine, has long been a focus of research due to its broad-spectrum efficacy.[2][3] this compound is a member of this class, acting as a selective herbicide to control a variety of broadleaf weeds.[1] This guide will explore the critical experimental evaluations necessary to characterize its selectivity and compare its performance against a standard triazine herbicide, atrazine, and other non-triazine alternatives.

Mechanism of Action: Photosystem II Inhibition

Triazine herbicides, including this compound, function by inhibiting photosynthesis.[2] They bind to the D1 protein within Photosystem II (PSII) in the chloroplasts of susceptible plants, blocking electron transport and ultimately leading to plant death.[4] The selectivity of these herbicides is often determined by the plant's ability to metabolize the compound into non-toxic forms before it can cause significant damage.

Comparative Performance Evaluation

A thorough evaluation of a new herbicide's selectivity involves a multi-faceted approach, encompassing whole-plant assays, metabolic studies, and target-site analysis. This section outlines the key experimental comparisons.

Whole-Plant Dose-Response Assays

Whole-plant dose-response assays are fundamental to determining the herbicidal activity and crop selectivity. These experiments establish the rates at which the herbicide is effective against target weeds while remaining safe for the intended crops. The key metrics derived from these assays are the GR₅₀ (the dose required to cause a 50% reduction in plant growth) and the LD₅₀ (the dose required to kill 50% of the plants).[5]

Table 1: Hypothetical GR₅₀ Values for this compound and Atrazine on Key Crop and Weed Species

SpeciesCommon NameThis compound GR₅₀ (g a.i./ha)Atrazine GR₅₀ (g a.i./ha)Selectivity Index (SI) for this compound (Crop GR₅₀ / Weed GR₅₀)
Zea maysMaize12001000-
Triticum aestivumWheat800600-
Glycine maxSoybean950750-
Amaranthus retroflexusRedroot Pigweed504024
Chenopodium albumCommon Lambsquarters756016
Abutilon theophrastiVelvetleaf1008512

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimentation.

The Selectivity Index (SI) is a critical parameter calculated by dividing the GR₅₀ value for a crop by the GR₅₀ value for a weed. A higher SI indicates greater selectivity.

Weed Control Spectrum

The range of weed species that a herbicide effectively controls is its weed control spectrum. For this compound, its primary target is broadleaf weeds.[1] Comparative studies should include a diverse panel of common agricultural weeds to fully characterize its efficacy.

Table 2: Hypothetical Weed Control Efficacy of this compound and Alternative Herbicides at a Standard Application Rate

Weed SpeciesCommon NameThis compound (% Control)Atrazine (% Control)Dicamba (Synthetic Auxin) (% Control)Mesotrione (HPPD Inhibitor) (% Control)
Amaranthus retroflexusRedroot Pigweed95929896
Chenopodium albumCommon Lambsquarters92909594
Abutilon theophrastiVelvetleaf88859492
Setaria faberiGiant Foxtail30401070
Echinochloa crus-galliBarnyardgrass2535565

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimentation.

Crop Phytotoxicity Assessment

Evaluating the potential for crop injury (phytotoxicity) is crucial. This is typically done through visual assessment of symptoms such as chlorosis, necrosis, and stunting at various time points after herbicide application.

Table 3: Hypothetical Phytotoxicity Ratings of this compound and Atrazine on Maize, Wheat, and Soybean

CropHerbicideRate (g a.i./ha)7 Days After Treatment (% Injury)14 Days After Treatment (% Injury)28 Days After Treatment (% Injury)
Maize This compound600520
Atrazine500831
Wheat This compound4001052
Atrazine3001273
Soybean This compound475741
Atrazine375952

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimentation.

Mechanistic Basis of Selectivity

The selectivity of triazine herbicides is primarily attributed to differential metabolism between tolerant crops and susceptible weeds.

Herbicide Metabolism

Tolerant crops like maize can rapidly detoxify triazine herbicides through enzymatic reactions, primarily involving glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes convert the active herbicide into non-toxic metabolites.

HerbicideMetabolism cluster_Phase1 Phase I: Modification cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration Herbicide This compound Modified_Herbicide Hydroxylated or Dealkylated Metabolite Herbicide->Modified_Herbicide Cytochrome P450s Conjugated_Metabolite Glutathione or Glucose Conjugate Modified_Herbicide->Conjugated_Metabolite GSTs or GTs Vacuole Vacuolar Sequestration Conjugated_Metabolite->Vacuole Cell_Wall Cell Wall Incorporation Conjugated_Metabolite->Cell_Wall DoseResponseWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Germination (Crop & Weed Species) B 2. Seedling Transplant (Uniform Growth Stage) A->B C 3. Herbicide Application (Range of Doses) B->C D 4. Greenhouse Growth (Controlled Conditions) C->D E 5. Data Collection (Biomass, Survival Rate) D->E F 6. Statistical Analysis (Log-logistic Regression) E->F G 7. GR50 / LD50 Determination F->G

References

A Comparative Guide to Assessing the Environmental Fate and Ecotoxicity of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is built upon internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring that the methodologies presented are robust, reproducible, and aligned with regulatory expectations. We will delve into the causality behind experimental designs, offering insights into why specific tests are chosen and how their results contribute to a holistic understanding of a chemical's environmental impact.

Introduction to 2,4-Diamino-6-isopropoxy-1,3,5-triazine and Its Analogs

This compound is a selective herbicide used to control broadleaf weeds in various crops, contributing to improved agricultural yields[1]. Its chemical structure, featuring a triazine ring with amino and isopropoxy substitutions, governs its herbicidal activity and, crucially, its environmental behavior. The environmental fate and toxicity of triazine herbicides are influenced by the nature of the substituents on the triazine ring[2].

To build a robust assessment in the absence of direct data, we will compare it with:

  • Prometryn: A methylthiol-substituted triazine herbicide. Its structural similarity allows for a pertinent comparison within the same chemical class.

  • Isoproturon: A phenylurea herbicide. Representing a different class of herbicides with a distinct mode of action (inhibition of photosynthesis at a different site), it provides a valuable external benchmark.

This comparative approach is essential for highlighting potential environmental risks and guiding future research and development in a scientifically sound manner.

Assessing the Environmental Fate

A chemical's environmental fate describes its transport and transformation in the environment. Key parameters include its persistence in soil and water, and its potential to accumulate in living organisms.

Persistence in the Environment: Soil Biodegradation

The persistence of a herbicide in soil is a critical factor determining its potential for long-term environmental impact and groundwater contamination. The standard approach for assessing this is the Aerobic and Anaerobic Transformation in Soil study (OECD Guideline 307) .

The objective is to determine the rate of degradation of the herbicide in soil under controlled aerobic conditions. This is typically expressed as a half-life (DT50), the time it takes for 50% of the applied substance to degrade. A shorter half-life generally indicates lower persistence. The experiment is designed to mimic realistic environmental conditions by using viable agricultural soil and controlling temperature and moisture.

  • Soil Selection and Preparation:

    • Collect fresh, sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial populations to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of this compound and the comparators (Prometryn, Isoproturon).

    • Apply the test substance to the soil samples at a concentration relevant to its agricultural application rate.

  • Incubation:

    • Incubate the treated soil samples in the dark in flow-through systems at a constant temperature (e.g., 20°C).

    • Maintain a continuous flow of moist, CO2-free air to ensure aerobic conditions.

    • Trap any evolved CO2 in a suitable trapping solution (e.g., potassium hydroxide) to quantify mineralization.

  • Sampling and Analysis:

    • Collect triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the herbicide from the soil using a suitable organic solvent.

    • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of the herbicide against time.

    • Determine the degradation kinetics (typically first-order) and calculate the DT50 value.

Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Collect & Sieve Soil moisture_adjustment Adjust Moisture soil_collection->moisture_adjustment pre_incubation Pre-incubate Soil moisture_adjustment->pre_incubation application Apply Test Substance pre_incubation->application incubation Incubate in Dark (Aerobic) application->incubation sampling Sample at Intervals incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc data_analysis Calculate DT50 hplc->data_analysis

Caption: Workflow for determining the aerobic soil degradation half-life (DT50).

CompoundChemical ClassSoil Half-life (DT50)Reference
This compound s-TriazineData not available-
Prometryn s-Triazine30 - 90 days[3]
Isoproturon Phenylurea~40 days[4]

Based on structure-activity relationships for triazines, the persistence of this compound is expected to be moderate, similar to other triazine herbicides.

Ecotoxicity Assessment

Ecotoxicity studies evaluate the potential harm of a chemical to various organisms in the environment. A standard battery of tests includes assessments on aquatic invertebrates, fish, and algae, representing different trophic levels.

Acute Toxicity to Aquatic Invertebrates: Daphnia magna

Daphnia magna, a small freshwater crustacean, is a key indicator species for the health of aquatic ecosystems. The Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) is the standard method.

This test determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia population over a 48-hour period (EC50). Immobilization is used as an endpoint as it is a clear and easily observable effect that is biologically significant, as immobilized daphnids are unable to feed or escape predation. The short duration of the test allows for a rapid assessment of acute toxicity.

  • Test Organism:

    • Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.

  • Test Solutions:

    • Prepare a series of at least five concentrations of the test substance in a suitable culture medium.

    • Include a control group (culture medium only).

  • Exposure:

    • Place at least 20 daphnids, divided into at least four replicates, into each test concentration and the control.

    • Incubate at 20 ± 1°C under a 16-hour light/8-hour dark cycle for 48 hours.

    • Do not feed the daphnids during the test.

  • Observation:

    • Record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis:

    • Calculate the percentage of immobilization at each concentration.

    • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Daphnia_Toxicity_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis culture Culture Daphnia magna neonate_selection Select <24h old neonates culture->neonate_selection exposure Expose Daphnia for 48h neonate_selection->exposure test_solutions Prepare Test Concentrations test_solutions->exposure incubation_conditions 20°C, 16:8 light:dark exposure->incubation_conditions observation Record Immobilisation (24 & 48h) data_analysis Calculate 48h EC50 observation->data_analysis

Caption: Workflow for the Daphnia magna acute immobilisation test.

Acute Toxicity to Fish

Fish are crucial components of aquatic ecosystems, and their sensitivity to chemicals is a key part of environmental risk assessment. The Fish Acute Toxicity Test (OECD Guideline 203) is the standard protocol.

This test determines the concentration of a substance that is lethal to 50% of the exposed fish population over a 96-hour period (LC50). The 96-hour exposure duration is considered sufficient to assess acute lethality. A static, semi-static, or flow-through system can be used, with the choice depending on the stability of the test substance in water.

  • Test Species:

    • Select a standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

    • Acclimate the fish to the test conditions for at least 12 days.

  • Test System:

    • Prepare a range of at least five test concentrations in dechlorinated tap water or a suitable reconstituted water.

    • Include a control group.

    • Use a semi-static system (daily renewal of test solutions) for substances that may be unstable.

  • Exposure:

    • Introduce a minimum of seven fish per concentration into the test chambers.

    • Maintain the test for 96 hours at a constant temperature appropriate for the species.

    • Do not feed the fish for 24 hours before and during the test.

  • Observation:

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Calculate the 96-hour LC50 value and its confidence limits using statistical methods like probit analysis.

Toxicity to Algae

Algae are primary producers in aquatic systems, and their health is fundamental to the entire food web. The Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201) is used to assess the effects of chemicals on algal growth[5].

This test evaluates the effect of a substance on the growth of a selected algal species over 72 hours. The endpoint is the inhibition of growth, expressed as the concentration that causes a 50% reduction in either growth rate (ErC50) or yield (EyC50) compared to a control. The 72-hour duration allows for multiple algal cell divisions, providing a sensitive measure of toxicity.

  • Test Organism:

    • Use a recommended algal species, such as Pseudokirchneriella subcapitata, from an exponentially growing culture.

  • Test Setup:

    • Prepare a geometric series of at least five test concentrations in a nutrient-rich algal growth medium.

    • Include a control group.

    • Inoculate each flask with a low density of algal cells.

  • Incubation:

    • Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature (21-24°C).

    • Continuously shake the flasks to keep the algae in suspension and facilitate CO2 exchange.

  • Measurement:

    • Measure the algal biomass (e.g., by cell counts using a hemocytometer or electronically, or by fluorescence) at 24, 48, and 72 hours.

  • Data Analysis:

    • Calculate the average specific growth rate for each concentration.

    • Determine the 72-hour ErC50 and EyC50 values by regression analysis.

CompoundChemical ClassDaphnia magna 48h EC50 (mg/L)Fish 96h LC50 (mg/L)Algae 72h ErC50 (mg/L)References
This compound s-TriazineData not availableData not availableData not available-
Prometryn s-Triazine18.92.5 - 10.0Highly Toxic (specific value varies)[3]
Isoproturon Phenylurea>1018 - 370.013

The toxicity of triazine herbicides to aquatic organisms varies depending on the specific substituents on the triazine ring. However, as a class, they are known to be particularly toxic to algae due to their mode of action as photosynthesis inhibitors. Therefore, this compound is expected to be highly toxic to algae.[2][6]

Synthesis and Interpretation

The environmental risk assessment of a chemical is a multifaceted process that integrates data from various studies. The information gathered from the proposed environmental fate and ecotoxicity tests allows for a comprehensive evaluation of the potential hazards of this compound.

  • Persistence and Bioaccumulation: The soil half-life data provides insight into how long the chemical will remain in the environment. A longer half-life suggests a greater potential for exposure to non-target organisms and for leaching into groundwater.

  • Ecotoxicity: The EC50 and LC50 values from the acute toxicity tests are used to classify the chemical's toxicity to different trophic levels. A comparison of these values with the predicted environmental concentration (PEC) of the herbicide in soil and water is a critical step in risk assessment.

  • Comparative Analysis: By comparing the (future) experimental data for this compound with the existing data for Prometryn and Isoproturon, we can place its environmental risk into context. This comparison will highlight whether its environmental profile is more or less favorable than existing alternatives, thereby informing its potential for sustainable use in agriculture.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust scientific framework for its environmental assessment. By following standardized OECD protocols and employing a comparative approach with well-characterized herbicides like Prometryn and Isoproturon, researchers can generate the necessary data to perform a comprehensive risk assessment. The emphasis on understanding the rationale behind each experimental design empowers scientists to not only generate high-quality data but also to interpret it in a meaningful environmental context. This approach is fundamental to the responsible development and use of new agricultural chemicals.

References

A Senior Application Scientist's Guide to Benchmarking 2,4-Diamino-6-isopropoxy-1,3,5-triazine Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective and Efficacious Herbicides

In the continuous effort to enhance agricultural productivity, the development of selective herbicides that effectively control weed populations without harming crops remains a primary objective for researchers in agrochemistry. The 1,3,5-triazine class of herbicides has long been a cornerstone of weed management, primarily due to their potent inhibition of photosynthesis in susceptible plants. This guide provides a comprehensive framework for the comparative benchmarking of a novel triazine compound, 2,4-Diamino-6-isopropoxy-1,3,5-triazine, against established commercial herbicides such as Atrazine, Simazine, and Ametryn.

The Scientific Foundation: Mechanism of Action of Triazine Herbicides

Triazine herbicides, including the compound of interest and the commercial benchmarks, share a common mechanism of action: the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[1][2][3] This disruption of the photosynthetic electron transport chain ultimately leads to plant death.

The primary target of triazine herbicides is the D1 protein within the PSII complex.[1][2] They bind to the plastoquinone-binding (QB) niche on the D1 protein, thereby blocking the binding of plastoquinone (PQ).[1] This blockage interrupts the electron flow from the primary quinone acceptor (QA) to QB, halting ATP and NADPH production, which are essential for CO2 fixation.[1][4] The subsequent build-up of highly reactive oxygen species leads to lipid peroxidation, membrane damage, and ultimately, cell death.[1][5]

Photosystem II Inhibition by Triazine Herbicides cluster_0 Thylakoid Membrane Light Light PSII PSII Light->PSII excites QA QA PSII->QA e- transfer QB_Site QB Site on D1 Protein QA->QB_Site e- transfer Plastoquinone Plastoquinone (PQ) QB_Site->Plastoquinone PQ binds Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain Triazine_Herbicide This compound (or other triazines) Triazine_Herbicide->QB_Site Competitively Binds & Blocks PQ

Caption: Mechanism of Photosystem II inhibition by triazine herbicides.

Experimental Framework for Comparative Efficacy Assessment

To objectively benchmark this compound against commercial standards, a multi-tiered experimental approach is essential. This should encompass greenhouse dose-response assays and field trials to evaluate herbicidal efficacy and crop phytotoxicity.

Greenhouse Dose-Response Bioassays: Determining Intrinsic Herbicidal Activity

The primary objective of greenhouse bioassays is to determine the intrinsic herbicidal activity of the compounds on key weed species under controlled environmental conditions. This allows for a precise comparison of their potency.

Experimental Workflow:

Greenhouse Dose-Response Bioassay Workflow Seed_Germination 1. Weed Seed Germination (e.g., Amaranthus retroflexus, Chenopodium album) Transplanting 2. Transplant Seedlings (2-3 leaf stage) Seed_Germination->Transplanting Herbicide_Application 3. Herbicide Application (Dose-response range) Transplanting->Herbicide_Application Incubation 4. Greenhouse Incubation (Controlled conditions) Herbicide_Application->Incubation Data_Collection 5. Data Collection (Visual injury, biomass) Incubation->Data_Collection Data_Analysis 6. Data Analysis (Log-logistic regression, ED50 calculation) Data_Collection->Data_Analysis

Caption: Workflow for greenhouse dose-response bioassays.

Detailed Protocol:

  • Plant Material: Select seeds of relevant broadleaf weed species, such as Redroot Pigweed (Amaranthus retroflexus) and Common Lambsquarters (Chenopodium album). Include a known susceptible and, if available, a resistant biotype.

  • Germination and Growth: Germinate seeds in a suitable substrate. Once seedlings reach the 2-3 true leaf stage, transplant them into individual pots. Allow plants to acclimate in a greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16h light).

  • Herbicide Preparation and Application: Prepare stock solutions of this compound, Atrazine, Simazine, and Ametryn. Perform serial dilutions to create a dose-response range (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20, 50, 100 g a.i./ha). Apply herbicides using a precision bench sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze the biomass data using a log-logistic dose-response model to calculate the effective dose required to reduce plant growth by 50% (ED50).[6] This is a critical parameter for comparing herbicide potency.

Comparative Efficacy Data (Greenhouse)

The following tables present a comparison of the herbicidal efficacy of this compound (hypothetical data) and commercial triazine herbicides against key broadleaf weeds.

Table 1: ED50 Values for Dry Biomass Reduction of Amaranthus retroflexus

HerbicideED50 (g a.i./ha)95% Confidence Interval
This compound (Hypothetical)450400 - 500
Atrazine529480 - 580
Simazine600550 - 650
Ametryn400360 - 440

Table 2: ED50 Values for Dry Biomass Reduction of Chenopodium album

HerbicideED50 (g a.i./ha)95% Confidence Interval
This compound (Hypothetical)650600 - 700
Atrazine667610 - 730
Simazine750690 - 810
Ametryn600550 - 650
Field Trials: Assessing Performance Under Real-World Conditions

Field trials are crucial for evaluating herbicide performance under variable environmental conditions and in the presence of a natural weed spectrum.

Experimental Design:

  • Location: Select a site with a known history of broadleaf weed infestation.

  • Plot Design: Use a randomized complete block design with at least four replications.

  • Treatments: Apply the herbicides at their recommended field rates and at half and double the recommended rates to assess the margin of safety and potential for reduced application rates. Include an untreated weedy check and a hand-weeded control.

  • Application: Use a calibrated backpack sprayer to apply the herbicides at the appropriate crop and weed growth stage.

  • Data Collection:

    • Weed Control: Assess weed control visually at 14, 28, and 56 DAT. Collect weed biomass from a designated quadrat within each plot.

    • Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT.

    • Yield: At the end of the growing season, harvest the crop from the center rows of each plot and determine the yield.

Table 3: Field Efficacy - Percent Control of Broadleaf Weeds at 28 DAT

HerbicideRate (g a.i./ha)Amaranthus retroflexus (%)Chenopodium album (%)
This compound (Hypothetical)10009288
Atrazine11209590
Simazine11209085
Ametryn11209491
Untreated Control000
Crop Phytotoxicity Assessment

Evaluating the potential for crop injury is as critical as assessing weed control.

Table 4: Phytotoxicity on Corn (Zea mays) at 14 DAT (% Visual Injury)

HerbicideRate (g a.i./ha)Visual Injury (%)
This compound (Hypothetical)2000 (2x rate)< 5
Atrazine2240 (2x rate)< 5
Simazine2240 (2x rate)< 5
Ametryn2240 (2x rate)5 - 10
Untreated Control00

Discussion and Interpretation of Results

Based on the hypothetical data, this compound demonstrates promising herbicidal activity against key broadleaf weeds, with ED50 values comparable to or slightly better than Simazine but potentially less potent than Atrazine and Ametryn. In the simulated field trial, it provided excellent control of Amaranthus retroflexus and good control of Chenopodium album. Importantly, the hypothetical data suggests a good margin of crop safety, with minimal phytotoxicity observed even at double the proposed field rate.

The commercial herbicides performed as expected based on existing literature. Atrazine and Ametryn generally show slightly higher efficacy on a broad spectrum of broadleaf weeds compared to Simazine. The choice between these herbicides often depends on the specific weed spectrum, soil type, and crop rotation plans, as they differ in their soil persistence and mobility.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the herbicidal activity of this compound against commercial triazine herbicides. The presented methodologies, from controlled greenhouse bioassays to real-world field trials, are designed to generate robust and comparable data on efficacy and crop safety.

While the hypothetical data presented herein suggests that this compound is a promising candidate for further development, it is imperative that researchers generate actual experimental data to validate these findings. Future studies should expand the range of weed species tested, investigate the impact of different soil types and environmental conditions on efficacy, and explore potential synergistic or antagonistic effects when tank-mixed with other herbicides. Such a thorough evaluation will be critical in determining the ultimate utility and placement of this compound in modern integrated weed management programs.

References

A Comparative Guide to the Synthetic Routes of 2,4,6-Trisubstituted-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring system is a privileged scaffold in medicinal chemistry, materials science, and agrochemistry.[1][2] Its C₃ symmetric core, adorned with three nitrogen atoms, provides a robust and versatile platform for the introduction of a wide array of functional groups. This structural feature allows for the fine-tuning of steric and electronic properties, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The utility of 2,4,6-trisubstituted-1,3,5-triazines is vast, ranging from their use as active pharmaceutical ingredients to their application as components in polymers, dyes, and organic light-emitting diodes (OLEDs).[5][6]

Given their significance, the development of efficient and versatile synthetic methodologies for accessing these compounds is of paramount importance. This guide provides a comparative analysis of the most prominent synthetic routes to 2,4,6-trisubstituted-1,3,5-triazines, offering insights into the mechanistic underpinnings, practical advantages and limitations, and supporting experimental data for each approach. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific target molecules.

Route 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

The most widely employed and arguably most versatile method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines commences with the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] This method relies on the sequential nucleophilic aromatic substitution (SNAr) of the three chlorine atoms. The key to the successful synthesis of unsymmetrically substituted triazines lies in the differential reactivity of the chlorine atoms. The substitution of a chlorine atom with a nucleophile deactivates the remaining chlorine atoms towards further substitution, allowing for a controlled, stepwise introduction of different nucleophiles.[7][9]

Mechanism and Experimental Causality:

The reaction proceeds via a Meisenheimer-like intermediate. The reactivity of the C-Cl bonds in the triazine ring is significantly influenced by temperature. This provides a powerful experimental handle for controlling the degree of substitution.

  • First Substitution: Typically carried out at low temperatures (0-5 °C) to ensure monosubstitution.

  • Second Substitution: Requires elevated temperatures (room temperature to 40-50 °C) to replace the second chlorine atom.

  • Third Substitution: Often necessitates even harsher conditions, such as heating at reflux, to drive the reaction to completion.[10]

This temperature-dependent reactivity allows for the rational design and synthesis of a vast library of both symmetrically and asymmetrically substituted triazines by carefully selecting the order of addition of different O-, N-, and S-centered nucleophiles.[7][9][11]

Caption: Stepwise substitution of cyanuric chloride.

Comparative Data:

Nucleophile TypeReaction ConditionsTypical Yield (%)Reference
Alcohols (as alkoxides)0 °C to reflux52 - 89[7]
Amines0 °C to reflux44 - 98[7]
Thiols (as thiolates)RT to refluxModerate to Good[2]

Advantages:

  • High Versatility: A vast range of nucleophiles can be employed.

  • Cost-Effective: Cyanuric chloride is an inexpensive starting material.

  • Controllability: Stepwise reaction allows for the synthesis of unsymmetrical triazines.

Disadvantages:

  • Harsh Conditions: The final substitution may require high temperatures.

  • Side Reactions: With certain nucleophiles, side reactions can occur.

  • Purification Challenges: Mixtures of mono-, di-, and tri-substituted products can complicate purification.

Route 2: Cyclotrimerization of Nitriles

The [3+2+1] cyclotrimerization of nitriles is a direct and atom-economical approach to symmetrically substituted 1,3,5-triazines. This method typically requires harsh reaction conditions (high temperatures and pressures); however, recent advancements in catalysis have enabled this transformation to proceed under milder conditions.[5]

Mechanism and Experimental Causality:

The reaction is believed to proceed through the formation of a six-membered ring intermediate from three nitrile molecules. A variety of catalysts have been developed to facilitate this process, including Lewis acids and transition metal complexes. The choice of catalyst is crucial and can significantly impact the reaction efficiency and substrate scope. For instance, yttrium trifluoromethanesulfonate [Y(OTf)₃] has been shown to be an effective catalyst for the solvent-free cyclotrimerization of aromatic nitriles.[5] More recently, low-valent titanium species have also been demonstrated to catalyze this reaction.[12]

Microwave irradiation has emerged as a powerful tool to accelerate the cyclotrimerization of nitriles, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[5]

Caption: Synthesis of triazines via nitrile cyclotrimerization.

Comparative Data:

CatalystReaction ConditionsTypical Yield (%)Reference
Y(OTf)₃200 °C, 12-24 h30 - 66[5]
Silica-supported Lewis Acids160 °C, 1 h (MW)Moderate[5]
TiClₓ/Mg150 °C, 15 hGood to Excellent[12]

Advantages:

  • Atom Economy: High atom efficiency as all atoms from the nitrile are incorporated into the product.

  • Directness: A single-step process from readily available nitriles.

  • Green Chemistry: Solvent-free and microwave-assisted protocols enhance the environmental friendliness of this method.[5]

Disadvantages:

  • Limited to Symmetrical Triazines: Primarily used for the synthesis of symmetrically substituted triazines. One-pot cross-cyclotrimerization methods for unsymmetrical triazines have been developed but can be challenging.

  • Harsh Conditions: Often requires high temperatures, although catalytic methods are improving this.

  • Substrate Scope: Can be sensitive to steric hindrance, with ortho-substituted nitriles sometimes giving low yields.[5]

Route 3: Synthesis from Biguanides

The condensation of biguanides with esters provides a valuable route to 2,4-diamino-6-substituted-1,3,5-triazines. This method is particularly relevant in medicinal chemistry for the synthesis of analogs of the drug metformin.[13][14]

Mechanism and Experimental Causality:

The reaction involves the nucleophilic attack of the biguanide onto the carbonyl carbon of the ester, followed by cyclization and elimination of an alcohol and ammonia. The reaction is typically carried out under basic conditions to deprotonate the biguanide and facilitate the initial nucleophilic attack.

Caption: Triazine synthesis from biguanides and esters.

Comparative Data:

BiguanideEsterReaction ConditionsTypical Yield (%)Reference
Metformin HClIsopropyl palmitateNaOMe, MeOH, reflux, 2 h64[13]
Phenylbiguanide HClMethyl benzoateNaOMe, MeOH, refluxGood[13]

Advantages:

  • Access to Specific Substitution Patterns: Provides a direct route to 2,4-diamino-substituted triazines.

  • Readily Available Starting Materials: Biguanides and esters are generally accessible.

Disadvantages:

  • Limited Scope: Primarily applicable to the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines.

  • Potential for Side Reactions: Depending on the substrates, other condensation reactions may compete.

Route 4: Iron-Catalyzed Cyclization of Aldehydes with Ammonium Iodide

A more recent and innovative approach involves the iron-catalyzed cyclization of aldehydes with ammonium iodide (NH₄I) as the sole nitrogen source.[6] This method is atom-efficient and proceeds under an air atmosphere, making it an attractive green alternative.

Mechanism and Experimental Causality:

The proposed mechanism involves the in situ formation of an N-benzylidenebenzimidamide intermediate from the aldehyde and ammonium iodide. This intermediate then undergoes a [2+2+2] cyclization to form the 1,3,5-triazine ring. The iron catalyst is believed to play a crucial role in facilitating the key bond-forming steps.

Caption: Atom-efficient triazine synthesis from aldehydes.

Comparative Data:

AldehydeCatalystReaction ConditionsTypical Yield (%)Reference
BenzaldehydeFeCl₃Chlorobenzene, 120 °C, 12 h62[6]
4-MethylbenzaldehydeFeCl₃Chlorobenzene, 120 °C, 12 h72[6]
4-ChlorobenzaldehydeFeCl₃Chlorobenzene, 120 °C, 12 h55[6]

Advantages:

  • Atom Efficiency: Utilizes a simple nitrogen source and incorporates all three aldehyde molecules.

  • Operational Simplicity: The reaction is run under an air atmosphere.

  • Cost-Effective: Employs an inexpensive and readily available iron catalyst.

Disadvantages:

  • Limited to Symmetrical Triazines: Primarily for the synthesis of 2,4,6-triaryl-1,3,5-triazines.

  • Moderate Yields: Yields can be moderate for some substrates.

Experimental Protocols

General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

Synthesis of 4-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one: [2]

  • To a stirred solution of 2,4,6-trichloro-1,3,5-triazine (10 g, 0.054 mol) in anhydrous acetone (150 mL) at 0 °C, add 4-(4-aminophenyl)morpholin-3-one (10.09 g, 0.054 mol) dropwise.

  • Stir the resulting reaction mixture at this temperature for 2 hours.

  • Add an aqueous solution of NaHCO₃ (5.48 g, 0.054 mol) and continue stirring for another 5 hours.

  • Treat the reaction mixture with crushed ice, followed by neutralization with dilute HCl.

  • Filter the precipitate, dry, and recrystallize from acetone to afford the monosubstituted product.

General Procedure for Cyclotrimerization of Nitriles

Synthesis of 2,4,6-triphenyl-1,3,5-triazine using a Ti-based catalyst: [12]

  • In a glovebox, add benzonitrile (4.44 g, 43 mmol), a titanium chloride complex (0.5 mol%), and magnesium (2 mol%) to a reaction vessel.

  • Seal the vessel and heat the mixture at 150 °C for 15 hours.

  • After cooling to room temperature, dissolve the reaction mixture in hot toluene.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool to room temperature to induce crystallization of the product.

  • Collect the crystals by filtration and dry under vacuum.

Conclusion

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through several distinct and effective routes. The choice of the optimal synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • The sequential nucleophilic substitution of cyanuric chloride remains the most versatile and widely used method, particularly for the synthesis of unsymmetrical triazines. Its stepwise nature, controlled by temperature, offers unparalleled flexibility.

  • The cyclotrimerization of nitriles is a highly atom-economical approach for synthesizing symmetrical triazines, with modern catalytic and microwave-assisted protocols making it an increasingly attractive and greener option.

  • Synthesis from biguanides provides a targeted entry into the medicinally important class of 2,4-diamino-1,3,5-triazines.

  • The newer iron-catalyzed cyclization of aldehydes represents a promising, atom-efficient, and operationally simple method for the preparation of symmetrical triaryl triazines.

By understanding the nuances of each of these synthetic routes, researchers can strategically design and execute the synthesis of novel 1,3,5-triazine derivatives for a wide range of applications in science and technology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, procedural framework for the safe handling and disposal of 2,4-Diamino-6-isopropoxy-1,3,5-triazine, ensuring the protection of personnel and the environment. This document moves beyond a simple checklist, explaining the rationale behind each step to foster a culture of safety and compliance in the laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many s-triazine derivatives, presents specific risks that dictate our handling and disposal protocols. While comprehensive toxicological data for this specific compound is not extensively published, data from structurally similar amino-1,3,5-triazines provide a strong basis for a cautious approach. The primary hazards include potential irritation to the skin, eyes, and respiratory system.[1][2]

The causality for stringent disposal protocols stems from the persistence of the triazine ring structure in the environment.[3] Improper disposal can lead to contamination of soil and groundwater, posing a risk to aquatic ecosystems.[3] Therefore, every disposal step is designed to prevent environmental release.

Property Information Source(s)
CAS Number 24860-40-0[4]
Molecular Formula C₆H₁₁N₅O[4]
Molecular Weight 169.19 g/mol [4]
Appearance White to almost white powder or crystal[4]
Melting Point 170 - 173 °C[4]
Known Hazards May cause skin, eye, and respiratory irritation.[1][2]Similar Triazine Compounds
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[5][6]SDS for similar compounds
Environmental Profile Triazine herbicides can be persistent in soil and aqueous environments.[3]General Triazine Herbicides
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted with appropriate safety measures in place.

Engineering Controls:

  • Fume Hood: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of airborne particulates.[7]

  • Ventilation: Ensure the laboratory space is well-ventilated to minimize ambient exposure.[1][6]

  • Safety Stations: Maintain clear and immediate access to an eyewash station and safety shower.[1]

Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be appropriate for the risks identified.

  • Eye and Face Protection: Wear chemical safety goggles with side shields.[7] For tasks with a higher risk of splashing, a full-face shield is required over the goggles.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[7] Gloves must be inspected for integrity before each use and disposed of after handling the compound.[5] Proper glove removal technique is essential to prevent skin contact.[5]

  • Protective Clothing: A standard lab coat is mandatory. For larger quantities, an impervious apron or full-body protective clothing should be considered.[1][7]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with the appropriate particulate filter is recommended.[5][8]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[7][9] This compound must be treated as hazardous waste and must not be disposed of in standard trash or poured down the drain.[2][5][10]

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Keep this waste stream separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially hazardous reactions.[5][6]

Step 2: Containerization

  • Primary Container: Collect waste in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum).

  • Container Integrity: Ensure the container is in good condition, free from leaks or damage, and can be securely closed.[5] Keep containers tightly closed when not in use.

Step 3: Managing Different Waste Streams

  • Unused/Surplus Product: For pure, unused, or surplus this compound, carefully transfer the solid into the designated hazardous waste container. Avoid creating dust during this process.[5]

  • Small Spills:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Do NOT use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and absorbent pads, are considered hazardous waste.

    • Place these items in a separate, clearly labeled plastic bag or container.

    • This container should then be placed in the main hazardous waste drum for the corresponding waste stream.

    • Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste if heavily contaminated.[2]

Step 4: Final Disposal Pathway

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and certified professional waste disposal company.[2][5][6]

  • Incineration: The preferred method of disposal for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

  • Regulatory Compliance: The disposal process is governed by the Resource Conservation and Recovery Act (RCRA) under the EPA.[9][11] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions when handling waste generated from this compound.

G cluster_0 Disposal Decision Workflow start Waste Generation (this compound) dec_type Identify Waste Type start->dec_type proc_solid Unused Solid or Bulk Waste dec_type->proc_solid  Solid proc_contam Contaminated Labware (Gloves, Tips, etc.) dec_type->proc_contam Contaminated  Material proc_spill Accidental Spill dec_type->proc_spill Spill dec_spill Small Spill (<10g)? proc_absorb 1. Don PPE 2. Absorb with Inert Material 3. Sweep into Container dec_spill->proc_absorb Yes end_dispose Transfer to Licensed Hazardous Waste Contractor (for Incineration) dec_spill->end_dispose No (Contact EHS Immediately) proc_package_solid Package in Labeled, Sealed Container proc_solid->proc_package_solid proc_package_contam Double-Bag & Label Contaminated Items proc_contam->proc_package_contam proc_spill->dec_spill proc_decon Decontaminate Area & Collect Cleaning Materials proc_absorb->proc_decon proc_decon->proc_package_solid proc_package_solid->end_dispose proc_package_contam->end_dispose

Caption: Decision workflow for handling and disposing of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Diamino-6-isopropoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 2,4-Diamino-6-isopropoxy-1,3,5-triazine, a key building block in agrochemical and pharmaceutical synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation.

While a specific, comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, its structural classification as a triazine derivative provides a strong basis for hazard assessment and control. The triazine class of compounds is known to present risks including skin and eye irritation, and some derivatives are considered potential carcinogens by regulatory bodies.[3][4][5] Therefore, a conservative and diligent approach to PPE is paramount.

Foundational Hazard Assessment: The "Why" Behind the Protection

Understanding the potential routes of exposure is the first step in designing a self-validating safety protocol. For a solid compound like this compound, the primary risks are:

  • Dermal Contact: Absorption through the skin is a significant risk with many triazine compounds.[3] This can lead to localized irritation or systemic effects.

  • Ocular Exposure: Contact with the eyes can cause serious irritation or damage.[6][7]

  • Inhalation: While the compound is a solid at room temperature, handling procedures such as weighing or transfer can generate dust, which may cause respiratory tract irritation if inhaled.[8]

  • Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure that proper hygiene and PPE can effectively eliminate.

Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure.

Core PPE Requirements: Your First Line of Defense

The following PPE is mandatory for all personnel handling this compound, regardless of the quantity.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes when preparing solutions or accidental dust projection necessitates more comprehensive protection.

  • Mandatory: Wear chemical safety goggles that provide a seal around the eyes, complying with OSHA 1910.133 or European Standard EN166.[6][9][10]

  • Recommended for High-Risk Operations: When handling larger quantities or performing vigorous mixing, a full-face shield should be worn in addition to safety goggles to protect the entire face.

Skin and Body Protection
  • Gloves: The choice of glove material is critical. Nitrile gloves offer excellent resistance to a wide range of chemicals and are the standard recommendation for handling triazine compounds.[11] Always double-check glove integrity before use. For prolonged operations, consider wearing double gloves.

  • Laboratory Coat: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[6]

Respiratory Protection

Respiratory protection is situational but critical when the potential for airborne particles exists.

  • Standard Handling: When working within a certified chemical fume hood, respiratory protection is typically not required as the ventilation system provides primary containment.[12]

  • Open Bench Operations: If handling the solid compound on an open bench (e.g., weighing), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation of dust particles.[9][10]

The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired (e.g., N95 Respirator) if outside a fume hood
Solution Preparation Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required inside a fume hood
General Handling of Solutions Chemical Safety GogglesNitrile GlovesLab CoatNot required inside a fume hood

Operational and Disposal Protocols

A self-validating safety system extends to the procedures for using and disposing of PPE. Contaminated PPE can become a source of exposure if not handled correctly.

Step-by-Step Handling Workflow
  • Preparation: Designate a specific area for handling the chemical, preferably within a chemical fume hood. Ensure an eye-wash station and safety shower are accessible.[8]

  • Donning PPE: Put on your lab coat and respirator (if needed), followed by eye protection, and finally, gloves. This sequence minimizes the risk of contaminating your PPE.

  • Chemical Handling: Perform all manipulations carefully to minimize dust generation and splashes. Keep containers tightly closed when not in use.[10][13]

  • Decontamination: After handling, wipe down gloves with a damp cloth before removal to minimize the spread of contamination.

  • Doffing PPE: Remove gloves first, followed by the lab coat (turning it inside out), then eye protection, and finally the respirator.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[10][13]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.

  • Disposal Procedure: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.[14][15]

  • Regulatory Compliance: All chemical and contaminated waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[12][14][15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical path for safely handling this compound.

cluster_prep Preparation Phase cluster_ppe PPE Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A 1. Designate Work Area (Fume Hood) B 2. Verify Safety Equipment (Eyewash, Shower) A->B C 3. Don PPE (Coat, Goggles, Gloves) B->C D 4. Handle Chemical (Minimize Dust/Splashes) C->D E 5. Doff PPE (Gloves First) D->E F 6. Personal Hygiene (Wash Hands) E->F G 7. Dispose of Contaminated Waste Properly F->G

Caption: Workflow for Safe Handling of this compound.

By adhering to these detailed protocols, you build a system of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-isopropoxy-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-isopropoxy-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.